Gp91ds-tat
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C98H190N50O22S |
|---|---|
Peso molecular |
2453.0 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131) |
Clave InChI |
XSOIEAKWPXDKLM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Gp91ds-tat in Studying Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a critical contributor to the pathophysiology of a wide array of diseases. The NADPH oxidase (NOX) family of enzymes, particularly NOX2 (also known as gp91phox), represents a major source of regulated ROS production, making it a key therapeutic target. This technical guide provides a comprehensive overview of Gp91ds-tat, a cell-permeable peptide inhibitor of NOX2. We will delve into its mechanism of action, its application in preclinical research for modulating oxidative stress signaling pathways, a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concept: Mechanism of Action of this compound
This compound is a rationally designed chimeric peptide that functions as a competitive inhibitor of the assembly of the NADPH oxidase 2 (NOX2) enzyme complex.[1] Its structure is comprised of two essential components:
-
A sequence from gp91phox (Nox2): This segment of the peptide mimics the docking site on the gp91phox subunit that is crucial for the binding of the cytosolic regulatory subunit p47phox.[1]
-
The HIV-1 Tat peptide: This sequence acts as a cell-penetrating peptide, enabling the entry of this compound into cells to reach its intracellular target.[1][2]
In a resting state, the catalytic subunit of NOX2, gp91phox, is located in the cell membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are in the cytosol.[3] Upon stimulation by various agonists (e.g., angiotensin II, phorbol (B1677699) myristate acetate), p47phox undergoes phosphorylation.[3] This phosphorylation event triggers a conformational change that facilitates its translocation to the membrane and subsequent binding to gp91phox.[3] This interaction is a pivotal step in the assembly of the active enzyme complex.[4]
By competitively binding to p47phox, this compound prevents its translocation to the membrane and its association with gp91phox, thereby inhibiting the assembly and activation of the NOX2 enzyme complex.[1] This targeted inhibition specifically curtails the production of superoxide (B77818) (O₂⁻), a primary ROS, from NOX2.[1][5] Importantly, this compound has demonstrated specificity for NOX2-dependent ROS production and does not interfere with other sources of superoxide, such as xanthine (B1682287) oxidase.[6][7][8] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is often utilized as a negative control in experiments.[9]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The inhibitory action of this compound on NOX2 has significant downstream effects on inflammatory signaling pathways, most notably the NLRP3 inflammasome.[3][9] NOX2-derived ROS are a key trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[3] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms.[3] Studies have indicated that this compound can effectively block the activation of the NLRP3 inflammasome by preventing the initial ROS trigger.[3]
Caption: this compound signaling pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the evaluation of this compound in both in vitro and in vivo settings.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Quantitative Data
The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models. The following tables provide a summary of key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type/System | Stimulus | This compound Concentration | Treatment Duration | Key Findings |
| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | 30-minute preincubation | Completely blocked Ang II-induced O₂⁻ production.[6] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | 30-minute preincubation | Reversed Ang II-induced NAD(P)H oxidase activity.[6] |
| Human Neutrophils | Phorbol myristate acetate (B1210297) (PMA) | 100 µmol/L | Preincubation | Reduced O₂⁻ production by 35%.[6] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Ameliorated high glucose-induced increases in total ROS, LPOs, and iron levels, and attenuated cell death.[5] |
| Rat Mesenteric Arterial Smooth Muscle Cells (SMCs) | Chemerin | 1-3 µM | 2-hour pretreatment | Significantly inhibited chemerin-induced ROS production, proliferation, and migration.[5] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | 1-hour pretreatment | Blocked Hcy-induced superoxide production.[5] |
| Ventricular Myocytes | Epidermal Growth Factor (EGF) | 500 nM | 5 minutes | Inhibited EGF-induced Cl- current.[10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | This compound Dosage | Administration Route | Key Findings |
| C57Bl/6 Mice | Angiotensin II-induced hypertension | 10 mg/kg/day | Intraperitoneal (i.p.) | Significantly attenuated the increase in systolic blood pressure.[6][8] |
| Rats | Kainic acid-induced status epilepticus | 400 ng/kg | Intracerebroventricular (ICV) | Significantly reduced the upregulation of NOX2 expression in the cortex and hippocampus.[11] |
| Rats | Gas explosion-induced lung injury | 1 mg/kg | Intraperitoneal (i.p.) | Decreased the expression of NOX2.[12] |
| Rats | Middle cerebral artery occlusion (MCAO) model | 100 ng/kg | Ventricular infusion | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage.[2] |
| APP/PS1 Mice | Alzheimer's Disease model | Not specified | Not specified | Improves cerebrovascular and cognitive function.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) procedures.[9]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS), and 2.5% Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve 4 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA to the amino acid solution to activate it. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Q, R, R, I, R, T, S, C, R, R, R, Q, R, R, K, K, R, G, Y).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Prepare the cleavage cocktail. Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional agitation. Filter the resin and collect the cleavage solution containing the peptide. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification and Verification: Dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC. Verify the mass of the purified peptide using mass spectrometry.
In Vivo Administration of this compound
Materials:
-
Purified this compound peptide
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., mice or rats)
-
Appropriate syringes and needles for injection (e.g., intraperitoneal, intracerebroventricular)
Procedure (Example for Intraperitoneal Injection in Mice):
-
Preparation of Dosing Solution: Dissolve the lyophilized this compound peptide in sterile saline to the desired concentration. For example, for a 10 mg/kg dose in a 25 g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL.[9]
-
Animal Handling: Acclimatize animals to handling and injection procedures.
-
Administration: Administer the prepared this compound solution via intraperitoneal injection.
-
Control Group: Administer a control peptide (e.g., scramb-tat) or vehicle (sterile saline) to a separate group of animals following the same injection schedule.[9]
-
Monitoring: Monitor animals for any adverse effects and proceed with the experimental endpoint analysis at the designated time points.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods for measuring superoxide production.[3][9][13]
Materials:
-
Cell or tissue homogenates
-
Lysis Buffer: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors.[3]
-
Lucigenin (5 mM stock solution in water)[3]
-
NADPH (10 mM stock solution in lysis buffer)[3]
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Determine the protein concentration of the homogenates.
-
Assay Setup: In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).
-
Reagent Addition: Add the assay buffer containing 5 µM lucigenin.
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[9]
-
Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).[3][9]
-
Data Analysis: Express the results as relative light units (RLU) per µg of protein. Compare the RLU values between different treatment groups.[3][9]
Western Blot Analysis of Nox2, p47phox, and NLRP3
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nox2, anti-p47phox, anti-NLRP3, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine protein concentration using a standard assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).[3]
Conclusion and Future Directions
This compound has proven to be an invaluable tool for investigating the role of Nox2-derived oxidative stress in a wide range of diseases.[9] Its high specificity provides a significant advantage over many small molecule inhibitors that may have off-target effects.[9] The preclinical data summarized in this guide underscore its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[5][9] Future research should focus on optimizing its delivery, pharmacokinetics, and long-term safety profile to pave the way for potential clinical applications.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 13. benchchem.com [benchchem.com]
Gp91ds-tat Peptide: A Technical Guide to a Potent and Specific NADPH Oxidase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Gp91ds-tat, a chimeric peptide that has emerged as a highly specific and potent inhibitor of NADPH oxidase 2 (Nox2). Nox2 is a key enzyme implicated in the pathophysiology of numerous diseases characterized by oxidative stress. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental applications to support researchers in the field of oxidative stress and drug development.
Discovery and Rationale
The discovery of this compound was driven by the need for a specific inhibitor to investigate the role of Nox2 in various pathological conditions.[1] Researchers engineered a novel chimeric peptide by linking a 9-amino acid sequence from the gp91phox subunit of Nox2, which serves as the docking site for the regulatory subunit p47phox, to a 9-amino acid peptide from the HIV trans-activator of transcription (Tat) protein.[1][2] The Tat peptide functions as a cell-penetrating moiety, enabling the delivery of the gp91phox docking sequence (ds) into cells.[3][4] This innovative design allows this compound to competitively inhibit the assembly and subsequent activation of the Nox2 enzyme complex.[1][3] To ensure the specificity of the observed effects, a scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is frequently used as a negative control in experiments.[1][5]
Mechanism of Action: Disrupting Nox2 Complex Assembly
This compound exerts its inhibitory effect by preventing the critical interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (also known as Nox2).[1][6] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox. This leads to a conformational change that facilitates its translocation to the cell membrane and its association with gp91phox, a crucial step in the assembly and activation of the Nox2 enzyme.[3][6] this compound, by mimicking the docking site on gp91phox, competitively binds to p47phox, thereby preventing its association with gp91phox and inhibiting the assembly of the functional Nox2 complex.[3][5] This targeted inhibition specifically curtails the production of superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), from Nox2.[3][7] Notably, this compound has demonstrated specificity for Nox2-dependent ROS production and does not interfere with other sources of superoxide, such as xanthine (B1682287) oxidase.[3][5]
Caption: this compound inhibits NOX2 assembly and superoxide production.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ROS production and other physiological parameters as reported in various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type/System | Stimulus | This compound Concentration | Observed Effect | Reference |
| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely blocked Ang II-induced O₂⁻ production. | [5] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Inhibited Ang II-induced NADPH oxidase activity. | [5] |
| Human Neutrophils | Phorbol Myristate Acetate (PMA) | 100 µmol/L | Reduced O₂⁻ production by 35%. | [5] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated high glucose-induced increase in total ROS, LPOs, and iron levels. | [7] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production. | [7] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production. | [7] |
| Ventricular Myocytes | Epidermal Growth Factor (EGF) (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current. | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | This compound Dosage and Administration | Observed Effect | Reference |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, IP | Significantly attenuated the increase in systolic blood pressure and inhibited aortic O₂⁻ production. | [2] |
| APP/PS1 Mice (AD model) | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Improved cerebrovascular and cognitive function; reduced ROS accumulation and NOX2 mRNA expression. | [7] |
| Rat MCAO Model | Cerebral Ischemia/Reperfusion Injury | Not specified | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage. | [9] |
| Rat Kainic Acid Model | Temporal Lobe Epilepsy | 400 ng/kg, ICV | Reduced the up-regulation of SE-induced NOX2 expression in the cortex and hippocampus. | [10] |
| Rat Kainic Acid Model | Chronic Epilepsy | 800 ng/kg/day for 2 weeks | Reduced seizure frequency and the cumulative number of seizures. | [10] |
| Mouse CRS Model | Stress-induced Depression | Not specified | Mitigated behavioral deficits induced by chronic restraint stress. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Measurement of Superoxide Production in Aortic Rings
Objective: To determine the effect of this compound on Angiotensin II-induced superoxide production in isolated blood vessels.
Materials:
-
Mouse aortas
-
This compound peptide
-
Scrambled control peptide
-
Angiotensin II
-
Krebs-HEPES buffer
-
Scintillation counter or luminometer
Protocol:
-
Isolate thoracic aortas from mice and place them in chilled Krebs-HEPES buffer.
-
Clean the aortas of adherent fat and connective tissue and cut them into 2-3 mm rings.
-
Equilibrate the aortic rings in Krebs-HEPES buffer for 30 minutes at 37°C.
-
Pre-incubate the rings with either vehicle, this compound (e.g., 50 µmol/L), or a scrambled control peptide for 30 minutes.
-
Stimulate the aortic rings with Angiotensin II (e.g., 10 pmol/L) for an appropriate duration (e.g., 30 minutes).
-
Measure superoxide production using lucigenin-enhanced chemiluminescence in a scintillation counter or luminometer.[3]
Measurement of NADPH Oxidase Activity in Cultured Cells (Luminometer Assay)
Objective: To quantify the inhibitory effect of this compound on NADPH oxidase activity in cultured cells.
Materials:
-
Cultured cells (e.g., rat aortic adventitial fibroblasts)
-
This compound peptide
-
Scrambled control peptide
-
Stimulus (e.g., Angiotensin II)
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.0, 1 mM EGTA, 150 mM sucrose, and protease inhibitors)
-
Lucigenin (5 mM stock solution)
-
NADPH (10 mM stock solution)
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Culture cells to confluence in appropriate multi-well plates.
-
Pre-incubate the cells with vehicle, this compound, or a scrambled control peptide for 30 minutes.[3]
-
Treat the cells with a stimulus such as Angiotensin II (e.g., 10 nmol/L) for a specified time (e.g., 3 hours).[3]
-
Harvest the cells and prepare cell lysates or membrane fractions by homogenization and centrifugation.[3]
-
Determine the protein concentration of the lysates/homogenates.
-
In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein (e.g., 20-50 µg).
-
Add lucigenin to a final concentration of 5 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately measure chemiluminescence in a luminometer, with readings taken periodically for 10-30 minutes.
-
Express NADPH oxidase activity as relative light units (RLU) per µg of protein per minute and compare the activity between treated and control groups.
In Vivo Administration and Evaluation of this compound in a Mouse Model of Hypertension
Objective: To evaluate the effect of this compound on the development of hypertension in a mouse model.
Materials:
-
C57Bl/6 mice
-
This compound peptide
-
Scrambled control peptide
-
Angiotensin II
-
Osmotic minipumps
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Dihydroethidium (B1670597) (DHE) for in situ superoxide detection
Protocol:
-
Implant osmotic minipumps containing either vehicle, Angiotensin II (e.g., 0.75 mg/kg/day), Angiotensin II + this compound (e.g., 10 mg/kg/day), or Angiotensin II + scrambled peptide into mice.[2]
-
Measure systolic blood pressure at baseline and at regular intervals (e.g., days 3, 5, and 7) during the infusion period.[2]
-
At the end of the experiment, perfuse and harvest tissues (e.g., aorta) for further analysis.
-
Perform dihydroethidium (DHE) staining on tissue sections to detect in situ superoxide production.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits Nox2-mediated oxidative stress signaling.
Experimental Workflow
Caption: In Vitro Experimental Workflow for Testing this compound Efficacy.
Logical Relationship
Caption: Developmental Stages of this compound Peptide.
Conclusion and Future Directions
This compound has proven to be an invaluable research tool for dissecting the role of Nox2-derived oxidative stress in a wide array of diseases.[1][12] Its high specificity provides a significant advantage over many small-molecule inhibitors that may have off-target effects.[1] The preclinical data summarized in this guide underscore its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][7] While this compound is currently primarily utilized in preclinical research, future studies may focus on addressing challenges related to peptide therapeutics, such as stability and delivery, to facilitate its potential clinical translation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Gp91ds-tat in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chimeric peptide Gp91ds-tat, a specific inhibitor of NADPH oxidase 2 (NOX2), and its role in the modulation of neuroinflammation. Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] The overproduction of reactive oxygen species (ROS) by enzymes like NOX2 is a critical driver of this inflammatory cascade.[4][5][6] this compound has emerged as an invaluable research tool to investigate the specific contribution of NOX2 to these processes and as a potential therapeutic agent to mitigate oxidative stress-driven neuronal damage.[1][7][8]
Core Mechanism of Action: Inhibition of NOX2 Assembly
This compound is a rationally designed, cell-permeable peptide that specifically targets the NOX2 enzyme complex.[4][6] It is a chimeric peptide composed of two functional domains:
-
A nine-amino-acid sequence (CSTRIRRQL) derived from the gp91phox subunit (also known as NOX2), which is the catalytic core of the enzyme.[7][9] This sequence is the docking site for the cytosolic regulatory subunit, p47phox.[7]
-
A nine-amino-acid sequence from the HIV trans-activator of transcription (Tat) protein (YGRKKRRQRRR) .[7][9] This protein transduction domain acts as a cell-penetrating moiety, facilitating the delivery of the inhibitory peptide across cell membranes.[7][10]
This compound exerts its inhibitory effect by competitively binding to the docking site on gp91phox, thereby preventing the translocation and binding of p47phox to the membrane-bound catalytic subunit.[7][11] This action blocks the assembly of the functional multi-subunit NOX2 complex, which is an essential step for its activation and subsequent production of superoxide (B77818) (O₂⁻).[4][12] As a negative control in experiments, a scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat or sthis compound) is often used.[7][12]
Signaling Pathways in Neuroinflammation
In the CNS, microglia are the primary immune cells and heavily express NOX2.[1][13] Upon activation by neuroinflammatory stimuli—such as amyloid-β (Aβ) peptides in Alzheimer's disease, HIV-Tat protein, or signals from damaged neurons—microglia shift to a pro-inflammatory phenotype.[5][14][15] This triggers the assembly and activation of the NOX2 complex.
The activated NOX2 enzyme generates superoxide, which is a precursor to other ROS. This surge in ROS creates a state of oxidative stress that activates key downstream inflammatory signaling pathways, most notably the NLRP3 inflammasome and NF-κB.[7][16]
-
NLRP3 Inflammasome Activation : ROS can prime and activate the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form. Caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18, which are potent mediators of inflammation.[16]
-
NF-κB Pathway : ROS can also activate the NF-κB signaling pathway, a central regulator of inflammation. This leads to the transcription and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1), further amplifying the neuroinflammatory response and contributing to neuronal toxicity.[14][17]
By inhibiting NOX2 at the source, this compound effectively blocks this entire cascade, reducing ROS production, suppressing cytokine and chemokine release, and ultimately protecting neurons from inflammatory damage.[8][14][17]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across numerous in vitro and in vivo models. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Pre-incubation Time | Measured Effect | Result | Citation(s) |
| Mouse Primary Microglia | HIV-Tat (100 nM) | 10 - 50 µM | 60 min | NADPH Oxidase Activity | Dose-dependent decrease in activity. | [17] |
| Mouse Primary Microglia | HIV-Tat (100 nM) | 50 µM | 60 min | TNF-α, IL-6, MCP-1 Release | Significant decrease in cytokine/chemokine release. | [17] |
| Mouse Primary Microglia | HIV-Tat (100 nM) | 50 µM | 60 min | Microglia-mediated Neurotoxicity | Prevented neuronal death induced by activated microglia. | [17] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µM | 30 min | NADPH Oxidase Activity | Complete inhibition of Ang II-induced activity. | [12] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Total ROS, LPOs, Iron Levels | Ameliorated high glucose-induced increases. | [16] |
| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | 60 min | ROS Production Rate | Significantly reduced during epileptiform activity. | [8] |
| Neuronal Cultures | Low Mg²⁺ | 5 µM | 60 min | Mitochondrial Depolarization | Prevented epileptiform activity-induced depolarization. | [8] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | This compound Dose & Administration | Measured Effect | Outcome | Citation(s) |
| APP/PS1 Mice (Alzheimer's) | Not specified | Cerebrovascular and Cognitive Function | Improved function. | [16] |
| Tg2576 Mice (Alzheimer's) | 1 µM (superfusion) | ROS Production, Cerebrovascular Responses | Blocked Aβ-induced ROS and restored cerebrovascular function. | [11][18] |
| Kainic Acid-induced Epilepsy (Rat) | 400 ng/kg (ICV) | NOX2 mRNA Expression & NOX Activity | Significantly reduced SE-induced upregulation in cortex and hippocampus. | [8] |
| Kainic Acid-induced Epilepsy (Rat) | 400 ng/kg (ICV) | ROS Production | Significantly reduced SE-induced increase in ROS in the cortex. | [8] |
| Kainic Acid-induced Epilepsy (Rat) | 800 ng/kg/day for 2 weeks (ICV) | Seizure Frequency | Significantly reduced seizure frequency and total number of seizures. | [8] |
| Angiotensin II-induced Hypertension (Mouse) | 10 mg/kg/day (co-infused with Ang II) | Systolic Blood Pressure, Vascular O₂⁻ | Attenuated blood pressure elevation and blocked vascular superoxide production. | [9] |
| Middle Cerebral Artery Occlusion (MCAO) (Rat) | 100 ng/kg (ventricular infusion) | ROS Levels, Neuronal Apoptosis, BBB Damage | Attenuated cerebral I/R injury. | [19] |
| Subarachnoid Hemorrhage (SAH) (Rat) | Not specified | Neuronal Death and Degeneration | Decreased SAH-induced neuronal damage. | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the function and efficacy of this compound.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is used to quantify superoxide production from cell lysates or tissue homogenates and to assess the inhibitory efficacy of this compound.[4]
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose, with protease inhibitors)
-
Lucigenin (B191737) (e.g., 5 µM final concentration)
-
NADPH (e.g., 100-200 µM final concentration)
-
This compound and scrambled control peptide
-
96-well white opaque plates
-
Luminometer
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Sample Preparation : Prepare cell or tissue homogenates on ice using the homogenization buffer.
-
Protein Quantification : Determine the protein concentration of each homogenate using a standard assay to ensure equal loading.
-
Plate Setup : In a 96-well white plate, add 10-20 µg of protein from the homogenate to each well.
-
Inhibitor Pre-incubation : For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound or a control peptide for 15-30 minutes at 37°C.
-
Assay Cocktail : Add the assay buffer containing lucigenin to each well.
-
Equilibration & Background Reading : Place the plate in a luminometer and allow it to equilibrate to 37°C. Measure background chemiluminescence for 5 minutes.
-
Initiation of Reaction : Initiate the reaction by injecting NADPH into each well.
-
Measurement : Immediately measure chemiluminescence at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis : Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time. Normalize the rate to the protein concentration (e.g., RLU/µg protein/min). Compare rates between control, stimulated, and inhibitor-treated samples.
Assessment of Neuroinflammation In Vitro
This protocol outlines the steps to measure the anti-inflammatory effect of this compound on microglia.[17]
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., HIV-Tat, LPS)
-
This compound and scrambled control peptide
-
ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
Cell Culture : Plate microglia at the desired density and allow them to adhere.
-
Pre-incubation : Replace the medium with fresh serum-free medium containing this compound or the control peptide at the desired concentration (e.g., 50 µM). Incubate for 1-2 hours.
-
Stimulation : Add the inflammatory stimulus (e.g., 100 nM HIV-Tat) directly to the wells containing the peptides.
-
Incubation : Incubate for a specified period (e.g., 24 hours) to allow for cytokine/chemokine production and release.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement : Quantify the concentration of TNF-α, IL-6, and MCP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis : Compare the cytokine concentrations between different treatment groups to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of NOX2, making it an invaluable tool for dissecting the role of NOX2-derived oxidative stress in neuroinflammation and neurodegeneration.[6][7] Preclinical data strongly support its efficacy in reducing ROS production, mitigating inflammatory responses, and providing neuroprotection in a variety of disease models.[8][20][21]
For drug development professionals, this compound represents a proof-of-concept for targeting the NOX2 enzyme in CNS disorders. However, the translation of peptide-based inhibitors faces challenges, including poor oral bioavailability and the ability to cross the blood-brain barrier (BBB).[8] While the Tat peptide facilitates cellular entry, systemic delivery to the brain remains a significant hurdle.[22][23] Future research will likely focus on developing novel small-molecule NOX2 inhibitors or advanced delivery systems for peptide therapeutics to effectively target neuroinflammation in clinical settings.[21]
References
- 1. NADPH oxidase in brain injury and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Gp91phox (NOX2) in classically activated microglia exacerbates traumatic brain injury | springermedizin.de [springermedizin.de]
- 14. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. selleckchem.com [selleckchem.com]
- 20. A Mini-Review of the NADPH Oxidases in Vascular Dementia: Correlation with NOXs and Risk Factors for VaD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Cell-Permeable Nature of the TAT Peptide in Gp91ds-tat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gp91ds-tat peptide has emerged as a potent and specific inhibitor of NADPH oxidase 2 (Nox2), a critical enzyme in the production of reactive oxygen species (ROS).[1][2] Its efficacy hinges on the remarkable ability of the appended TAT peptide to traverse cellular membranes, a process central to its therapeutic potential. This technical guide provides a comprehensive examination of the cell-permeable nature of the TAT peptide as a component of this compound. We will delve into the mechanisms of TAT-mediated cellular uptake, present quantitative data on the efficacy of this compound, provide detailed experimental protocols for assessing its cell permeability and function, and visualize key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chimeric peptide meticulously designed for targeted intracellular inhibition of Nox2.[1] It is composed of two functionally distinct domains:
-
Gp91ds (docking sequence): A nine-amino-acid sequence derived from gp91phox (also known as Nox2), the catalytic subunit of the Nox2 enzyme. This sequence competitively inhibits the binding of the cytosolic regulatory subunit p47phox to gp91phox, a crucial step for enzyme activation.[3]
-
TAT Peptide: A nine-amino-acid peptide (GRKKRRQRRRPQ) derived from the trans-activator of transcription (TAT) protein of the human immunodeficiency virus (HIV-1).[4] This domain functions as a cell-penetrating peptide (CPP), facilitating the entry of the entire this compound molecule into the cell.[5][6]
By preventing the assembly of the functional Nox2 complex, this compound effectively curtails the production of superoxide (B77818) (O₂⁻), a primary ROS.[1][7] This targeted action makes it an invaluable tool for investigating the role of Nox2-mediated oxidative stress in a multitude of pathological conditions. A scrambled version of the gp91ds sequence linked to the TAT peptide often serves as a negative control in experiments to ensure the observed effects are specific to Nox2 inhibition.[3]
The Cell-Permeable TAT Peptide: Mechanisms of Entry
The precise mechanism by which the TAT peptide traverses the cell membrane has been a subject of extensive research and some debate. Initially, it was thought to be an energy-independent process, but a consensus has emerged that cellular entry is predominantly an active, energy-dependent process.[8][9]
The primary mechanism of entry for the TAT peptide is endocytosis , with macropinocytosis being a major pathway.[8] However, clathrin-mediated and caveolar endocytosis have also been implicated.[10] The initial step involves electrostatic interactions between the cationic TAT peptide and anionic proteoglycans, such as heparan sulfate, on the cell surface.[11] This interaction is thought to trigger the endocytic process.
While endocytosis is the main route, some studies suggest that direct translocation across the plasma membrane may also occur, particularly at higher concentrations.[12] The mechanism of entry can also be influenced by the nature of the cargo attached to the TAT peptide.[8]
Quantitative Data on this compound Efficacy
The effectiveness of this compound in inhibiting Nox2-mediated ROS production has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound [2][7]
| Cell Type/System | Stimulus | This compound Concentration | Observed Effect | Reference |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 5 µM | Inhibition of NADPH oxidase activity | [7] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Amelioration of increased total ROS, lipid peroxides, and iron levels | [13] |
| Mouse Podocytes | Homocysteine | 5 µM | Blockade of superoxide production and inhibition of NLRP3 inflammasome activation | [13] |
| Ventricular Myocytes | Epidermal Growth Factor (3.3 nM) | 500 nM | Inhibition of EGF-induced Cl⁻ current by 133 ± 20% | [14] |
Table 2: In Vivo Efficacy of this compound [2][3]
| Animal Model | Disease/Condition | This compound Dosage and Administration | Observed Effect | Reference |
| Mice (C57Bl/6) | Angiotensin II-induced Hypertension | 10 mg/kg/day via intraperitoneal infusion | Significant attenuation of systolic blood pressure elevation and inhibition of aortic O₂⁻ production | [3] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Attenuation of cerebral ischemia/reperfusion injury, reduction of ROS levels, and inhibition of neuronal apoptosis | [15] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | Improvement of cerebrovascular and cognitive function | [13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway leading to Nox2 activation and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAT peptide internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Gp91ds-tat: A Technical Guide to its Inhibitory Effect on Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological driver in a multitude of diseases. The NADPH oxidase (NOX) family of enzymes, particularly NOX2 (also known as gp91phox), are major sources of regulated ROS production and have emerged as critical therapeutic targets.[1] This technical guide provides an in-depth overview of Gp91ds-tat, a cell-permeable chimeric peptide inhibitor of NOX2. We will delve into its mechanism of action, its role in modulating oxidative stress signaling pathways, and its application in preclinical research. This guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their study of oxidative stress and the therapeutic potential of NOX2 inhibition.
Introduction to this compound
This compound is a rationally designed chimeric peptide that acts as a competitive inhibitor of the assembly of the NADPH oxidase 2 (NOX2) enzyme complex.[2] Its discovery was driven by the need for a specific inhibitor to dissect the role of NOX2 in various pathological conditions.[3] The peptide consists of two functional domains:
-
A sequence from gp91phox (NOX2): This domain competitively inhibits the binding of the cytosolic regulatory subunit p47phox to the membrane-bound gp91phox, a critical step in the assembly and activation of the NOX2 enzyme.[1]
-
The HIV-1 Tat (trans-activator of transcription) peptide: This protein transduction domain facilitates the entry of this compound into cells, allowing it to reach its intracellular target.[1] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is often used as a negative control.[3]
By preventing the assembly of the functional NOX2 complex, this compound effectively blocks the production of superoxide (B77818) (O₂⁻), a primary ROS.[1] This targeted inhibition makes this compound a valuable tool for studying the role of NOX2-mediated oxidative stress.
Mechanism of Action: Disrupting NOX2 Complex Assembly
This compound exerts its inhibitory effect by preventing the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (NOX2).[3] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox, leading to a conformational change that allows it to translocate to the cell membrane and bind to gp91phox.[3] This interaction is a critical step in the assembly of the active NADPH oxidase complex. This compound, by mimicking the docking site on gp91phox, competitively binds to p47phox, thereby preventing its association with gp91phox and inhibiting the subsequent production of superoxide.[2]
References
Gp91ds-tat as a tool to study NADPH oxidase assembly.
An In-depth Technical Guide to Gp91ds-tat: A Tool for Studying NADPH Oxidase Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chimeric peptide inhibitor of NADPH oxidase 2 (Nox2), and its application as a pivotal tool in the study of oxidative stress-related pathologies. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize its function and application.
Core Concept: Mechanism of Action of this compound
This compound is a rationally designed, cell-permeable peptide that acts as a highly specific and potent competitive inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex assembly.[1][2][3] Its structure is a chimera of two essential components:
-
A gp91phox Docking Sequence (ds): This sequence (CSTRIRRQL) mimics the docking site on the gp91phox (also known as Nox2) catalytic subunit, which is crucial for the binding of the cytosolic regulatory subunit p47phox.[2][3][4]
-
The HIV-1 Tat Peptide: A protein transduction domain (YGRKKRRQRRR) that facilitates the efficient translocation of the peptide across cell membranes, enabling it to reach its intracellular target.[1][2][5]
Under stimulating conditions, the assembly of the Nox2 complex is a critical activation step.[3] Cytosolic components, including p47phox, p67phox, p40phox, and the small GTPase Rac, translocate to the membrane to associate with the cytochrome b558, which consists of gp91phox and p22phox subunits.[3][4][6] this compound exerts its inhibitory effect by competitively binding to p47phox, thereby preventing its association with gp91phox.[2] This action effectively blocks the assembly of a functional enzyme complex and subsequent production of superoxide (B77818) (O₂⁻).[1][2] This targeted inhibition is specific to Nox2-dependent ROS production and does not affect other superoxide sources like xanthine (B1682287) oxidase.[2][7][8]
Visualizations: Pathways and Workflows
The following diagrams illustrate the inhibitory mechanism of this compound and typical experimental workflows.
Caption: this compound signaling pathway and mechanism of inhibition.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: Specificity of this compound compared to other NOX inhibitors.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type / System | Stimulus | This compound Concentration | Key Quantitative Finding | Reference |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Completely reversed Ang II-induced NADPH oxidase activity. | [7] |
| Human Neutrophils | - | up to 100 µmol/L | Decreased O₂⁻ production by 35%. | [7] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Restored Hcy-inhibited lysosomal TRPML1 channel activity. | [9] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [9] |
| Ventricular Myocytes | EGF (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current. | [10] |
| Primary Microglia | HIV-Tat (100 nM) | 10 and 50 µM | Dose-dependently decreased Tat-induced NADPH oxidase activity. | [4] |
| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | Reduced the rate of ROS production from 202% to 106%. | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition / Stimulus | This compound Dosage | Key Quantitative Finding | Reference |
| C57Bl/6 Mice | Angiotensin II (0.75 mg/kg/day) Infusion | 10 mg/kg/day | Significantly attenuated the increase in systolic blood pressure induced by Ang II. | [7][8] |
| APP/PS1 Mice (Alzheimer's Model) | - | 10 mg/kg (i.p., every other day) | Decreased capillary stalling incidence by 67% after 1 week. | [9] |
| Rat (Temporal Lobe Epilepsy Model) | Kainic Acid-Induced Status Epilepticus | 400 ng/kg | Inhibited NOX catalytic activity by 55% in the cortex and 60% in the hippocampus. | [11] |
| Aged Tg2576 Mice | Superfusion over cranial window | 1 µM | Blocked the increase in ROS production. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Inhibition of Stimulus-Induced Superoxide Production in Cultured Cells
This protocol assesses the ability of this compound to inhibit superoxide production in response to a chemical stimulus.[6]
-
Materials:
-
This compound peptide and a scrambled peptide control.[1]
-
Cultured cells of interest.
-
Appropriate cell culture medium and plates.
-
Stimulus of interest (e.g., Angiotensin II, PMA).
-
Assay for superoxide detection (e.g., Lucigenin-enhanced chemiluminescence, Dihydroethidium (DHE) staining).
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and grow (typically 24-48 hours).[6]
-
Reagent Preparation: Prepare a stock solution of this compound and the scrambled control peptide in a suitable solvent (e.g., sterile water or DMSO). Dilute peptides and the stimulus to their final working concentrations in culture medium or buffer on the day of the experiment.[6]
-
Pre-treatment: Remove the culture medium, wash cells gently with warm PBS, and then add the medium containing this compound or the scrambled control peptide at the desired concentration. Incubate for a predetermined period (e.g., 30-60 minutes) to allow for cell penetration.[6][7]
-
Stimulation: Add the stimulus to the wells to induce superoxide production. Include control wells with vehicle only, stimulus only, and scrambled peptide + stimulus.
-
Incubation: Incubate for the period required for the response to occur.[6]
-
Endpoint Analysis: Measure superoxide production using the chosen method. For chemiluminescence, cells are typically lysed and assayed immediately.
-
Protocol 2: Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol quantifies NADPH oxidase activity in cell lysates or tissue homogenates.[1][3][13]
-
Materials:
-
Cell or tissue homogenates.
-
Lysis/Homogenization Buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.0, 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[3][13]
-
Lucigenin (B191737) (5 µM final concentration).[3]
-
Luminometer and 96-well white opaque plates.[3]
-
Protein assay reagent (e.g., BCA).
-
-
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates on ice and determine the protein concentration.[3]
-
Assay Setup: In a 96-well white plate, add a specific amount of protein homogenate (e.g., 20-50 µg) to each well.[1][3]
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound or control peptide for 15-30 minutes at 37°C.[3]
-
Reagent Addition: Add the assay buffer containing lucigenin to each well.[1]
-
Measurement: Place the plate in a luminometer. Initiate the reaction by adding NADPH. Immediately measure chemiluminescence at regular intervals for a defined period (e.g., 10-30 minutes).[1]
-
Data Analysis: Express results as relative light units (RLU) per µg of protein. Compare the values between different treatment groups.[1]
-
Protocol 3: In Vivo Administration in a Mouse Model of Hypertension
This protocol evaluates the effect of this compound on the development of hypertension.[2][7]
-
Materials:
-
C57Bl/6 mice.
-
Osmotic minipumps.
-
This compound peptide, scrambled control peptide.
-
Angiotensin II.
-
Sterile saline.
-
Blood pressure measurement system (e.g., tail-cuff).
-
-
Procedure:
-
Animal Model: Use C57Bl/6 mice.
-
Dosing Solution: Prepare solutions for the osmotic minipumps. Groups may include: Vehicle (saline), Angiotensin II (e.g., 0.75 mg/kg/day), Angiotensin II + this compound (e.g., 10 mg/kg/day), and Angiotensin II + scrambled-tat.[7][8]
-
Pump Implantation: Surgically implant the osmotic minipumps for continuous intraperitoneal infusion.
-
Blood Pressure Measurement: Measure systolic blood pressure at baseline (day 0) and at regular intervals throughout the study (e.g., days 3, 5, and 7).[7][8]
-
Tissue Harvesting: At the end of the experiment, perfuse and harvest tissues (e.g., aorta) for further analysis, such as in situ superoxide detection using DHE staining.[2]
-
Conclusion
This compound stands out as an invaluable research tool due to its high specificity for inhibiting the assembly of the Nox2 complex.[1][3] Unlike many small molecule inhibitors that suffer from off-target effects, this compound allows for a more precise dissection of the role of Nox2-derived ROS in a vast array of cellular processes and disease models, from cardiovascular disorders to neurodegenerative diseases.[1][9][11] The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to further elucidate the complex roles of NADPH oxidase in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Gp91ds-tat for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp91ds-tat is a cell-permeable chimeric peptide that acts as a specific inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2] It functions by competitively inhibiting the assembly of the NOX2 enzyme complex.[1][3] The peptide consists of a sequence from gp91phox (NOX2) linked to the HIV-1 Tat peptide, which facilitates its entry into cells.[1][2] This targeted inhibition of NOX2-derived superoxide (B77818) production makes this compound a valuable tool for investigating the role of oxidative stress in a variety of pathological conditions, including Alzheimer's disease, cardiovascular disease, and neuroinflammatory disorders.[4][5]
Mechanism of Action
The primary mechanism of this compound involves the disruption of the interaction between the membrane-bound gp91phox subunit and the cytosolic p47phox subunit of the NOX2 complex.[6][7] This interaction is a critical step in the assembly and activation of the enzyme. By mimicking the docking site on gp91phox, this compound prevents the translocation and binding of p47phox, thereby inhibiting the production of superoxide radicals.[3] This targeted action allows for the specific investigation of NOX2-mediated downstream signaling pathways, such as the activation of the NLRP3 inflammasome and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various mouse models as reported in preclinical studies.
Table 1: In Vivo Efficacy of this compound in Mice
| Animal Model | Disease/Condition | This compound Dosage & Administration | Key Findings | Reference(s) |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Reduced ROS accumulation and NOX2 mRNA expression. Decreased capillary stalling by 67% after 1 week. Improved short-term and spatial memory. | [4] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p., for 7 days | Significantly attenuated the increase in systolic blood pressure. Inhibited Angiotensin II-induced superoxide production in the aorta. | [6][7][8] |
| Tg2576 Mice | Amyloid Precursor Protein Overexpression | 1 µM, superfusion | Reversed the attenuation in cerebrovascular responses. | [9] |
| Kainic Acid-induced Seizure Model Rats | Chronic Epilepsy | 400 ng/kg, intracerebroventricular (ICV) | Suppressed SE-induced overexpression of NOX2 and inhibited the increase in overall NOX activity in the cortex and hippocampus. | [10] |
| Middle Cerebral Artery Occlusion (MCAO) Model Rats | Cerebral Ischemia/Reperfusion Injury | 100 ng/kg, infused into the ventricle | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits NOX2 assembly and downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Nox2-derived radicals contribute to neurovascular and behavioral dysfunction in mice overexpressing the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nox2 Western Blot Analysis Using Gp91ds-tat
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the utilization of Gp91ds-tat, a specific peptide inhibitor of NADPH oxidase 2 (Nox2), for the analysis of Nox2 expression by Western blot. These protocols are intended for professionals in research and drug development to facilitate the accurate assessment of Nox2 protein levels in various experimental models.
Introduction
This compound is a chimeric peptide that serves as a highly specific and potent inhibitor of Nox2, a key enzyme in the generation of reactive oxygen species (ROS) implicated in a multitude of pathological conditions characterized by oxidative stress.[1][2] This peptide consists of a nine-amino-acid sequence from the gp91phox subunit (also known as Nox2), which is the docking site for the regulatory subunit p47phox, linked to a nine-amino-acid trans-activator of transcription (Tat) peptide from HIV.[1] The Tat moiety facilitates the entry of the peptide into cells, where the gp91phox docking sequence competitively inhibits the assembly and subsequent activation of the Nox2 enzyme complex.[1][3] Its high specificity for Nox2 makes this compound an invaluable tool for investigating the role of Nox2-derived oxidative stress in various diseases, offering a significant advantage over less specific small molecule inhibitors.[1][4] A scrambled version of the gp91phox sequence linked to the Tat peptide is often employed as a negative control in experiments to ensure the observed effects are specific to Nox2 inhibition.[1]
Data Presentation
The effective concentration of this compound for inhibiting Nox2 activity and the recommended antibody dilutions for Western blot analysis can vary depending on the cell type, tissue, and experimental conditions. The following tables summarize quantitative data gathered from various preclinical studies.
| Parameter | Concentration/Dilution | Cell/Tissue Type | Notes |
| This compound (in vitro) | 5 µM | Human Retinal Endothelial Cells | Ameliorated high glucose-induced increases in total ROS, LPOs, and iron levels.[2] |
| 5 µM | Mouse Podocytes | Pre-treatment for 1 hour blocked homocysteine-induced superoxide (B77818) production.[2] | |
| This compound (in vivo) | 10 mg/kg | Mice | Administered via intraperitoneal injection every other day.[1] |
| 400 ng/kg | Rats | Intracerebroventricular administration 1 hour after kainic acid-induced status epilepticus.[5] | |
| 1 mg/kg | Rats | Intraperitoneal injection immediately after gas explosion-induced lung injury.[6] | |
| Primary Antibody (Nox2) | 1:1000 | Various Lysates | Standard starting dilution for Western blot analysis.[7] |
| 0.1 µg/mL - 0.3 µg/mL | HepG2, MCF7 cell lines | Specific concentrations for particular cell lysates.[7] | |
| Secondary Antibody | Manufacturer's Rec. | N/A | Typically, HRP-conjugated secondary antibodies are used.[8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Nox2 Activation and Inhibition by this compound
The following diagram illustrates the molecular mechanism of Nox2 activation and the inhibitory action of this compound. Upon cellular stimulation, the cytosolic regulatory subunit p47phox is phosphorylated and translocates to the cell membrane to bind with the catalytic subunit gp91phox (Nox2). This assembly is crucial for the activation of the enzyme and subsequent production of superoxide. This compound competitively binds to gp91phox, preventing the docking of p47phox and thereby inhibiting the assembly and activation of the Nox2 complex.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 7. NOX2 Monoclonal Antibody (54.1) (MA5-18052) [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring ROS Production with DHE Staining after Gp91ds-tat Treatment
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, excessive ROS generation can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] One of the primary enzymatic sources of cellular ROS is the NADPH oxidase (NOX) family of enzymes.[3] The NOX2 isoform, in particular, is a key player in oxidative stress signaling.[4]
Gp91ds-tat is a specific peptide inhibitor of NOX2.[3][5] It functions by disrupting the interaction between the p47-phox subunit and the gp91-phox (NOX2) catalytic subunit, thereby preventing the assembly and activation of the enzyme complex.[3][6] This inhibitory action makes this compound a valuable tool for investigating the role of NOX2-derived ROS in various physiological and pathological processes.[4]
Dihydroethidium (DHE) is a widely used fluorescent probe for the detection of superoxide (B77818) (O2•−), a primary ROS produced by NOX enzymes.[1][7] DHE is cell-permeable and, upon oxidation by superoxide, is converted to fluorescent products, primarily 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.[1][8] This protocol provides a detailed method for the treatment of cells with the NOX2 inhibitor this compound followed by DHE staining to measure changes in intracellular ROS production.
Materials
-
This compound peptide
-
Dihydroethidium (DHE)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates or coverslips
-
Fluorescence microscope or flow cytometer
-
Hoechst 33342 (optional, for nuclear counterstaining)
-
4% Paraformaldehyde (PFA) (optional, for cell fixation)
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, 24-well plate with coverslips) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or an appropriate buffer. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in pre-warmed cell culture medium.[5][9][10]
-
This compound Pre-treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of the peptide's solvent) should be run in parallel.
-
Incubation: Incubate the cells with this compound for a sufficient period to allow for cellular uptake and inhibition of NOX2. A pre-incubation time of 1 to 2 hours is commonly used.[5][9]
-
(Optional) Induction of ROS Production: If the experiment requires stimulation of ROS production, the inducing agent can be added after the this compound pre-incubation period.
Part 2: DHE Staining and ROS Detection
-
Preparation of DHE Working Solution: Prepare a fresh DHE working solution at a final concentration of 5-10 µM in pre-warmed PBS or cell culture medium.[4][7] To do this, first, create a stock solution of DHE (e.g., 5 mg/mL or 15.9 mM) by dissolving it in DMSO.[7] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7]
-
DHE Staining: Remove the this compound-containing medium and gently wash the cells once with warm PBS.[7] Add the DHE working solution to the cells and incubate for 5-30 minutes at 37°C in the dark.[4][7] The incubation time should be kept consistent across all samples for comparable results.[11]
-
Washing: After incubation, remove the DHE solution and wash the cells gently three times with PBS to remove excess probe.[7]
-
(Optional) Nuclear Counterstaining and Fixation: For visualization of nuclei, cells can be incubated with Hoechst 33342 solution for 10 minutes at room temperature.[7] If fixation is required, cells can be treated with 4% PFA for 5-8 minutes after DHE staining.[7][11] Note that fixation can potentially compromise the ROS signal, so it is advisable to first test the protocol on unfixed cells.[12]
-
Imaging and Analysis: Immediately acquire images using a fluorescence microscope with an appropriate filter set (e.g., excitation at 488-530 nm and emission at 590-620 nm).[1][8][13] Alternatively, cells can be harvested and analyzed by flow cytometry.[8] The fluorescence intensity, which corresponds to the level of ROS, can be quantified using image analysis software like ImageJ or the flow cytometer's software.[2][13]
Data Presentation
The following table summarizes the key quantitative parameters for the this compound treatment and DHE staining protocol.
| Parameter | Value | Reference(s) |
| This compound Concentration | 1-5 µM | [5][9][10][14] |
| This compound Pre-incubation Time | 1-2 hours | [5][9] |
| DHE Stock Solution | 5 mg/mL or 15.9 mM in DMSO | [7] |
| DHE Working Concentration | 5-10 µM | [4][7] |
| DHE Incubation Time | 5-30 minutes | [4][7] |
| DHE Excitation Wavelength | 488-530 nm | [1][8][13] |
| DHE Emission Wavelength | 590-620 nm | [1][8][13] |
Visualizations
Caption: Experimental workflow for measuring ROS production with DHE after this compound treatment.
Caption: Signaling pathway of NOX2-mediated ROS production and its inhibition by this compound.
References
- 1. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased automated quantitation of ROS signals in live retinal neurons of Drosophila using Fiji/ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]
- 13. INCREASED NADPH OXIDASE DERIVED SUPEROXIDE IS INVOLVED IN THE NEURONAL CELL DEATH INDUCED BY HYPOXIA ISCHEMIA IN NEONATAL HIPPOCAMPAL SLICE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased monocyte derived reactive oxygen species in type 2 diabetes: Role of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gp91ds-tat in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp91ds-tat is a cell-permeable peptide that acts as a specific inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS).[1][2][3] By competitively inhibiting the assembly of the functional NOX2 enzyme complex, this compound effectively blocks the generation of superoxide.[3] This inhibitory action makes this compound a valuable tool for investigating the role of NOX2-mediated oxidative stress in various neurological processes and disease models. In primary neuron cultures, this compound has been utilized to study its effects on neuronal survival, apoptosis, and the underlying signaling pathways implicated in neurodegenerative diseases and acute neurological injury.[2][4][5]
Mechanism of Action
This compound is a chimeric peptide consisting of two functional domains:
-
A sequence from gp91phox (NOX2): This portion of the peptide mimics the binding site for the p47phox subunit, a crucial component for the activation of the NOX2 enzyme complex.[3]
-
A Tat peptide sequence: Derived from the HIV-1 Tat protein, this sequence facilitates the penetration of the peptide across the cell membrane, allowing it to reach its intracellular target.[3]
By binding to gp91phox, the this compound peptide prevents the association of p47phox, thereby inhibiting the assembly and activation of the NOX2 enzyme and subsequent superoxide production.[3] A scrambled version of the peptide, scramb-tat, is often used as a negative control to ensure the observed effects are specific to the inhibition of NOX2.[3]
Signaling Pathway of NOX2 Inhibition by this compound
Caption: Mechanism of NOX2 inhibition by this compound.
Applications in Primary Neuron Culture
This compound is a versatile tool for studying the impact of NOX2-derived ROS in primary neuronal cultures in various contexts:
-
Neuroprotection Assays: To investigate the protective effects of inhibiting NOX2 against various neurotoxic stimuli, such as excitotoxicity, oxidative stress, and inflammation.[6]
-
Apoptosis Studies: To determine the role of NOX2 in neuronal apoptosis and to evaluate the anti-apoptotic potential of this compound.[7]
-
Neuroinflammation Models: To explore the contribution of neuronal NOX2 to neuroinflammatory processes, often in co-culture with glial cells.[8][9]
-
Ischemia-Reperfusion Injury Models: To simulate ischemic conditions in vitro (e.g., oxygen-glucose deprivation) and assess the therapeutic potential of this compound in reducing neuronal damage.[7][10]
-
Neurodegenerative Disease Models: To study the involvement of NOX2 in the pathogenesis of diseases like Alzheimer's by exposing neurons to disease-related peptides (e.g., β-amyloid).[5]
Quantitative Data Summary
| Experimental Model | Cell Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| In vitro epileptiform activity | Rat mixed cortical culture | 5 µM | 1 hour pretreatment | Prevented mitochondrial depolarization, reduced ROS production by up to 5-fold, and significantly rescued neuronal cell death. | [6] |
| Endothelin-1 (ET-1) induced ICl,swell | Rabbit atrial myocytes | 500 nM | 15 minutes | Suppressed 101 ± 5% of ET-1-induced ICl,swell. | [11] |
| HIV-Tat induced neurotoxicity in microglia co-culture | Primary microglia | 10 and 50 µM | 1 hour pretreatment | Dose-dependently decreased Tat-induced NADPH oxidase activity and subsequent neurotoxicity. | [8] |
| Ischemia-Reperfusion | Rat brain | Not specified in vitro | Pretreatment | Significantly reduced infarct size, suppressed ROS levels, and neuronal apoptosis. | [7] |
| Hypoxia-Ischemia in neonatal hippocampal slice cultures | Rat hippocampal slices | Not specified | Not specified | Attenuated the increase in apoptosis. | [10] |
| Amyloid precursor protein overexpression | Mouse model (in vivo) | 1 µM (superfusion) | 30-40 minutes | Blocked the increase in ROS production and reversed cerebrovascular dysfunction. | [12] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the experimental requirements.
-
Coat Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) for at least 1 hour at room temperature, followed by three washes with sterile water.[13]
-
Tissue Dissection: Isolate cortices or hippocampi from embryonic day 18 (E18) rat or mouse brains in a sterile dissection medium.[14]
-
Enzymatic Digestion: Incubate the dissected tissue in a papain solution for 10 minutes at 37°C to dissociate the cells.[14]
-
Mechanical Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.[14]
-
Cell Plating: Plate the neurons at the desired density (e.g., 26,000 cells/cm²) in a serum-free neuronal culture medium.[14]
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.[15]
This compound Treatment Protocol
-
Reconstitution: Reconstitute the lyophilized this compound and scramb-tat peptides in sterile saline or an appropriate buffer to create a stock solution.[16]
-
Working Solution: Prepare a working solution of this compound and the scrambled control peptide at the desired final concentration in the neuronal culture medium. A common concentration used in primary neuron experiments is 5 µM.[1][6]
-
Pre-treatment (Optional but Recommended): For experiments involving an induced injury or stimulation, pre-treat the neuronal cultures with this compound or the scrambled peptide for a specific duration (e.g., 1-2 hours) before applying the stimulus.[3][6]
-
Treatment: Replace the existing culture medium with the medium containing the appropriate concentration of this compound, scrambled peptide, or vehicle control.
-
Incubation: Incubate the cultures for the desired experimental duration.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for neuroprotection studies using this compound.
Key Experimental Assays
Measurement of Intracellular Superoxide
-
Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Protocol:
-
Pre-treat cells with this compound or the scrambled peptide.[3]
-
Induce superoxide production if necessary for the experimental model.[3]
-
Wash the cells with a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[3]
-
Incubate the cells with DHE (typically 2-10 µM) for 15-30 minutes at 37°C, protected from light.[3]
-
Wash the cells to remove excess DHE.[3]
-
Quantify the fluorescence using a fluorescence microscope or plate reader.[3]
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals.
-
Protocol:
-
Seed neurons in a 96-well plate.
-
Treat the cells with various concentrations of this compound, scrambled peptide, or vehicle for the desired duration.[3]
-
Add MTT reagent to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[3]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Apoptosis Assay (Annexin V Staining)
-
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat the cells as required for the experiment.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI in the dark.
-
Analyze the stained cells using flow cytometry.
-
Concluding Remarks
This compound is a powerful and specific inhibitor of NOX2, making it an indispensable tool for elucidating the role of NOX2-mediated oxidative stress in neuronal function and pathology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in primary neuron culture experiments, contributing to a deeper understanding of neurological disorders and the development of novel therapeutic strategies. It is crucial to include a scrambled peptide control in all experiments to ensure the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nox2 and Nox4 Participate in ROS-Induced Neuronal Apoptosis and Brain Injury During Ischemia-Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Is Associated with Neuroinflammation in Animal Models of HIV-1 Tat Neurotoxicity [mdpi.com]
- 10. INCREASED NADPH OXIDASE DERIVED SUPEROXIDE IS INVOLVED IN THE NEURONAL CELL DEATH INDUCED BY HYPOXIA ISCHEMIA IN NEONATAL HIPPOCAMPAL SLICE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Intraperitoneal Administration of Gp91ds-tat in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp91ds-tat is a chimeric peptide that serves as a highly specific and potent inhibitor of NADPH oxidase 2 (NOX2).[1] It is a rationally designed peptide composed of a nine-amino-acid sequence from the gp91phox subunit of NOX2, which is the docking site for the regulatory subunit p47phox.[1][2] This sequence is linked to a nine-amino-acid peptide from the HIV trans-activator of transcription (Tat) protein, which acts as a cell-penetrating moiety, enabling the peptide to enter cells.[1][3] By competitively inhibiting the assembly and activation of the NOX2 enzyme complex, this compound effectively reduces the production of superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), making it an invaluable tool for investigating oxidative stress-related pathologies.[1][2]
Mechanism of Action: Disruption of NOX2 Complex Assembly
Under normal physiological conditions, various stimuli trigger the phosphorylation of the cytosolic regulatory subunit p47phox. This leads to a conformational change that allows it to translocate to the cell membrane and bind to the catalytic subunit gp91phox (also known as NOX2).[1][4] This interaction is crucial for the assembly of the active NOX2 enzyme complex. This compound exerts its inhibitory effect by mimicking the p47phox binding site on gp91phox, thereby preventing this crucial interaction.[2] This disruption inhibits the formation of the active enzyme complex and subsequent production of superoxide.[2]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vivo models. The following table summarizes key quantitative findings from studies utilizing intraperitoneal administration in rodent models.
| Animal Model | Disease/Condition | This compound Dosage & Administration | Key Findings |
| Rats | Gas Explosion-induced Lung Injury | 1 mg/kg, single i.p. injection | Reduced lung injury, regulated energy metabolism, and decreased NOX2 expression.[5] |
| Rats | Hind Limb Ischemia/Reperfusion (I/R) | 1.2 mg/kg, i.p. | Attenuated I/R-induced endothelial dysfunction and increased blood nitric oxide (NO) bioavailability.[6][7] |
| Rats | Kainic Acid-induced Status Epilepticus | 400 ng/kg, single i.c.v. injection | Inhibited NOX2 activity by 55-60% in the cortex and hippocampus; reduced ROS production.[4][8] |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Reduced ROS accumulation and NOX2 mRNA expression; decreased capillary stalling by 67%.[4][9] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p. | Significantly lowered systolic blood pressure and inhibited Ang II-induced superoxide production.[4] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's data sheet for the exact amount of peptide in the vial.
-
To prepare a stock solution, dissolve the lyophilized this compound peptide in sterile saline to the desired concentration.[1] For example, to prepare a 1 mg/mL solution, add 1 mL of sterile saline to 1 mg of peptide.
-
Vortex gently to ensure the peptide is fully dissolved.
-
For in vivo administration, dilute the stock solution with sterile saline to achieve the final desired dose in a reasonable injection volume (typically 1-2.5 mL for an adult rat).[1][10]
Intraperitoneal (IP) Injection Protocol for Rats
This protocol provides a standardized method for IP injection in rats, adhering to established animal care guidelines.[10][11]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized sterile syringe (e.g., 3 mL)
-
70% alcohol wipes
-
Personal Protective Equipment (PPE)
Procedure:
-
Restraint: Safely and securely restrain the rat. The two-person technique is recommended for safety and accuracy.[10] One person restrains the rat in dorsal recumbency (on its back) with its head tilted slightly downward, while the second person performs the injection.[11]
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen.[11] This location is optimal to avoid puncturing the cecum, which typically lies on the left side.[11]
-
Site Disinfection: Disinfect the injection site with a 70% alcohol wipe.[11]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[10][11] The depth of insertion should be sufficient for the entire bevel to penetrate the abdominal cavity.[10]
-
Aspiration: Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle is correctly placed within the peritoneal cavity.[11]
-
Correct Placement: No fluid or blood is drawn into the syringe hub.[11]
-
Incorrect Placement: If urine (needle in bladder), intestinal contents (needle in intestines), or blood (needle in a vessel) is aspirated, withdraw the needle. Discard the syringe and solution, and repeat the procedure with fresh materials at a new site.[11]
-
-
Injection: Once correct placement is confirmed, inject the this compound solution at a steady rate.
-
Withdrawal and Recovery: Withdraw the needle smoothly and return the rat to its cage.[10] Monitor the animal for several minutes for any immediate adverse reactions, such as bleeding at the injection site.[10]
Protocol for Western Blot Analysis of NOX2
This protocol outlines the key steps for quantifying NOX2 protein expression in tissue homogenates post-treatment.[1]
Procedure:
-
Protein Extraction: Extract total protein from harvested tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Quantification: Determine the protein concentration for each sample using a standard assay (e.g., BCA).[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NOX2 (gp91phox) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using a digital imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the expression of NOX2 to a loading control protein (e.g., β-actin or GAPDH).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. DigitalCommons@PCOM - Research Day: this compound, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]
- 8. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols: Gp91ds-tat for Lucigenin-Based Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp91ds-tat is a highly specific and potent cell-permeable peptide inhibitor of NADPH oxidase 2 (Nox2), a key enzyme involved in the production of superoxide (B77818) (O₂⁻) and subsequent reactive oxygen species (ROS).[1][2] This chimeric peptide is rationally designed, consisting of a nine-amino-acid sequence from the gp91phox subunit (also known as Nox2) and a nine-amino-acid sequence from the HIV trans-activator of transcription (Tat) protein.[2] The Tat sequence facilitates the efficient translocation of the peptide across the cell membrane, allowing the gp91ds portion to act as a competitive inhibitor.[2][3] this compound specifically disrupts the assembly of the active Nox2 enzyme complex by preventing the binding of the cytosolic regulatory subunit p47phox to the membrane-bound gp91phox subunit.[2][3][4] This targeted mechanism of action makes this compound an invaluable tool for studying the role of Nox2-derived oxidative stress in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[1][2]
Lucigenin-based chemiluminescence assays are a widely used and sensitive method for the detection of superoxide.[5][6][7] In this assay, lucigenin (B191737) acts as a luminescent probe that emits light upon reaction with superoxide. The resulting chemiluminescence is directly proportional to the rate of superoxide production and can be quantified using a luminometer. When used in conjunction with this compound, this assay allows for the specific measurement of Nox2-dependent superoxide generation.
These application notes provide detailed protocols for the use of this compound in lucigenin-based chemiluminescence assays to specifically measure Nox2 activity in both in vitro and ex vivo systems.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type/System | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | 1 hour pretreatment | Blocks Hcy-induced superoxide production and activation of NLRP3 inflammasomes. | [1] |
| Rat Mesenteric Arterial Smooth Muscle Cells (SMCs) | Chemerin | 1-3 µM | 2 hours pretreatment | Significantly inhibits chemerin-induced ROS production. | [1] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Ameliorates high glucose-induced increase in total ROS. | [1] |
| Microglia/Macrophages | HIV-Tat | Not specified | Not specified | Prevents Tat-induced superoxide formation. | [8] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | Not specified | 30 minutes pretreatment | Inhibition of NADPH oxidase activity. | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage & Administration | Treatment Duration | Observed Effect | Reference |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day | 1-2 weeks | Reduced ROS accumulation and NOX2 mRNA expression in the neocortex; improved cerebrovascular and cognitive function. | [1] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p. | 7 days | Significantly lower systolic blood pressure and inhibited superoxide production in the aorta. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nox2 Inhibition by this compound
Caption: Mechanism of this compound in preventing Nox2 assembly and ROS production.
Experimental Workflow for Lucigenin-Based Chemiluminescence Assay
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
Measurement of NADPH Oxidase Activity in Cell Lysates or Tissue Homogenates using Lucigenin-Based Chemiluminescence
This protocol is adapted from established methods for measuring superoxide production.[2][9]
Materials:
-
Lysis Buffer: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors.[9]
-
This compound Peptide: Lyophilized powder.
-
Scrambled-tat (sthis compound) Control Peptide: Lyophilized powder (optional, as a negative control).[2]
-
Lucigenin Stock Solution: 5 mM in water.
-
NADPH Stock Solution: 10 mM in lysis buffer.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
Luminometer with the capability for kinetic measurements.
-
White-walled 96-well plates or luminometer tubes.
-
Cultured cells or tissue samples.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper or rubber policeman.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
In a white-walled 96-well plate or luminometer tubes, add a specific amount of protein homogenate (e.g., 20-50 µg) to each well/tube.[2][9]
-
Add this compound to the desired final concentration (e.g., 1-10 µM) to the treatment wells. For control wells, add an equivalent volume of the vehicle used to dissolve the peptide. If using a negative control peptide, add scrambled-tat to a separate set of wells.
-
Add lucigenin to a final concentration of 5 µM.[9][10] Note: Higher concentrations of lucigenin (e.g., 250 µM) may lead to artifactual superoxide generation and should be avoided.[11]
-
Pre-incubate the plate/tubes for a specified time (e.g., 30 minutes) at 37°C.[3]
-
-
Measurement:
-
Place the plate/tubes in the luminometer and allow them to equilibrate to the instrument's operating temperature (typically 37°C).
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[2]
-
Immediately begin measuring chemiluminescence at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).[9]
-
-
Data Analysis:
-
Express the results as relative light units (RLU) per µg of protein per minute.[9]
-
Compare the RLU values between the different treatment groups (vehicle, this compound, and scrambled-tat if used). A significant decrease in chemiluminescence in the this compound-treated samples compared to the controls indicates specific inhibition of Nox2 activity.
-
Troubleshooting and Considerations
-
Specificity of Inhibition: To confirm that the observed inhibition is specific to Nox2, it is recommended to use a scrambled peptide control (scramb-tat).[2] This control peptide contains the same amino acids as this compound but in a random sequence, and should not exhibit inhibitory activity.
-
Lucigenin Concentration: The concentration of lucigenin is critical. While it is a sensitive probe, at high concentrations it can undergo redox cycling and artificially generate superoxide, leading to inaccurate results.[12] A concentration of 5 µM is generally considered safe and effective for measuring vascular superoxide production.[11]
-
Alternative Probes: While lucigenin is widely used, other probes such as L-012 may also be considered, though they too have limitations, including potential for auto-oxidation and peroxidase-dependent signaling.[12]
-
Light Sensitivity: Lucigenin is light-sensitive. Prepare solutions fresh and protect them from light.
-
Kinetic Measurements: It is important to measure the chemiluminescence over time (kinetic measurement) rather than as a single endpoint reading to accurately determine the rate of superoxide production.
Conclusion
This compound is a powerful and specific tool for investigating the role of Nox2 in health and disease. When combined with the lucigenin-based chemiluminescence assay, it provides a robust method for quantifying Nox2-dependent superoxide production. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of oxidative stress. Careful attention to experimental details, particularly the concentration of lucigenin and the inclusion of appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Gp91ds-tat via Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous, long-term in vivo administration of the NADPH oxidase 2 (NOX2) inhibitor, Gp91ds-tat, using osmotic pumps. This method is ideal for preclinical studies requiring stable, long-term plasma concentrations of the peptide to investigate the role of NOX2 in chronic disease models.
Introduction
This compound is a cell-permeable peptide that acts as a specific inhibitor of the NOX2 enzyme complex.[1] It functions by competitively inhibiting the binding of the cytosolic subunit p47phox to the membrane-bound gp91phox (NOX2), a critical step for enzyme activation and subsequent superoxide (B77818) production.[2][3] Due to the short in vivo half-life of many peptides, osmotic pumps are an effective tool for maintaining steady-state concentrations, thereby avoiding the stress and fluctuating plasma levels associated with repeated injections.[2][4] This document outlines the necessary protocols, from peptide preparation to surgical implantation of the pumps, and provides visualizations for key pathways and workflows.
Data Presentation
In Vivo this compound Administration via Osmotic Pump
The following table summarizes published data on the administration of this compound using osmotic pumps in rodent models. It is important to note that truly long-term (months) studies are not extensively documented, and researchers should use this data as a starting point for their own study design.
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Duration | Key Findings | Reference(s) |
| C57Bl/6 Mice | Angiotensin II-induced hypertension | 10 mg/kg/day | Intraperitoneal (IP) | 7 days | Attenuated the increase in systolic blood pressure by 44%. | [5][6][7] |
| Rats | Chronic Epilepsy (Kainic Acid-induced) | 400 ng/kg (total dose) | Intracerebroventricular (ICV) | 2 weeks | Significantly decreased seizure frequency. | [8] |
In Vitro Efficacy of this compound
For researchers designing in vivo studies, understanding the effective concentrations in vitro can be informative.
| Cell Type | Stimulus | This compound Concentration | Treatment Duration | Key Findings | Reference(s) |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Ameliorated increases in ROS, lipid peroxides, and iron levels; prevented cell death. | [9] |
| Mouse Podocytes | Homocysteine | 5 µM | 1-hour pretreatment | Blocked superoxide production and inhibited NLRP3 inflammasome activation. | [9] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | 2-hour pretreatment | Inhibited ROS production, proliferation, and migration. | [9] |
Signaling Pathway and Mechanism of Action
This compound inhibits the assembly of the NOX2 complex. Under stimulating conditions, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. This compound mimics the docking site on gp91phox for p47phox, thus preventing this crucial assembly step and blocking the production of superoxide.[2]
Experimental Protocols
Protocol 1: this compound Peptide Stability Assessment for Osmotic Pump Use
Objective: To verify the stability and bioactivity of this compound in the chosen vehicle at 37°C for the intended duration of the in vivo experiment. This is a critical preliminary step for any long-term infusion study.[10]
Materials:
-
This compound peptide
-
Scrambled control peptide
-
Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid (aCSF), or saline with 0.1% protease-free serum albumin)[10]
-
Sterile, pyrogen-free vials
-
37°C incubator
-
Method for assessing NOX2 activity (e.g., lucigenin-based chemiluminescence assay)
-
Cell line known to express NOX2 or isolated primary cells (e.g., neutrophils)
Procedure:
-
Preparation: Reconstitute this compound and a scrambled control peptide in the chosen sterile vehicle to the final concentration that will be used in the osmotic pump.
-
Incubation: Aliquot the peptide solutions into sterile vials for different time points (e.g., Day 0, Day 7, Day 14, Day 28, Day 42). Incubate these vials at 37°C.
-
Activity Assay: At each time point, retrieve a vial of the incubated this compound and the control peptide. Perform a functional assay to test the inhibitory activity of the peptide.
-
For example, use a cell-based assay where NOX2 is stimulated (e.g., with PMA or Angiotensin II) in the presence of the incubated this compound.
-
Measure superoxide production and compare the inhibitory effect of the incubated peptide to the Day 0 peptide.
-
-
Analysis: If the peptide retains its inhibitory activity throughout the intended infusion period, it is considered stable for the long-term study. A significant loss of activity indicates that the vehicle or peptide formulation needs to be optimized (e.g., by adding stabilizers like protease-free serum albumin).[10]
Protocol 2: Osmotic Pump Preparation and Loading
Objective: To correctly fill the osmotic pumps with the this compound solution under sterile conditions.
Materials:
-
ALZET® Osmotic Pumps (select model based on required duration and flow rate)
-
This compound solution (pre-filtered through a 0.22 µm filter)
-
Filling tube (provided with pumps)
-
Syringe
-
Sterile work area (laminar flow hood)
Procedure:
-
Calculate Concentration: Determine the required concentration of the this compound solution based on the pump's flow rate, the desired daily dosage (e.g., 10 mg/kg/day), and the animal's body weight.
-
Concentration (mg/mL) = [Dosage (mg/kg/day) * Body Weight (kg)] / [Flow Rate (mL/day)]
-
-
Filling the Pump:
-
Attach the filling tube to a syringe and draw up the sterile this compound solution.
-
Hold the osmotic pump upright and insert the filling tube until it touches the bottom of the pump reservoir.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of solution overflows. This ensures no air bubbles are trapped.
-
-
Insert Flow Moderator: Insert the translucent flow moderator into the top of the pump until the cap is flush with the pump body.
-
Priming (Optional but Recommended): For immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours (or as per manufacturer's instructions).[4]
Protocol 3: Surgical Implantation of Osmotic Pumps (Subcutaneous)
Objective: To surgically implant the prepared osmotic pump into a rodent model for long-term systemic delivery. All procedures must be performed aseptically and in accordance with institutional animal care and use guidelines.[4][6][11]
Materials:
-
Anesthetized rodent
-
Sterile surgical instruments
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Wound clips or sutures
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation).[4] Apply an ocular lubricant. Shave the fur on the back, slightly posterior to the scapulae.
-
Surgical Site Disinfection: Scrub the surgical site with antiseptic solution.
-
Incision: Make a small midline incision in the skin of the mid-scapular region.
-
Create Subcutaneous Pocket: Insert a hemostat into the incision and use it to bluntly dissect a subcutaneous pocket large enough to accommodate the pump. The pocket should be created caudally from the incision.[4]
-
Pump Implantation: Insert the filled and primed osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as prescribed in the approved protocol. Monitor the animal during recovery and for several days post-surgery for any signs of infection or distress.[11]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a long-term in vivo study using this compound delivered via osmotic pumps.
References
- 1. alzet.com [alzet.com]
- 2. alzet.com [alzet.com]
- 3. selleckchem.com [selleckchem.com]
- 4. alzet.com [alzet.com]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. alzet.com [alzet.com]
- 11. Long-Term Constant Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gp91ds-tat for Ex Vivo Tissue Slice Cultures
Introduction
Gp91ds-tat is a highly specific, cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2), a primary source of regulated reactive oxygen species (ROS) in a multitude of cell types.[1] The peptide is a chimera, consisting of a sequence from gp91phox (NOX2) that competitively inhibits the binding of the p47phox subunit, a critical step for enzyme activation.[1][2] This inhibitory domain is linked to a trans-activator of transcription (Tat) peptide from HIV-1, which facilitates its efficient translocation across cell membranes.[1][3]
The use of this compound in ex vivo tissue slice cultures offers a powerful model to investigate the role of NOX2-mediated oxidative stress in a preserved, multicellular tissue microenvironment. This system bridges the gap between dissociated in vitro cell cultures and complex in vivo models, allowing for the study of therapeutic interventions in a context that retains native cellular architecture and interactions.[4] These notes provide essential protocols and data for researchers employing this compound to study and modulate oxidative stress in organotypic slice cultures.
Mechanism of Action
The primary mechanism of this compound is the disruption of the NOX2 enzyme complex assembly.[1] In response to various stimuli, the cytosolic regulatory subunit p47phox is phosphorylated and translocates to the cell membrane to bind with the gp91phox catalytic subunit.[1] this compound mimics the binding site on gp91phox, competitively inhibiting this interaction.[5] By preventing the assembly of the functional NOX2 complex, this compound effectively blocks the production of superoxide (B77818) (O₂•−), a foundational ROS.[1][5] A scrambled version of the peptide (scramb-tat) is often used as a negative control to ensure the observed effects are specific to NOX2 inhibition.[2][5]
Quantitative Data Summary
The effective concentration of this compound varies by tissue type, experimental model, and treatment duration. The following tables summarize quantitative data from relevant studies.
Table 1: In Vitro & Ex Vivo Efficacy of this compound
| Model System | Stimulus | This compound Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely inhibited Ang II-induced aortic superoxide production. | [2][6] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM (2-hr pretreatment) | Significantly inhibited ROS production, proliferation, and migration. | [7][8] |
| Mouse Somatosensory Cortex (in vivo application) | Amyloid β₁₋₄₀ | 1 µM | Prevented Aβ-induced ROS production and cerebrovascular dysregulation. | [9] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM (96-hr) | Ameliorated increases in ROS, lipid peroxides, and iron levels. | [8] |
| Rat Ventricular Myocytes | EGF | 500 nM (5-min) | Inhibited EGF-induced Cl- current. |[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Key Findings | Reference(s) |
|---|---|---|---|---|
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day (IP) | Attenuated the increase in systolic blood pressure and inhibited aortic O₂•− production. | [2] |
| Rats | Kainic Acid-induced Status Epilepticus | 400 ng/kg (ICV) | Suppressed NOX2 expression and inhibited overall NOX activity in the cortex and hippocampus by 55-60%. | [10] |
| Rats | Hind Limb Ischemia/Reperfusion | 1.2 mg/kg | Significantly increased blood nitric oxide (NO) bioavailability. | [11][12] |
| APP/PS1 Mice | Alzheimer's Disease | N/A | Improves cerebrovascular and cognitive function. |[7] |
Experimental Protocols
Protocol 1: Preparation and Culture of Ex Vivo Tissue Slices
This protocol is a general guideline and should be optimized for the specific tissue type.[4][13]
Materials:
-
Freshly dissected tissue
-
Vibratome or tissue chopper
-
Sterile dissection tools
-
Culture medium (e.g., William's Media E, DMEM), optimized for the tissue type[13]
-
Cell culture inserts (e.g., Millicell, 0.4 µm)[4]
-
6-well or 24-well culture plates
-
Recovery buffer (e.g., ice-cold Krebs-Ringer bicarbonate buffer)
Procedure:
-
Tissue Dissection: Rapidly dissect the tissue of interest and place it in ice-cold, oxygenated recovery buffer.
-
Slicing: Mount the tissue onto the vibratome stage. Generate slices of desired thickness (typically 200-400 µm).
-
Slice Collection: Immediately transfer the cut slices into fresh, ice-cold recovery buffer.
-
Plating: Place cell culture inserts into the wells of a culture plate. Add culture medium to the well and inside the insert to ensure the slice is cultured at the air-liquid interface.[13]
-
Culture: Carefully place one slice onto each insert. Culture at 37°C, 5% CO₂, allowing slices to equilibrate for a few hours or overnight before treatment.
Protocol 2: this compound Treatment of Tissue Slices
Materials:
-
Lyophilized this compound and scramb-tat control peptide
-
Sterile, nuclease-free water or sterile saline
-
Prepared tissue slice cultures
-
Appropriate culture medium
Procedure:
-
Peptide Reconstitution: Reconstitute lyophilized this compound and scramb-tat peptides in sterile water to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.[14]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration (e.g., 1-10 µM) in fresh culture medium. Prepare a working solution for the scramb-tat control at the same concentration.
-
Pre-treatment: Remove the existing medium from the slice cultures and replace it with the medium containing this compound, scramb-tat, or vehicle (medium alone).
-
Incubation: Incubate the slices for a pre-determined time (e.g., 1-2 hours) to allow for peptide uptake before introducing a stimulus.[14]
-
Stimulation (Optional): If the experimental design involves inducing oxidative stress, add the stimulus (e.g., Angiotensin II, LPS) directly to the medium containing the peptide.
-
Endpoint Analysis: Following the treatment period, harvest the tissue slices and/or culture medium for downstream analysis.
Endpoint Analysis Protocols
Protocol 3: Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence)
This assay quantifies superoxide production from tissue homogenates.[6][15]
Materials:
-
Treated tissue slices
-
Lysis buffer
-
Luminometer
-
Lucigenin (5 µM final concentration)
-
NADPH (100 µM final concentration)
-
White-walled 96-well plate
Procedure:
-
Homogenization: Homogenize tissue slices in an appropriate lysis buffer on ice. Determine the protein concentration of the homogenates.
-
Assay Setup: In a luminometer plate, add a specific amount of protein homogenate (e.g., 20-50 µg) to each well.
-
Reagent Addition: Add assay buffer containing lucigenin. If inhibitors were not used during the culture, they can be pre-incubated with the homogenate at this stage.
-
Reaction Initiation: Place the plate in the luminometer. Initiate the reaction by injecting NADPH.
-
Measurement: Immediately measure chemiluminescence at regular intervals for 10-30 minutes.[15]
Protocol 4: Quantification of Intracellular Superoxide (DHE Staining)
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.[5]
Materials:
-
Treated tissue slices
-
DHE stock solution
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microscope
Procedure:
-
Incubation: Following treatment, wash the tissue slices with pre-warmed HBSS.
-
Staining: Incubate the slices with DHE (typically 2-10 µM) in HBSS for 15-30 minutes at 37°C, protected from light.[5]
-
Washing: Wash the slices with HBSS to remove excess DHE.
-
Imaging: Immediately visualize the slices using a fluorescence microscope.
-
Quantification: Quantify the mean fluorescence intensity using image analysis software.
Experimental Workflow & Considerations
Important Considerations:
-
Controls are Critical: Always include a vehicle-only control and a scrambled peptide (scramb-tat) control. This distinguishes the specific effect of NOX2 inhibition from non-specific effects of the peptide or the Tat moiety itself.[5]
-
Off-Target Effects: The Tat peptide can have its own biological effects, including modulating the expression of inflammatory cytokines.[5] The scramb-tat control is essential to account for these potential off-target effects.
-
Concentration Optimization: The optimal concentration of this compound should be determined empirically for each tissue type and experimental condition. Perform a dose-response experiment to identify an effective concentration that does not induce cytotoxicity.[5]
-
Peptide Integrity: Ensure peptides are stored correctly (-20°C or -80°C) and handled using sterile techniques to avoid degradation or contamination.[14]
-
NOX2 Expression: Confirm the expression of NOX2 (gp91phox) in your tissue model to ensure it is a relevant target.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ex vivo treatment of prostate tumor tissue recapitulates in vivo therapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DigitalCommons@PCOM - Research Day: this compound, a Selective NADPH Oxidase Peptide Inhibitor, Increases Blood Nitric Oxide (NO) Bioavailability in Bind Limb Ischemia and Reperfusion (I/R) [digitalcommons.pcom.edu]
- 12. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 13. Protocol for tissue slice cultures from human solid tumors to study therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Gp91ds-tat: A Guide to Stock Solution Preparation and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Gp91ds-tat stock solutions in experimental settings. This compound is a valuable cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2), widely used to investigate the role of NOX2-derived reactive oxygen species (ROS) in a variety of physiological and pathological processes.[1]
Mechanism of Action
This compound is a chimeric peptide composed of a sequence from gp91phox, the catalytic subunit of NOX2, linked to a Tat peptide from the HIV-1 virus.[1][2] The Tat sequence facilitates the peptide's entry into cells.[1][2] Inside the cell, the gp91phox-derived portion of the peptide competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox.[1] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex.[1][3] By preventing this assembly, this compound effectively blocks the production of superoxide (B77818) and other ROS mediated by NOX2.[1]
Caption: Mechanism of this compound action.
Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for experimental success. The following tables summarize key quantitative data for solubility, storage, and working concentrations.
Table 1: this compound Solubility and Storage
| Parameter | Recommendation | Source |
| Solvent | DMSO, sterile water, or sterile saline | [1][4] |
| Solubility in DMSO | Up to 100 mg/mL (40.77 mM) | [1] |
| Solubility in Water | 49 mg/mL | [2] |
| Lyophilized Peptide Storage | -20°C or -80°C for up to 3 years | [1][2] |
| Stock Solution Storage (-80°C) | Up to 1 year in solvent | [1][2][5] |
| Stock Solution Storage (-20°C) | Up to 1 month in solvent | [1][2][5] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[2][4]
Table 2: Typical Working Concentrations
| Application | Concentration/Dosage | Source |
| In Vitro (Cell-based assays) | 1-10 µM | [1] |
| In Vivo (Mouse model of hypertension) | 10 mg/kg/day (intraperitoneal infusion) | [1][6] |
| In Vivo (Rat model of cerebral I/R injury) | 100 ng/kg (ventricular infusion) | [2] |
| In Vivo (Mouse Alzheimer's model) | 10 mg/kg (intraperitoneal, every other day) | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound to create a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[1]
-
Solvent Addition: Add the desired volume of sterile, anhydrous solvent (e.g., DMSO) to the vial to achieve the target stock concentration. For example, to create a 10 mM stock solution from 1 mg of peptide, add 40.77 µL of DMSO.[1]
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, brief sonication in a water bath can be used to aid dissolution.[1]
-
Visual Inspection: Ensure the resulting solution is clear and free of particulates.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding tubes. Store immediately at -80°C.[1]
Caption: this compound reconstitution workflow.
Protocol 2: Quality Control of this compound Stock Solution
It is advisable to perform a functional quality control check to ensure the activity of the prepared stock solution.
-
Cell Culture: Culture cells known to produce NOX2-dependent ROS (e.g., neutrophils, microglia).[1]
-
Pre-treatment: Pre-treat the cells with a working concentration of this compound (e.g., 5-10 µM) and a scrambled control peptide for 1-2 hours.[1] A vehicle-only control should also be included.
-
Stimulation: Induce ROS production by adding a known agonist, such as Phorbol 12-myristate 13-acetate (PMA) or Angiotensin II.[1][3]
-
ROS Measurement: Measure superoxide/ROS levels using a suitable assay, for example, Dihydroethidium (DHE) staining or a lucigenin-based chemiluminescence assay.[1]
-
Analysis: Compare the ROS levels between the different treatment groups. A significant reduction in ROS production in the this compound treated group compared to the controls indicates an active peptide.[1]
Protocol 3: General In Vitro Application
This protocol provides a general workflow for using this compound in a typical cell-based assay.
-
Thawing: Thaw a single-use aliquot of the this compound stock solution.
-
Dilution: Dilute the stock solution in the appropriate cell culture medium to the desired final working concentration (e.g., 1-10 µM).[1] For instance, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution.[1]
-
Pre-incubation: Add the this compound working solution to the cells and pre-incubate for 1-2 hours before applying the experimental stimulus.[1]
-
Experimentation: Proceed with the planned experimental treatment.
Caption: General in vitro experimental workflow.
Concluding Remarks
The protocols and data presented in this document provide a comprehensive guide for the effective preparation and application of this compound stock solutions. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results. It is always recommended to empirically determine the optimal concentration and treatment conditions for each specific cell type and experimental model.[3] Furthermore, the inclusion of a scrambled peptide control is crucial to confirm that the observed effects are specific to the inhibitory action of this compound.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gp91ds-tat instability and degradation in solution.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, handling, and troubleshooting of the Gp91ds-tat peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4][5] It is a chimeric peptide composed of two parts: a sequence from gp91phox (the catalytic subunit of NOX2) and the Tat peptide from the HIV-1 virus.[1][2][3][5][6] The Tat sequence acts as a cell-penetrating peptide, facilitating the entry of this compound into the cell.[1][2][3][5][6] Once inside, the gp91phox portion works by competitively inhibiting the binding of the cytosolic subunit p47phox to gp91phox, which is a critical step for the assembly and activation of the NOX2 enzyme complex.[1][2][3] By preventing this interaction, this compound blocks the production of superoxide (B77818) and other reactive oxygen species (ROS) mediated by NOX2.[1][2][3]
Q2: What is the amino acid sequence of this compound?
A2: The typical amino acid sequence for this compound is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2.[6] Some variants may exist that are shorter at the N-terminus.[6] A scrambled version, often used as a negative control, has a randomized sequence of the same amino acids.[6]
Q3: How should I store and handle the this compound peptide?
A3: Proper storage is critical to prevent degradation. For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[3][7] Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or at -80°C for up to six months.[6][8][9] Before opening the vial, it is recommended to let the lyophilized peptide equilibrate to room temperature to prevent moisture condensation.[3]
Q4: In what solvent should I reconstitute this compound?
A4: this compound is generally soluble in sterile, nuclease-free water.[6][8] For hydrophobic batches or if solubility issues arise, dissolving the peptide in a minimal amount of DMSO first, followed by slow dilution with your aqueous buffer, can be effective.[3][7] If preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[8]
Q5: Why is a scrambled peptide control (e.g., sthis compound) necessary?
A5: A scrambled peptide control is essential to ensure that the observed biological effects are due to the specific inhibition of NOX2 by the this compound sequence and not from non-specific effects of the peptide itself or the Tat cell-penetrating moiety.[3][7][9] The Tat peptide on its own can have biological effects, such as inducing inflammatory cytokines.[9] Any effects observed with the scrambled peptide can be considered off-target.[7]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect Observed
Question: I am not seeing the expected inhibition of ROS production in my experiment. What could be the cause?
Answer: Several factors could contribute to a lack of inhibitory effect. Below is a list of possible causes and suggested solutions.
-
Peptide Degradation: Improper storage or handling, such as multiple freeze-thaw cycles, can lead to peptide degradation.[8][9]
-
Suboptimal Peptide Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response analysis to determine the lowest effective concentration for your system. This will also help minimize potential off-target effects that can occur at higher concentrations.[9]
-
-
Insufficient Incubation Time: The pre-incubation time may not be long enough for the peptide to be taken up by the cells and engage with its target.
-
Low NOX2 Expression: The cell line you are using may not express sufficient levels of NOX2 for a measurable effect.
-
Solution: Confirm the expression of gp91phox (NOX2) in your cell line using techniques like Western blot or qPCR.[8]
-
-
Incorrect Assay Conditions: The assay used to detect ROS may not be optimized.
-
Solution: Ensure your superoxide detection assay (e.g., DHE staining, lucigenin (B191737) assay) is performed correctly. Optimize probe concentrations and include appropriate positive and negative controls.[9]
-
Caption: Troubleshooting workflow for low or no inhibitory effect of this compound.
Issue 2: Observed Cytotoxicity or Cell Death
Question: My cells are dying after treatment with this compound. What should I do?
Answer: While this compound is generally well-tolerated, cytotoxicity can occur, especially at high concentrations or with prolonged exposure.
-
High Peptide Concentration: Excessive concentrations of the peptide may lead to non-specific toxic effects.
-
Solution: Titrate the peptide concentration downwards. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[8]
-
-
Prolonged Incubation: Extended exposure to the peptide may be detrimental to some cell lines.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve effective inhibition.
-
-
Effects of the Tat Moiety: In some contexts, the Tat peptide itself has been suggested to influence cell survival pathways.[9]
-
Solution: Always include the scrambled peptide control. If the scrambled peptide also causes cytotoxicity, the effect is likely non-specific and related to the Tat sequence or general peptide effects.
-
Issue 3: Peptide Insolubility or Precipitation
Question: My this compound solution is cloudy or has a precipitate. What should I do?
Answer: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit in the current solvent.
-
Exceeded Solubility Limit: The concentration of the peptide is too high for the buffer.
-
Solution: this compound is a basic peptide. If it does not dissolve in sterile water, try adding a small amount of 10-25% acetic acid.[3] For highly hydrophobic batches, first dissolve the peptide in a minimal volume of 100% DMSO, then slowly add this stock solution to your aqueous buffer with gentle vortexing.[3]
-
-
Peptide Aggregation: Peptides, especially those with hydrophobic regions, can self-associate and form aggregates.
-
Solution: To minimize aggregation, prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into single-use volumes, and store at -80°C.[3] Thaw an aliquot and dilute it to the final working concentration immediately before use.[3] Brief sonication in a cool water bath can help break up aggregates.[10]
-
-
Buffer Incompatibility: Certain buffers, like PBS at neutral pH, can sometimes cause precipitation of arginine-rich peptides.[10]
-
Solution: Consider using a buffer with a lower pH, such as a citrate (B86180) buffer (pH 3-6) or an acetate (B1210297) buffer (pH 4-5.6).[10]
-
Data Presentation: Stability and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Lyophilized Powder | N/A | -20°C or -80°C | Up to 3 years | [2][3][6] |
| Reconstituted Stock | Water or Buffer | -20°C | Up to 1 month | [3][6][8][11] |
| Reconstituted Stock | Water or Buffer | -80°C | Up to 6 months - 1 year | [3][6][8][11] |
| Reconstituted Stock | DMSO | -20°C | Up to 1 month | [11] |
| Reconstituted Stock | DMSO | -80°C | Up to 6 months - 1 year | [3][11] |
Table 2: Factors Influencing this compound Degradation in Solution
| Factor | Influence on Stability | Rationale & Recommendations |
| pH | Less stable at alkaline pH (>8) | The cysteine residue in the this compound sequence is prone to oxidation, which is accelerated at higher pH.[4] It is recommended to use sterile buffers with a slightly acidic to neutral pH (pH 5–7) to prolong the storage life of the peptide solution.[12] |
| Temperature | Degradation increases with temperature | Store stock solutions frozen at -20°C or -80°C.[12] Avoid leaving the peptide solution at room temperature for extended periods. |
| Freeze-Thaw Cycles | Repeated cycles promote degradation and aggregation | Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles.[3][6][8][12] |
| Oxidation | Susceptible to air oxidation | The cysteine residue can oxidize to form disulfide bonds (dimerization) or other oxidized forms, which can affect activity.[4] To minimize this, purge the vial with an inert gas like nitrogen or argon and use freshly prepared solutions for optimal performance.[12] |
| Proteolytic Degradation | Susceptible to proteases in biological samples | The peptide has a short plasma half-life due to degradation by proteases.[7] For in vivo or cell culture experiments, this is an inherent limitation to consider when designing the experiment. |
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound specifically inhibits the assembly of the NOX2 enzyme complex. In a resting state, the catalytic subunit gp91phox is in the membrane, while regulatory subunits like p47phox are in the cytosol. Upon stimulation, p47phox is phosphorylated and moves to the membrane to bind with gp91phox, activating the enzyme. This compound mimics the binding site on gp91phox, competitively blocking the docking of p47phox and thus preventing superoxide (O₂⁻) production.
Caption: this compound competitively inhibits the binding of p47phox to gp91phox.
NOX2 and NLRP3 Inflammasome Activation
NOX2-derived ROS can act as a key trigger for the activation of the NLRP3 inflammasome, a multi-protein complex involved in innate immunity and inflammation.[13][14][15] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines like pro-IL-1β into their mature, active forms. By inhibiting NOX2, this compound can block this downstream inflammatory cascade.[11][16]
Caption: this compound inhibits NOX2, preventing ROS-mediated NLRP3 inflammasome activation.
Experimental Protocols
Protocol 1: Assessment of this compound Activity in Cultured Cells (Lucigenin Chemiluminescence Assay)
This protocol describes a method to quantify the inhibitory effect of this compound on NADPH oxidase activity in cell lysates.[6][12][13][17]
Materials:
-
Cultured cells of interest
-
This compound and scrambled control peptide
-
Stimulus (e.g., Angiotensin II, PMA)
-
Lysis Buffer: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors
-
Lucigenin (5 mM stock solution in water)
-
NADPH (10 mM stock solution in lysis buffer)
-
Protein assay reagent (e.g., BCA)
-
Luminometer with injector capability
-
96-well white opaque plates
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-incubate cells with the desired concentrations of this compound, scrambled peptide, or vehicle for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., Angiotensin II) to the cells for the desired time.
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells in Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.
-
Assay Setup: In a 96-well white plate, add 50 µL of cell lysate (containing 10-20 µg of protein) to each well.
-
Reagent Addition: Add 50 µL of assay buffer containing lucigenin to achieve a final concentration of 5 µM.
-
Measurement: Place the plate in a luminometer and allow it to equilibrate to 37°C. Measure background chemiluminescence for 5 minutes.
-
Initiation of Reaction: To start the reaction, inject 100 µL of NADPH to a final concentration of 100 µM into each well.
-
Data Acquisition: Immediately begin measuring chemiluminescence at regular intervals (e.g., every 1-2 minutes) for 20-60 minutes.
Data Analysis:
-
Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time (Relative Light Units/min).
-
Normalize the rate to the protein concentration (RLU/min/µg protein).
-
Compare the rates between control, stimulated, and inhibitor-treated samples to determine the percent inhibition.
Caption: A typical workflow for evaluating this compound efficacy in cell culture.
Protocol 2: Assessing Peptide Integrity and Degradation
To ensure the quality of your this compound, you can assess its purity and potential degradation using analytical techniques like HPLC and Mass Spectrometry.
A. Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To separate the intact peptide from impurities or degradation products.
Materials:
-
This compound solution
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV Detector (214 nm or 280 nm)
General Procedure:
-
Sample Preparation: Dilute a small amount of your this compound stock solution in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and any contaminants.
-
Detection: Monitor the absorbance at 214 nm (for peptide bonds) or 280 nm (if aromatic residues are present).
-
Analysis: The intact peptide should elute as a major, sharp peak. The appearance of multiple smaller peaks, especially in older samples compared to a fresh standard, can indicate degradation or impurities. Purity can be calculated by integrating the peak areas.
B. Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the correct molecular weight of the peptide and identify potential modifications (e.g., oxidation).
General Procedure:
-
Sample Preparation: The sample can be taken directly from the HPLC eluent or prepared separately and diluted in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI) for peptides.
-
Mass Analysis: Acquire the mass spectrum. The expected molecular weight for the typical this compound sequence is approximately 2671.6 g/mol .[6]
-
Analysis for Degradation:
-
Oxidation: Look for peaks corresponding to the expected mass +16 Da (for a single oxidation, e.g., on the cysteine residue) or +32 Da.
-
Fragmentation: The presence of multiple peaks with lower molecular weights could indicate hydrolysis (cleavage) of peptide bonds.
-
Protocol 3: Distinguishing Aggregation from Degradation
Question: How can I tell if my peptide is aggregated or chemically degraded?
Answer: Differentiating between these two states is crucial for troubleshooting.
-
Visual Inspection & Reversibility Test:
-
Aggregation: Often appears as cloudiness or visible particulates. It can sometimes be reversed.
-
Test: Take a cloudy solution and try brief, cool sonication. If the solution clears, the issue was likely reversible aggregation.[10] You can also try adding a small amount of organic solvent like DMSO.
-
-
Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on size.
-
Degradation: Degraded peptides (fragments) will elute later (smaller size) than the intact peptide.
-
Aggregation: Aggregates will elute earlier (larger size) than the intact peptide monomer.
-
-
SDS-PAGE:
-
Principle: Separates molecules based on size under denaturing conditions.
-
Degradation: Will show bands smaller than the main peptide band.
-
Aggregation: Non-covalent aggregates will typically be dissociated by SDS, showing only the monomer band. Covalent aggregates (e.g., via disulfide bonds) may appear as higher molecular weight bands, especially on a non-reducing gel.
-
-
Mass Spectrometry (MS):
-
Principle: Measures the precise mass-to-charge ratio.
-
Degradation: Will show peaks corresponding to smaller fragments or modified masses (e.g., +16 Da for oxidation).
-
Aggregation: Standard ESI-MS is not ideal for studying large non-covalent aggregates, but it will confirm if the primary species present has the correct monomeric mass.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges | Semantic Scholar [semanticscholar.org]
- 12. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Gp91ds-tat Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Gp91ds-tat to effectively inhibit NADPH oxidase 2 (NOX2) while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide inhibitor specifically designed to target the NOX2 enzyme complex.[1] It is a chimeric peptide consisting of two key domains:
-
A sequence from gp91phox (also known as NOX2), which is the catalytic subunit of the NOX2 complex. This sequence mimics the binding site for the regulatory subunit p47phox.
-
A Tat peptide sequence derived from the HIV-1 Tat protein, which acts as a cell-penetrating peptide, enabling the this compound to enter the cell.[1]
By mimicking the p47phox binding site on gp91phox, this compound competitively inhibits the assembly of the functional NOX2 enzyme complex. This blockage prevents the production of superoxide (B77818) radicals, which are key reactive oxygen species (ROS) involved in various cellular processes and pathologies. To ensure the specificity of the inhibitory effect, a scrambled version of the peptide (scramb-tat) is often used as a negative control in experiments.[1]
Q2: What are the potential causes of cytotoxicity when using this compound?
While this compound is a targeted inhibitor, cytotoxicity can occur, primarily due to:
-
High Peptide Concentration: Like many peptides, high concentrations of this compound can lead to non-specific cellular responses and toxicity.[2] It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[1][3]
-
Off-Target Effects of the Tat Peptide: The Tat peptide moiety itself can have biological effects independent of NOX2 inhibition, potentially influencing cell survival pathways.[1][2] Using the scramb-tat control is essential to differentiate the effects of NOX2 inhibition from those of the Tat peptide.[1][2]
-
Prolonged Incubation: Extended exposure to the peptide may be detrimental to some cell lines.[3]
-
Contamination: As with any cell culture experiment, contamination of the peptide solution or cell culture can lead to cell death.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound is a balance between achieving effective NOX2 inhibition and maintaining cell viability. A systematic approach is recommended:
-
Literature Review: Start by reviewing published studies that have used this compound in similar cell types or experimental models to get a starting concentration range.
-
Dose-Response Experiment: Perform a dose-response experiment using a range of this compound concentrations (e.g., 1, 2.5, 5, 10, 20 µM).
-
Assess Cell Viability: Use a reliable cytotoxicity assay, such as the MTT assay or Annexin V/PI staining, to measure cell viability at each concentration.
-
Determine Efficacy: Concurrently, measure the inhibitory effect of this compound on NOX2 activity or a downstream marker of ROS production to determine the effective concentration range.
-
Select Optimal Concentration: Choose the lowest concentration that provides significant inhibition of NOX2 activity without causing a significant decrease in cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Observed Cytotoxicity or Cell Death | High peptide concentration. | Perform a dose-response experiment to identify the maximum non-toxic concentration using a cell viability assay (e.g., MTT, Trypan Blue). |
| Prolonged incubation time. | Reduce the incubation time with the peptide. | |
| Off-target effects of the Tat peptide. | Always include a scrambled-tat peptide control to confirm that the observed cytotoxicity is not a non-specific effect of the peptide.[1] | |
| Contamination of peptide stock or cell culture. | Ensure sterile handling techniques and test for contamination. | |
| Low or No Inhibitory Effect | Suboptimal peptide concentration. | Increase the concentration of this compound. Perform a dose-response experiment to find the effective concentration. |
| Insufficient incubation time. | Increase the pre-incubation time to allow for adequate cellular uptake (e.g., try 1, 2, and 4 hours).[3] | |
| Peptide degradation. | Ensure proper storage of the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] | |
| Low NOX2 expression in the cell line. | Verify NOX2 (gp91phox) expression in your cells using methods like Western blot or qPCR.[3] | |
| Effects Observed with Both this compound and Scrambled Control | Off-target effect of the Tat peptide. | This suggests the observed effect may be due to the Tat moiety. Investigate the known cellular effects of the Tat peptide in your experimental context.[1] |
| Non-specific peptide effects at high concentrations. | Lower the concentration of both this compound and the scrambled control.[2] |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference(s) |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated high glucose-induced increases in ROS and cell death.[4] | [4] |
| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production, proliferation, and migration.[4] | [4] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production and inhibited NLRP3 inflammasome activation.[4] | [4] |
| Ventricular Myocytes | EGF | 500 nM | Inhibited EGF-induced Cl⁻ current. | [5] |
Note: The optimal concentration can vary depending on the specific experimental conditions and should be determined empirically for each cell type.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, scramb-tat, or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours). During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
Protocol 2: Measurement of NADPH Oxidase Activity (Lucigenin-based Assay)
Objective: To quantify the inhibitory effect of this compound on NADPH oxidase activity.
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer
-
NADPH
-
This compound or other inhibitors
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates in an appropriate lysis buffer.
-
Determine the protein concentration of the homogenates.
-
In a 96-well white opaque plate, add the cell lysate/tissue homogenate.
-
Add lucigenin to a final concentration of 5 µM.
-
Pre-incubate with different concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately measure the chemiluminescence in a luminometer.
-
Express NADPH oxidase activity as relative light units (RLU) per µg of protein and compare the activity in this compound-treated samples to controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound inhibition of NOX2 assembly and downstream signaling.
Caption: Experimental workflow for optimizing this compound concentration.
References
How to address poor cell permeability of Gp91ds-tat in specific cell lines.
Welcome to the technical support center for Gp91ds-tat. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing poor cell permeability of the this compound peptide in specific cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a chimeric peptide designed to inhibit the NADPH oxidase 2 (NOX2) enzyme.[1][2] It consists of two parts: a sequence from gp91phox (the catalytic subunit of NOX2) and a Tat peptide derived from the HIV-1 virus.[1][2] The Tat sequence acts as a cell-penetrating peptide (CPP), facilitating the entry of this compound into cells.[1][3] The primary mechanism of uptake is thought to be endocytosis, a process where the cell membrane engulfs the peptide to form an intracellular vesicle.[3]
Q2: Why is the permeability of this compound different across various cell lines?
A2: The efficiency of Tat-mediated delivery can be cell-type dependent and is influenced by several factors, including the composition and fluidity of the cell membrane, and the activity of different endocytic pathways.[4] Some cell lines may have lower rates of endocytosis or membrane characteristics that are less conducive to Tat peptide entry, resulting in poor permeability.
Q3: How can I determine the uptake efficiency of this compound in my specific cell line?
A3: A common method to quantify cellular uptake is to use a fluorescently labeled version of the this compound peptide.[5][6] You can incubate your cells with the fluorescent peptide and then measure the intracellular fluorescence using techniques like flow cytometry or fluorescence spectroscopy on cell lysates.[5][7] This allows for a quantitative comparison of uptake under different conditions or across different cell lines.
Q4: What are the typical concentrations of this compound used in in-vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the biological effect being measured. However, concentrations in the range of 1-10 µM are commonly reported to be effective for inhibiting NOX2 activity.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue: Poor or No Inhibitory Effect of this compound Observed
This is a common issue that can often be traced back to insufficient intracellular concentration of the peptide. Below is a troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for addressing poor this compound efficacy.
Strategies to Enhance this compound Permeability
If you have confirmed that poor permeability is the limiting factor, the following strategies can be employed to improve the intracellular delivery of this compound.
1. Enhancing Endosomal Escape
The Tat peptide facilitates entry into the cell via endocytosis, which results in the peptide being trapped within endosomes. For this compound to reach its cytosolic target (the NOX2 complex), it must escape these endosomes.
-
Mechanism: Agents like chloroquine (B1663885) can disrupt endosomal acidification, which can promote endosomal lysis and the release of the peptide into the cytoplasm.[8][9]
-
Recommendation: Co-incubate the cells with this compound and a low concentration of an endosomal escape agent. It is crucial to perform a toxicity assay to determine the optimal, non-toxic concentration of the co-treatment agent for your specific cell line.
2. Chemical Modification of this compound
Modifying the peptide itself can enhance its interaction with the cell membrane and improve its ability to be internalized.
-
Lipidation: The attachment of a lipid moiety, such as palmitic acid, to the peptide can increase its hydrophobicity and facilitate its insertion into the cell membrane, thereby enhancing uptake.
-
Use of D-amino acids: Replacing L-amino acids with their D-enantiomers can increase the proteolytic stability of the peptide, leading to a longer half-life and more sustained opportunity for cellular uptake.
Data Presentation
The following table summarizes the effective concentrations of this compound reported in various in-vitro studies. This can serve as a starting point for optimizing the concentration for your experiments.
| Cell Type | Concentration | Treatment Duration | Key Findings | Reference(s) |
| Human Retinal Endothelial Cells | 5 µM | 96 hours | Ameliorated high glucose-induced increases in ROS and cell death. | [1] |
| Rat Mesenteric Arterial Smooth Muscle Cells | 1-3 µM | 2-hour pretreatment | Inhibited chemerin-induced ROS production, proliferation, and migration. | [1] |
| Mouse Podocytes | 5 µM | 1-hour pretreatment | Blocked homocysteine-induced superoxide (B77818) production and NLRP3 inflammasome activation. | [1] |
| Ventricular Myocytes | 500 nM | 5 minutes | Inhibited EGF-induced Cl- current. | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound Cellular Uptake
Objective: To quantitatively measure the amount of this compound that has entered the cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Gp91ds-tat)
-
Your cell line of interest
-
24-well plate
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
BCA protein assay kit
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Prepare different concentrations of fluorescently labeled this compound in your cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the fluorescent peptide.
-
Incubate for the desired amount of time (e.g., 2 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
Lyse the cells by adding RIPA buffer to each well.
-
Measure the fluorescence of the cell lysate using a spectrophotometer at the appropriate excitation and emission wavelengths for your fluorophore.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Normalize the fluorescence intensity to the total protein concentration to get a relative measure of peptide uptake (ng of peptide per mg of protein).[7]
Protocol 2: Enhancing this compound Uptake with Chloroquine
Objective: To improve the intracellular delivery of this compound by facilitating endosomal escape.
Materials:
-
This compound
-
Chloroquine
-
Your cell line of interest
-
Appropriate assay to measure the biological effect of this compound (e.g., ROS measurement)
Procedure:
-
Toxicity Test: First, determine the maximum non-toxic concentration of chloroquine for your cell line using a cell viability assay (e.g., MTT assay).
-
Seed your cells and prepare for your experiment as you normally would.
-
Prepare your this compound working solution.
-
Prepare a working solution of chloroquine at the pre-determined non-toxic concentration.
-
Co-incubate your cells with both this compound and chloroquine for the desired pre-treatment time.
-
Proceed with your experiment to measure the biological effect of this compound (e.g., stimulate ROS production and measure inhibition).
-
Compare the effect of this compound with and without chloroquine to determine if endosomal escape enhancement improves its efficacy.
Signaling and Uptake Pathway Diagrams
The cellular uptake of this compound is primarily mediated by endocytosis. Below are diagrams illustrating the key endocytic pathways.
Clathrin-Mediated Endocytosis
Caption: Key steps in the clathrin-mediated endocytosis pathway.[10][11][12][13][14]
Caveolae-Mediated Endocytosis
Caption: Overview of the caveolae-mediated endocytosis pathway.[15][16][17][18][19]
Macropinocytosis
Caption: The process of macropinocytosis for the uptake of extracellular components.[20][21][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing cell penetration of biotherapeutics across human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 14. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Frontiers | Energy and Dynamics of Caveolae Trafficking [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. news-medical.net [news-medical.net]
- 24. Item - Macropinocytosis: an endocytic pathway for internalising large gulps - Deakin University - Figshare [dro.deakin.edu.au]
Gp91ds-tat Technical Support Center: The Critical Role of the Scrambled Peptide Control
Welcome to the technical support center for Gp91ds-tat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues encountered during experimentation. A primary focus of this guide is the indispensable role of the scrambled peptide control in ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a rationally designed, cell-permeable chimeric peptide that functions as a specific inhibitor of NADPH oxidase 2 (NOX2).[1][2] Its structure comprises two key components:
-
A nine-amino-acid sequence (CSTRIRRQL) derived from the B-loop of gp91phox, the catalytic subunit of NOX2. This sequence mimics the docking site for the p47phox regulatory subunit.[2]
-
A nine-amino-acid sequence from the HIV trans-activator of transcription (Tat) protein. This Tat peptide acts as a cell-penetrating moiety, enabling the Gp91ds portion to be delivered into the cell.[1]
This compound competitively inhibits the assembly and activation of the NOX2 enzyme complex by preventing the crucial interaction between the cytosolic p47phox subunit and the membrane-bound gp91phox.[1][3] This blockade of complex formation specifically inhibits the production of superoxide (B77818) (O₂⁻) by NOX2.[2][3]
Q2: What is a scrambled peptide control and why is it essential when using this compound?
A scrambled peptide control (often referred to as sthis compound) is a peptide with the exact same amino acid composition as this compound, but with the sequence of the gp91phox-derived portion randomized.[1][4][5] It is a critical experimental control for several reasons:
-
To control for non-specific peptide effects: High concentrations of any peptide can sometimes elicit non-specific cellular responses.[6] The scrambled control helps to distinguish these effects from the specific inhibitory action of this compound.
-
To account for effects of the Tat peptide: The Tat cell-penetrating peptide itself can have biological effects, such as inducing the expression of inflammatory cytokines.[6] By using a scrambled control that also contains the Tat sequence, researchers can isolate the effects of NOX2 inhibition from those of the Tat moiety.
-
To ensure sequence specificity: The scrambled peptide helps to demonstrate that the observed biological effect is due to the specific amino acid sequence of Gp91ds that mimics the p47phox docking site, and not simply due to the presence of a peptide with a similar charge or hydrophobicity.[7][8]
In essence, any biological effect observed with the scrambled peptide can be considered off-target or non-specific.[5]
Q3: What are the potential off-target effects of this compound, and how can the scrambled control help identify them?
While this compound is designed for specificity towards NOX2, potential off-target effects should be considered.[6] The primary concern is the biological activity of the Tat peptide itself.[6] If an experimental outcome is observed with both this compound and the scrambled control, it strongly suggests that the effect is not due to NOX2 inhibition but rather a non-specific consequence of the peptide or the Tat-mediated delivery.[5]
Troubleshooting Guide
Issue 1: No inhibitory effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles of the reconstituted stock solution.[6][9] |
| Inefficient Cellular Uptake | Optimize the concentration and pre-incubation time for your specific cell type.[6][9] Verify uptake with a fluorescently labeled this compound if available. |
| Low NOX2 Expression | Confirm that your cell type or tissue of interest expresses NOX2 (gp91phox) using methods like Western blot or qPCR.[9] |
| Incorrect Assay Conditions | Ensure your assay for measuring superoxide or downstream signaling is optimized and includes appropriate positive and negative controls.[6] |
Issue 2: Similar effects are observed with both this compound and the scrambled peptide control.
| Possible Cause | Troubleshooting Step |
| Non-specific Peptide Effects | Lower the concentration of both this compound and the scrambled control to the lowest effective dose for this compound.[6] |
| Tat Peptide-Mediated Effects | The observed effect is likely due to the Tat peptide. Interpret the results with caution, concluding that the effect is not specific to NOX2 inhibition.[5][6] |
| Experimental Artifact | Carefully review the experimental protocol for any potential sources of artifacts and ensure all reagents are of high quality.[6] |
Issue 3: Cytotoxicity is observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Toxicity at High Concentrations | Perform a dose-response experiment to determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT).[6] |
| Induction of Apoptosis by Tat Peptide | Use the scrambled control to determine if the cytotoxicity is specific to the Gp91ds sequence. Some studies suggest the Tat peptide can influence cell survival pathways.[6] |
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to demonstrate its inhibitory effects.
Table 1: In Vitro Inhibition of NOX2 Activity by this compound
| Cell/Tissue Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Mouse Aorta | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely blocked Ang II-induced O₂⁻ production.[10] | [10] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Inhibited Ang II-induced NADPH oxidase activity.[3][10] | [3][10] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated the increase in total ROS. | |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Observed Effect | Reference |
| Mice | Angiotensin II-induced hypertension | 0.75 mg/kg/day + 10 mg/kg/day this compound | Attenuated the increase in systolic blood pressure and vascular O₂⁻.[3] | [3] |
| Rats | Kainic acid-induced status epilepticus | 400 ng/kg (ICV) | Significantly reduced the upregulation of NOX2 expression.[3][11] | [3][11] |
| APP/PS1 Mice | Alzheimer's Disease Model | Not specified | Improved cerebrovascular and cognitive function. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Superoxide Production in Cultured Cells
Objective: To assess the efficacy of this compound in inhibiting stimulus-induced superoxide production.
Materials:
-
This compound peptide
-
Scrambled this compound peptide
-
Cell line of interest expressing NOX2
-
Appropriate cell culture medium and supplements
-
Stimulus to induce NOX2 activity (e.g., Angiotensin II, PMA)
-
Assay reagents for superoxide detection (e.g., lucigenin, DHE)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.[12]
-
Reagent Preparation: Reconstitute this compound and scrambled control peptides in a suitable sterile solvent (e.g., sterile water or DMSO) to create stock solutions.[12]
-
Pre-treatment: On the day of the experiment, dilute the peptides to the final working concentration in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound, scrambled control, or vehicle. Incubate for a predetermined time (e.g., 30 minutes to 2 hours) to allow for cellular uptake.[3][12]
-
Stimulation: Add the stimulus to the wells to induce NOX2 activation and incubate for the appropriate duration.[12]
-
Superoxide Measurement: Measure superoxide production using a suitable method. For lucigenin-based assays, initiate the reaction by adding NADPH and immediately measure chemiluminescence.[1][2]
-
Data Analysis: Compare superoxide levels between different treatment groups (vehicle, stimulus only, stimulus + this compound, stimulus + scrambled control).
Protocol 2: In Vivo Administration of this compound in a Mouse Model
Objective: To evaluate the in vivo effects of this compound.
Materials:
-
This compound peptide
-
Scrambled this compound peptide
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., mice)
-
Syringes and needles for the desired route of administration (e.g., intraperitoneal, intravenous, intracerebroventricular)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized this compound or scrambled peptide in sterile saline to the desired concentration for injection.[1]
-
Animal Handling: Acclimatize animals to handling and injection procedures according to approved institutional animal care and use committee (IACUC) protocols.
-
Administration: Administer the prepared peptide solution or vehicle control to the respective animal groups via the chosen route.[1]
-
Monitoring: Monitor the animals for any adverse effects.
-
Endpoint Analysis: At the designated time points, perform the experimental endpoint analysis (e.g., blood pressure measurement, tissue harvesting for biochemical assays).
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of NOX2 assembly.
Caption: A typical experimental workflow using this compound and controls.
Caption: Logical flow for interpreting results with a scrambled control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gp91 ds-tat Peptide 2; sgp91 ds-tat Peptide 2, scrambled - 1 mg [anaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. all-chemistry.com [all-chemistry.com]
- 8. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of the Gp91ds-tat peptide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of the Gp91ds-tat peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
The this compound peptide is a highly specific inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1][2] It is a chimeric peptide consisting of two key components:
-
A sequence from gp91phox (also known as NOX2), which mimics the binding site for the p47phox subunit.
-
A Tat peptide sequence derived from the HIV-1 Tat protein, which acts as a cell-penetrating moiety to facilitate the peptide's entry into cells.[1][2][3]
By mimicking the p47phox binding site on gp91phox, this compound competitively inhibits the assembly of the functional NOX2 enzyme complex. This blockage prevents the production of superoxide (B77818) radicals, a primary reactive oxygen species (ROS).[2][3]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of NOX2-dependent superoxide production.[3][4] This leads to several downstream effects, including:
-
Reduction of oxidative stress.
-
Amelioration of vascular dysfunction.[3]
-
Inhibition of homocysteine (Hcy)-induced activation of NLRP3 inflammasomes.[4]
-
Improvement of cerebrovascular and cognitive function in certain disease models.[4]
Q3: What are the potential off-target effects of this compound?
While designed for specificity, potential off-target effects should be considered, primarily arising from the Tat peptide portion:
-
Effects of the Tat Peptide Moiety: The Tat peptide itself can have biological effects independent of NOX2 inhibition. Studies have shown that the HIV-1 Tat protein can induce the expression of inflammatory cytokines.[3] It is crucial to use a scrambled-tat control peptide to differentiate the effects of NOX2 inhibition from those of the Tat peptide.[3]
-
Induction of Apoptosis by Tat Peptide: Some studies suggest that the Tat peptide can influence cell survival pathways.[3]
-
Non-specific Peptide Effects: High concentrations of any peptide can sometimes lead to non-specific cellular responses.[3]
Q4: Why is a scrambled peptide control essential in experiments with this compound?
A scrambled peptide control (e.g., scramb-tat) has the same amino acid composition as this compound but in a randomized sequence.[5] It is a critical control to ensure that the observed effects are specifically due to the inhibition of NOX2 by the Gp91ds sequence and not due to non-specific effects of the peptide or the Tat-mediated cell penetration.[3][5] Any biological effects observed with the scrambled peptide are likely off-target.[5]
Troubleshooting Guides
This section provides a question-and-answer-based guide to address specific issues that may arise during experiments using this compound.
Problem 1: No observable effect of this compound on superoxide production.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the superoxide detection assay (e.g., DHE staining, lucigenin-based assays) is performed correctly. Optimize probe concentration and imaging parameters. Include appropriate positive and negative controls.[3] |
| Cell Type Specificity | Confirm that your cell type of interest expresses NOX2 as the primary source of NADPH oxidase-derived superoxide.[3] |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Peptide Degradation | Ensure proper handling and storage of the this compound peptide to prevent degradation. Avoid repeated freeze-thaw cycles.[5] |
Problem 2: Observed effects with both this compound and the scrambled-tat control.
| Possible Cause | Troubleshooting Step |
| Off-target Effect of the Tat Peptide | This suggests the observed effect may be due to the Tat peptide moiety rather than NOX2 inhibition. Investigate the known cellular effects of the Tat peptide in your experimental context.[3] |
| Non-specific Peptide Effects | High concentrations of peptides can lead to non-specific cellular responses. Lower the concentration of both this compound and scramb-tat in your experiments.[3] |
| Experimental Artifact | Carefully review your experimental protocol for any potential sources of artifacts. Ensure all reagents are of high quality and free of contaminants. |
Problem 3: Unexpected changes in cell viability or apoptosis.
| Possible Cause | Troubleshooting Step |
| Toxicity at High Concentrations | Perform a dose-response experiment to assess the cytotoxicity of this compound in your cell line using an MTT or similar cell viability assay. |
| Induction of Apoptosis by Tat Peptide | Some studies have suggested that the Tat peptide can influence cell survival pathways.[3] Use the scramb-tat control to determine if the observed effect is specific to the Gp91ds sequence. |
| Modulation of Pro- or Anti-apoptotic Signaling | Investigate the effect of this compound on key apoptotic signaling pathways (e.g., caspase activation, Bcl-2 family protein expression). |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Mouse Podocytes | This compound + Homocysteine | 5 µM | Blocks Hcy-induced superoxide production and inhibits NLRP3 inflammasome activation. | [4] |
| Human Retinal Endothelial Cells | This compound + High Glucose | 5 µM | Ameliorates high glucose-induced increase in total ROS and prevents cell death. | [4] |
| Rat Mesenteric Arterial Smooth Muscle Cells | This compound + Chemerin | 1-3 µM | Significantly inhibits chemerin-induced ROS production, proliferation, and migration. | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment/Dose | Administration Route | Observed Effect | Reference |
| C57Bl/6 Mice | Angiotensin II + this compound (10 mg/kg/day) | Intraperitoneal | Significantly lower systolic blood pressure compared to Ang II alone. | [6] |
| Rats (Status Epilepticus model) | This compound (400 ng/kg) | Intracerebroventricular | Significantly decreased NOX2 expression and overall NOX activity in the cortex and hippocampus. | [7] |
| APP/PS1 Mice | This compound | Not specified | Improves cerebrovascular and cognitive function. | [4] |
Experimental Protocols
Protocol 1: Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)
Objective: To quantify the inhibitory effect of this compound on NADPH oxidase activity in cell or tissue homogenates.[2][8]
Materials:
-
Cell or tissue homogenates
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, 1 mM EGTA, 150 mM sucrose, protease inhibitors)[8]
-
Lucigenin (5 µM final concentration)
-
Luminometer
Procedure:
-
Prepare cell or tissue lysates on ice.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
In a luminometer plate, add a specific amount of protein homogenate (e.g., 20-50 µg).[1]
-
For inhibitor studies, pre-incubate the homogenate with this compound or control peptide for 15-30 minutes.
-
Add the assay buffer containing lucigenin.
-
Initiate the reaction by adding NADPH.[1]
-
Immediately measure chemiluminescence at regular intervals.
Data Analysis: Express results as relative light units (RLU) per µg of protein and compare between different treatment groups.[1]
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, scramb-tat, or vehicle control for the desired duration.
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis (Annexin V/Propidium Iodide) Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound and scramb-tat peptides
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound, scramb-tat, or vehicle control.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Best practices for storing and handling lyophilized Gp91ds-tat.
Welcome to the technical support center for Gp91ds-tat. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the best practices for storing, handling, and utilizing the this compound peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a cell-permeable peptide inhibitor of NADPH oxidase 2 (NOX2).[1][2] It is a chimeric peptide consisting of a sequence from gp91phox, the catalytic subunit of NOX2, linked to a Tat peptide from the HIV-1 virus.[1][3] The Tat sequence enables the peptide to enter cells.[1] this compound competitively inhibits the binding of the cytosolic subunit p47phox to gp91phox, a critical step for the assembly and activation of the NOX2 enzyme complex.[1][3] This inhibition blocks the production of superoxide (B77818) and other reactive oxygen species (ROS) mediated by NOX2.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is extensively used to investigate the role of NOX2-derived ROS in a variety of physiological and pathological processes. Common applications include research in cardiovascular diseases like hypertension, neuroinflammatory and neurodegenerative conditions such as Alzheimer's disease, glomerular inflammation, and diabetic retinopathy.[1][2][3]
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored in a desiccated environment at -20°C or -80°C.[1][3][4] Under these conditions, the peptide can be stable for up to three years.[5] It is crucial to protect it from moisture and light.[1][4]
Q4: What is the recommended procedure for reconstituting this compound?
A4: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[1] For a stock solution, you can dissolve the peptide in sterile, nuclease-free water or anhydrous, sterile-filtered DMSO.[1][5] Gentle vortexing or sonication can aid in dissolution.[1]
Q5: How should reconstituted this compound solutions be stored?
A5: Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3][5] These aliquots should be stored at -20°C for up to a month or at -80°C for up to six months.[2][3]
Q6: What are the signs of this compound degradation?
A6: While visual signs of degradation in lyophilized peptides are uncommon when stored correctly, a decrease in the expected biological activity in your assays is a key indicator of degradation for peptide solutions.[1] The presence of a cysteine residue makes the peptide susceptible to oxidation, which can affect its activity.[1] For optimal performance, it is always recommended to use freshly prepared solutions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the storage and handling of this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 3 years[1][5] | Keep desiccated and protected from light.[1] |
| Lyophilized | -80°C | Up to 1 year[1] | Keep desiccated and protected from light. |
| Reconstituted (in DMSO or water) | -20°C | Up to 1 month[1][2][3] | Aliquot to avoid freeze-thaw cycles.[1] |
| Reconstituted (in DMSO or water) | -80°C | Up to 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. |
Table 2: Recommended Working Concentrations
| Application | Concentration Range | Notes |
| Cell-Based Assays | 1-10 µM[1] | Optimal concentration may vary by cell type. |
| In Vivo (Mouse Model of Hypertension) | 10 mg/kg/day[1] | Administration route and dosage are model-dependent. |
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Low or No Inhibitory Effect | - Suboptimal peptide concentration.- Insufficient pre-incubation time.- Peptide degradation due to improper storage or handling.- Low NOX2 expression in the cell line.[3] | - Perform a dose-response experiment to find the optimal concentration.- Increase the pre-incubation time (typically 1-2 hours).- Use a fresh aliquot of the peptide; ensure proper storage.- Verify NOX2 expression in your cells via Western blot or qPCR.[3] |
| Observed Cytotoxicity | - High peptide concentration.- Prolonged incubation time.- Contamination of the peptide solution.[3] | - Titrate the peptide concentration to find the maximum non-toxic dose.- Reduce the incubation time.- Ensure sterile handling and consider filter-sterilizing the reconstituted peptide.[3] |
| Inconsistent Experimental Results | - Batch-to-batch variability of the peptide.- Inconsistent administration in in vivo studies.- Cellular uptake efficiency variations.[5][6] | - Obtain a certificate of analysis for each new batch and perform validation experiments.- Standardize administration techniques.- If possible, confirm cellular uptake with a fluorescently labeled version of the peptide.[5] |
| Cloudy Peptide Solution | - Incomplete dissolution.- Peptide aggregation. | - Gently vortex or sonicate the solution.[1]- For hydrophobic batches, dissolve in a minimal volume of 100% DMSO first, then slowly add to your aqueous buffer.[1]- To minimize aggregation, prepare high-concentration stock solutions and dilute immediately before use.[1] |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
-
Cell Seeding : Plate cells to achieve 70-80% confluency at the time of treatment.[3]
-
Peptide Reconstitution : Reconstitute lyophilized this compound in a suitable sterile solvent (e.g., DMSO or nuclease-free water) to create a stock solution (e.g., 10 mM).[1][3]
-
Working Solution Preparation : Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in your cell culture medium.[1]
-
Pre-incubation : Add the this compound working solution to your cells and pre-incubate for 1-2 hours to allow for cellular uptake.[1]
-
Experimentation : Proceed with your experimental stimulus. Always include a vehicle control and a scrambled peptide control to ensure the observed effects are specific to NOX2 inhibition.[3][6]
Protocol for Lucigenin-Based Assay for NOX2 Activity
This protocol can be used to quantify superoxide production and assess the inhibitory effect of this compound.
-
Sample Preparation : Prepare cell or tissue homogenates in an appropriate lysis buffer on ice.
-
Protein Quantification : Determine the protein concentration of the homogenates.
-
Assay Setup : In a 96-well white opaque plate, add a specific amount of protein homogenate (e.g., 20-50 µg).
-
Reagent Addition : Add the assay buffer containing 5 µM lucigenin. If testing inhibition, pre-incubate the homogenate with this compound.
-
Reaction Initiation : Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Measurement : Immediately measure the chemiluminescence at regular intervals in a luminometer.[7]
Visualizations
Caption: Mechanism of NOX2 inhibition by this compound.
Caption: Workflow for optimizing this compound delivery.
Caption: Troubleshooting flowchart for this compound experiments.
References
Minimizing variability in experiments with Gp91ds-tat.
Welcome to the Gp91ds-tat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing variability in experiments involving the this compound peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chimeric, cell-permeable peptide designed to specifically inhibit the NADPH oxidase 2 (NOX2) enzyme.[1][2][3][4] It consists of two key components:
-
A sequence from gp91phox (also known as NOX2), which is the catalytic subunit of the NOX2 complex.[1][4][5][6] This sequence mimics the docking site for the regulatory subunit p47phox.[1][4][6][7][8]
-
A sequence from the HIV trans-activator of transcription (Tat) protein, which acts as a cell-penetrating peptide to facilitate its entry into cells.[1][4][5][6][7][9]
By competitively inhibiting the binding of p47phox to gp91phox, this compound prevents the assembly and activation of the NOX2 enzyme complex, thereby blocking the production of superoxide (B77818) radicals.[1][3][4][6][7][8]
Q2: Why is a scrambled control peptide (scramb-tat) necessary?
A2: Using a scrambled control peptide is crucial to ensure that the observed biological effects are specifically due to the inhibition of NOX2 and not from non-specific effects of the peptide itself or the Tat-moiety.[1][7] The Tat peptide can have its own biological effects, such as inducing inflammatory cytokines.[1] Therefore, the scrambled peptide, which contains the same amino acids as the active peptide but in a randomized sequence, serves as the most appropriate negative control.[1]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the peptide's integrity.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C, where it can be stable for up to three years.[3][4][5]
-
Reconstituted Solution: Once reconstituted, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation.[1][3][4][5] These stock solutions can be stored at -20°C for up to one month or at -80°C for up to a year.[3][4][5]
Q4: How do I reconstitute the this compound peptide?
A4: The peptide is soluble in sterile water or DMSO.[2][3][8] For cell culture experiments, you can prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in your cell culture medium.[3][5][8] If solubility is an issue, gentle vortexing or sonication may help.[3][4] For in vivo use, sterile saline is a common vehicle.[7][10]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Superoxide Production
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Use a fresh aliquot for each experiment. |
| Inefficient Cellular Uptake | Optimize the peptide concentration and incubation time for your specific cell type.[1] Cellular uptake efficiency can vary.[1] Verify uptake with a fluorescently labeled version of the peptide if possible. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the lowest effective concentration for your system.[1] A common starting range is 1-10 µM.[3][5] |
| Insufficient Incubation Time | Test various pre-incubation times (e.g., 1, 2, and 4 hours) before applying the stimulus.[5] A pre-treatment of 1-2 hours is often a good starting point.[5] |
| Low NOX2 Expression | Confirm that your cell type expresses NOX2 at a sufficient level using methods like Western blot or qPCR.[5] |
| Incorrect Assay Conditions | Ensure your superoxide detection assay (e.g., DHE staining, lucigenin (B191737) assay) is optimized and includes appropriate positive and negative controls.[1] |
Issue 2: Observed Cytotoxicity or Changes in Cell Viability
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | High concentrations of TAT-conjugated peptides can sometimes be toxic.[5] Perform a cell viability assay (e.g., MTT, Trypan Blue) to find the maximum non-toxic concentration for your specific cells and experimental duration.[1][5] |
| Induction of Apoptosis by Tat Peptide | The Tat peptide itself has been suggested to influence cell survival pathways.[1] Always compare the effect of this compound to the scramb-tat control to determine if the effect is specific to NOX2 inhibition.[1] |
| Prolonged Incubation | Extended exposure to the peptide may be harmful to some cell lines. Optimize the incubation time to be the minimum necessary to achieve the desired inhibitory effect. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity peptide from a reputable supplier. |
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Significantly inhibits ROS production, proliferation, and migration. | [2] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorates increase in total ROS, LPOs, and iron levels; prevents cell death. | [2] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocks Hcy-induced superoxide production and NLRP3 inflammasome activation. | [2] |
| Cultured Cells | Phorbol 12-myristate 13-acetate (PMA) | Not specified | Inhibits superoxide production. | [8] |
| Rat Aortic Adventitial Fibroblasts | Angiotensin II | Not specified | Inhibits NADPH oxidase activity. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dosage & Administration | Key Findings | Reference |
| APP/PS1 Mice (Alzheimer's Model) | Alzheimer's Disease | 10 mg/kg, i.p., every other day | Improves cerebrovascular and cognitive function; reduces ROS accumulation. | [2] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p. | Attenuates blood pressure elevation and inhibits O₂⁻ production. | [11] |
| Rats (MCAO model) | Cerebral Ischemia/Reperfusion Injury | 100 ng/kg, intraventricular | Reduces ROS levels, inhibits neuronal apoptosis, and alleviates BBB damage. | [9] |
| Rats (Kainic Acid-induced SE) | Chronic Epilepsy | 400 ng/kg, ICV | Suppresses NOX2 overexpression and NOX activity in the cortex and hippocampus. | [12] |
Experimental Protocols
Protocol 1: Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods for measuring superoxide production.[7]
Materials:
-
Cells or tissue homogenates
-
Lysis buffer
-
Lucigenin
-
NADPH
-
Luminometer or 96-well white-walled plates
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Determine the protein concentration of the samples.[7]
-
Assay Setup: In a luminometer tube or a well of a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).[7]
-
Pre-treatment (for inhibition studies): Pre-incubate cells with this compound or scrambled control peptide for the desired time (e.g., 30 minutes to 2 hours) before preparing the homogenate.[8]
-
Reagent Addition: Add the assay buffer containing lucigenin (e.g., 5 µM final concentration).[7]
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[7]
-
Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals for a defined period (e.g., 10-30 minutes).[7]
-
Data Analysis: Express the results as relative light units (RLU) per µg of protein. Compare the RLU values between different treatment groups.[7]
Protocol 2: Western Blot Analysis for NOX2 Expression
This protocol allows for the verification of NOX2 (gp91phox) protein expression in your cell or tissue samples.[7]
Materials:
-
Lysis buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against gp91phox
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each sample.[7]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against gp91phox (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.[7]
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.[7]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits the binding of p47phox to gp91phox, preventing NOX2 assembly.
General Experimental Workflow
Caption: A typical workflow for an in vitro experiment using this compound.
Troubleshooting Logic for Low/No Inhibitory Effect
Caption: A decision tree for troubleshooting lack of this compound inhibitory effect.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Gp91ds-tat Technical Support Center: Serum's Impact on Peptide Uptake and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the NADPH oxidase 2 (NOX2) inhibitor, Gp91ds-tat, with a specific focus on the effects of serum on its cellular uptake and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NOX2?
This compound is a cell-permeable chimeric peptide designed to specifically inhibit the NOX2 enzyme complex.[1] It is composed of two functional domains:
-
Gp91ds (gp91phox docking sequence): A short peptide sequence from gp91phox (also known as NOX2), the catalytic subunit of the NOX2 enzyme. This sequence competitively binds to the cytosolic subunit p47phox, preventing its translocation and binding to gp91phox. This inhibition of the assembly of the NOX2 complex is crucial for its activation.[1][2]
-
Tat (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 Tat protein. This domain facilitates the entry of this compound across the cell membrane, allowing it to reach its intracellular target.[1]
By preventing the assembly of the functional NOX2 complex, this compound effectively blocks the production of superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS).[1]
Q2: How does the presence of serum in cell culture media affect the uptake of this compound?
The presence of serum can negatively impact the cellular uptake of this compound. The Tat peptide-mediated entry is initiated by electrostatic interactions with negatively charged proteoglycans on the cell surface. Serum is a complex mixture of proteins, with albumin being a major component. These serum proteins can non-specifically bind to the cationic Tat peptide, which may hinder its interaction with the cell membrane and consequently reduce its intracellular delivery.[1] Studies on TAT-fused proteins have shown that transduction efficiency can be significantly different in serum-containing versus serum-free media.
Q3: If serum reduces uptake, will it also reduce the efficacy of this compound?
Yes, a reduction in cellular uptake is expected to lead to a decrease in the efficacy of this compound. Since the peptide must be internalized to inhibit the intracellular NOX2 enzyme complex, any interference with its uptake will likely result in a lower intracellular concentration of the inhibitor, leading to a diminished effect on NOX2 activity and downstream signaling pathways. Therefore, when working with serum-containing media, higher concentrations of this compound or longer incubation times may be necessary to achieve the desired inhibitory effect compared to serum-free conditions.
Q4: What are the known downstream effects of this compound-mediated NOX2 inhibition?
By inhibiting NOX2-dependent ROS production, this compound influences several downstream signaling pathways. Notably, it has been shown to:
-
Reduce Inflammation: this compound can attenuate inflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response that is often triggered by ROS.[1]
-
Protect Against Apoptosis: By reducing the cellular burden of ROS, this compound can protect cells from oxidative stress-induced programmed cell death (apoptosis).[1]
-
Ameliorate Vascular Dysfunction: In preclinical models, this compound has been shown to improve vascular function by reducing oxidative stress in blood vessels.[3]
Q5: Are there any potential off-target effects of this compound?
While this compound is designed for specificity, potential off-target effects should be considered. The Tat peptide itself has been reported to have biological effects independent of the Gp91ds sequence. Therefore, it is crucial to use a scrambled peptide control (scramb-tat) in all experiments. This control peptide contains the Tat sequence but a scrambled, inactive version of the Gp91ds sequence, allowing researchers to differentiate the specific effects of NOX2 inhibition from non-specific effects of the peptide.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no inhibitory effect of this compound observed in the presence of serum. | 1. Serum Interference: Serum proteins may be binding to the Tat peptide, reducing its uptake. 2. Suboptimal Concentration: The effective concentration in serum-containing media may be higher than in serum-free media. 3. Insufficient Incubation Time: Uptake may be slower in the presence of serum. | 1. Optimize Media Conditions: If experimentally feasible, perform the this compound treatment in serum-free or low-serum (e.g., 1-2%) media. If serum is required, proceed to the next steps. 2. Perform a Dose-Response Analysis: Titrate the concentration of this compound (e.g., 1-20 µM) to determine the optimal effective concentration in your specific cell type and serum concentration. 3. Optimize Incubation Time: Test different pre-incubation times (e.g., 1, 2, 4, or 6 hours) before stimulating the cells to allow for sufficient peptide uptake. |
| Inconsistent results between experiments. | 1. Variability in Serum Composition: Different batches of fetal bovine serum (FBS) can have varying protein compositions. 2. Cellular Health and Density: The efficiency of Tat-mediated uptake can be influenced by the health and confluency of the cells.[4] 3. Peptide Degradation: Improper storage and handling can lead to the degradation of the peptide. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Standardize Cell Culture Conditions: Ensure that cells are in a logarithmic growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment.[4] 3. Proper Peptide Handling: Store lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3] |
| Observed cytotoxicity or cell death. | 1. High Peptide Concentration: High concentrations of Tat-conjugated peptides can sometimes be cytotoxic.[4] 2. Prolonged Incubation: Extended exposure to the peptide may be detrimental to some cell lines. | 1. Determine Maximum Non-Toxic Concentration: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to find the highest concentration of this compound that does not affect the viability of your cells under your experimental conditions. 2. Reduce Incubation Time: If long incubation times are associated with toxicity, try to find a shorter incubation period that still allows for effective inhibition. |
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound from various studies. Note that the experimental conditions, including serum concentrations, may vary between studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Rat Mesenteric Arterial SMCs | Chemerin | 1-3 µM | Significantly inhibits ROS production, proliferation, and migration. | [5] |
| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorates high glucose-induced increase in total ROS and attenuates cell death. | [5] |
| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocks Hcy-induced superoxide production and inhibits NLRP3 inflammasome activation. | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Effect | Reference |
| APP/PS1 Mice (Alzheimer's Model) | Alzheimer's Disease | 10 mg/kg, i.p. | Improves cerebrovascular and cognitive function. | [5] |
| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day | Significantly inhibited the rise in systolic blood pressure and aortic O₂⁻ production. | |
| Rats | Hind Limb Ischemia/Reperfusion | 1.2 mg/kg | Significantly increased blood nitric oxide bioavailability. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound on Superoxide Production
This protocol provides a general method for quantifying superoxide production in cultured cells and assessing the inhibitory effect of this compound.
Materials:
-
This compound peptide
-
Scrambled control peptide (scramb-tat)
-
Cell culture medium (with and without serum)
-
Superoxide detection reagent (e.g., lucigenin (B191737) or dihydroethidium (B1670597) - DHE)
-
Stimulus to induce NOX2 activity (e.g., Angiotensin II, PMA)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) to reach 70-80% confluency at the time of the experiment.
-
Peptide Preparation: Reconstitute this compound and scramb-tat in sterile water or a suitable buffer to create a stock solution (e.g., 1 mM).
-
Pre-treatment:
-
For serum-free conditions, replace the culture medium with serum-free medium.
-
Prepare working solutions of this compound and scramb-tat in the desired medium (with or without serum) at the final concentrations to be tested.
-
Remove the old medium from the cells and add the medium containing the peptides or a vehicle control.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Stimulation: Add the stimulus to the wells to induce superoxide production.
-
Detection: Immediately add the superoxide detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) over time.
-
Data Analysis: Subtract the background signal and normalize the data to the vehicle control. Compare the signal from the this compound-treated wells to the scramb-tat and vehicle control wells to determine the percentage of inhibition.
Protocol 2: Western Blot Analysis of p47phox Translocation
This protocol can be used to assess the inhibitory effect of this compound on the translocation of the p47phox subunit from the cytosol to the membrane, a key step in NOX2 activation.
Materials:
-
This compound and scramb-tat peptides
-
Cell lysis buffer for fractionation (cytosolic and membrane fractions)
-
Primary antibodies against p47phox and membrane/cytosolic markers (e.g., Na+/K+-ATPase for membrane, GAPDH for cytosol)
-
Secondary antibodies
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Treat cells with this compound, scramb-tat, or vehicle control as described in Protocol 1, followed by stimulation.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blot:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p47phox and the appropriate fraction markers.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p47phox in the membrane and cytosolic fractions. A decrease in the p47phox signal in the membrane fraction of this compound-treated cells compared to controls indicates inhibition of translocation.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Ensuring complete inhibition of Nox2 with Gp91ds-tat.
Welcome to the Gp91ds-tat Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to ensure the complete and specific inhibition of Nox2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? A1: this compound is a highly specific, cell-permeable peptide inhibitor of NADPH oxidase 2 (Nox2).[1][2] It is a chimeric peptide consisting of two parts:
-
A nine-amino acid sequence from the gp91phox subunit (also known as Nox2), which is the docking site for the regulatory subunit p47phox.[1][3]
-
A nine-amino acid sequence from the HIV trans-activator of transcription (Tat) protein, which acts as a cell-penetrating moiety, enabling the peptide to enter cells.[1][3]
This compound works by competitively inhibiting the assembly of the active Nox2 enzyme complex.[1][4] It mimics the docking site on gp91phox, thereby preventing the translocation and binding of the cytosolic p47phox subunit, a critical step for Nox2 activation.[2][3][5] This blockage prevents the production of superoxide (B77818) (O2•−) and other reactive oxygen species (ROS) mediated by Nox2.[2][5]
Q2: What is the recommended negative control for this compound? A2: A scrambled version of the gp91phox sequence linked to the Tat peptide (often called scramb-tat or sthis compound) should always be used as a negative control.[1][4] This is crucial to demonstrate that the observed effects are due to the specific inhibition of the p47phox-gp91phox interaction and not non-specific effects of the peptide or the Tat moiety itself.[4]
Q3: What are the potential off-target effects of this compound? A3: While this compound is designed for high specificity, potential off-target effects should be considered. The Tat peptide itself can have biological effects, such as inducing the expression of inflammatory cytokines.[4] Therefore, using the scrambled-tat control is essential to differentiate the effects of Nox2 inhibition from those of the Tat peptide.[4] At very high concentrations, the possibility of non-specific interactions with other proteins cannot be entirely ruled out.[4]
Q4: What are the common research applications for this compound? A4: this compound is widely used to investigate the role of Nox2-derived ROS in a variety of physiological and pathological conditions, including cardiovascular diseases, neuroinflammatory and neurodegenerative disorders like Alzheimer's disease, diabetic retinopathy, and inflammasome activation.[2][6]
Q5: What is the amino acid sequence of this compound? A5: The typical amino acid sequence for the inhibitory peptide is RKKRRQRRRCSTRIRRQL-NH2.[2][6] A scrambled control peptide may have the sequence YGRKKRRQRRRCLRITRQSR-NH2.[2][7]
Troubleshooting Guide
Issue 1: Incomplete or no inhibition of Nox2 activity is observed.
| Possible Cause | Solution |
| Suboptimal Peptide Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[8] |
| Insufficient Incubation Time | The peptide requires time for cellular uptake and to engage with its target. Test different pre-incubation times (e.g., 1, 2, and 4 hours) before adding your stimulus. A pre-treatment of 1-2 hours is a common starting point.[2][8] |
| Peptide Degradation | Improper storage or handling can lead to peptide degradation. Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C; in solution at -80°C). Use a fresh aliquot for your experiment and avoid repeated freeze-thaw cycles.[2][8] |
| Low Nox2 Expression | The cell line being used may not express sufficient levels of the gp91phox (Nox2) subunit for a measurable effect. Confirm Nox2 expression in your cells using methods like Western blot or qPCR before starting the experiment.[8] |
| Inefficient Cellular Uptake | The efficiency of Tat-mediated delivery can vary between cell types.[4][8] Ensure cells are healthy and in the logarithmic growth phase. Optimizing cell density may also influence uptake.[8] |
Issue 2: Cytotoxicity or cell death is observed after treatment.
| Possible Cause | Solution |
| High Peptide Concentration | Although generally well-tolerated, high concentrations of this compound or the Tat moiety can be toxic to some cells.[4][8] Perform a dose-response experiment and use the lowest effective concentration. Assess cell viability using an MTT or similar assay. |
| Toxicity of the Tat Moiety | The Tat peptide itself has been reported to influence cell survival pathways in some studies.[4] Always include the scrambled-tat control to determine if the observed cytotoxicity is a non-specific effect of the Tat sequence. |
Issue 3: The this compound solution appears cloudy or the peptide won't dissolve.
| Possible Cause | Solution |
| Incomplete Solubilization | This compound is a large peptide and may require assistance to fully dissolve. After adding the solvent (e.g., sterile water or DMSO), vortex gently. If needed, sonicate the solution in a water bath for short intervals until it becomes clear.[2] |
| Incorrect Solvent | This compound is a basic peptide. If it does not dissolve in sterile water, try adding a small amount of 10-25% acetic acid dropwise. For hydrophobic batches, first dissolve the peptide in a minimal volume of 100% DMSO, then slowly add this stock to your aqueous buffer with gentle vortexing.[2] |
Quantitative Data
Table 1: this compound Solubility and Storage
| Parameter | Details |
| Solubility | In DMSO: Up to 100 mg/mL (40.77 mM).[2][6] In Water: ≥ 50 mg/mL (20.38 mM).[2][6] |
| Storage (Lyophilized Powder) | Store at -20°C or -80°C, desiccated and protected from light, for up to 3 years.[2][9][10] |
| Storage (In Solvent) | Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[2][6] Crucially, avoid repeated freeze-thaw cycles. [2] |
Table 2: Recommended Concentrations for In Vitro Studies
| Cell Type/Model | Effective Concentration | Pre-incubation Time | Reference |
| Mouse Podocytes | 5 µM | 1 hour | [6] |
| Human Retinal Endothelial Cells | 5 µM | 96 hours (chronic exposure) | [6] |
| Rat Mesenteric Arterial SMCs | 1-3 µM | 2 hours | [6] |
| General Cell Culture | 1-10 µM | 1-2 hours | [2][8] |
| Low Mg2+ induced epileptiform activity | 5 µM | 1 hour | [11] |
| EGF-induced Cl⁻ current | 500 nM | 5 minutes | [12] |
Table 3: Recommended Dosing for In Vivo Studies
| Animal Model | Dose & Administration Route | Reference |
| APP/PS1 Transgenic Mice (Alzheimer's Model) | 10 mg/kg, intraperitoneal (i.p.), every other day | [6] |
| C57Bl/6 Mice (Ang II-induced Hypertension) | 10 mg/kg/day, intraperitoneal (i.p.) infusion | [13] |
| Rat Hindlimb Ischemia/Reperfusion | 4.1 mg/kg, intravenous (IV) | [14] |
| Rat Temporal Lobe Epilepsy Model | 400 ng/kg, intracerebroventricular (ICV) | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a stock solution from 1 mg of lyophilized peptide.[2]
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[2]
-
Calculate Volume: The molecular weight of this compound is ~2452.94 g/mol . To make a 10 mM stock from 1 mg:
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000
-
Volume (µL) = [1 / 2452.94] x 100,000 ≈ 40.77 µL
-
-
Dissolution: Add 40.77 µL of anhydrous, sterile-filtered DMSO to the vial.[2]
-
Solubilize: Vortex gently. If necessary, sonicate briefly in a water bath until the solution is clear.[2]
-
Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding tubes. Store immediately at -80°C for long-term stability.[2]
Protocol 2: Measurement of Nox2 Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods to measure superoxide production in cell or tissue homogenates.[1][5]
Materials:
-
Cell or tissue homogenates
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, with 1 mM EGTA, 150 mM sucrose, and protease inhibitors)[5]
-
Lucigenin (5 µM final concentration)[5]
-
NADPH (100-200 µM final concentration)[1]
-
Luminometer
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in ice-cold lysis buffer. Determine the protein concentration of the lysates using a standard assay (e.g., BCA).[1]
-
Assay Setup: In a white-walled 96-well plate or luminometer tube, add a specific amount of protein homogenate (e.g., 20-50 µg).[1][5]
-
Reagent Addition: Add the assay buffer containing 5 µM lucigenin.[1]
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100-200 µM.[1]
-
Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[1][5]
-
Data Analysis: Express results as relative light units (RLU) per µg of protein. Compare the RLU values between this compound treated groups and vehicle/scrambled controls.[1][5]
Protocol 3: Western Blot Analysis for Nox2 (gp91phox) Expression
This is a general protocol to verify the expression of the Nox2 subunit in your cell or tissue samples.[1][5]
Procedure:
-
Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Determine the protein concentration.[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nox2 (gp91phox) overnight at 4°C, following the manufacturer's recommended dilution.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.[1]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).[5]
Visualizations
Caption: this compound Mechanism of Action.
Caption: General In Vitro Experimental Workflow.
Caption: this compound Solubility Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. gp91 ds-tat | 329902-61-6 | MOLNOVA [molnova.com]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NADPH Oxidase Inhibitors: Gp91ds-tat versus Apocynin
In the study of oxidative stress-related pathologies, the selective inhibition of NADPH oxidase (NOX) enzymes is of paramount importance for dissecting the roles of reactive oxygen species (ROS) in cellular signaling.[1] Among the available pharmacological tools, the peptide inhibitor Gp91ds-tat and the small molecule apocynin are widely utilized. This guide provides an objective, data-driven comparison of their mechanisms, efficacy, and experimental applications for researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Strategies for NOX Inhibition
This compound: A Highly Specific, Rationally Designed Peptide Inhibitor
This compound is a chimeric peptide engineered for specific inhibition of NADPH oxidase 2 (Nox2), the isoform also known as gp91phox.[1][2] Its design incorporates two functional domains:
-
A nine-amino acid sequence from the B-loop of gp91phox : This segment mimics the docking site for the cytosolic regulatory subunit p47phox.[1][3] By competitively binding to p47phox, it prevents its translocation and association with the membrane-bound gp91phox, a critical step for the assembly and activation of the Nox2 enzyme complex.[2][3][4]
-
A nine-amino acid sequence from the HIV trans-activator of transcription (Tat) protein : This cell-penetrating peptide moiety facilitates the delivery of the inhibitory gp91ds sequence into the cell, allowing it to reach its intracellular target.[1][2][3]
This targeted mechanism makes this compound a highly specific and potent tool for investigating the physiological and pathological roles of Nox2.[1][2][5] A scrambled version of the peptide (scramb-tat) is typically used as a negative control to ensure that observed effects are due to Nox2 inhibition and not the Tat peptide itself.[2][6]
Apocynin: A Widely Used Natural Compound with a Complex Mechanism
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring methoxy-substituted catechol isolated from the plant Picrorhiza kurroa.[1][7] It is considered a prodrug that requires metabolic activation to exert its inhibitory effects.[8][9] In the presence of peroxidases such as myeloperoxidase (MPO), apocynin is oxidized to form dimers and trimers, with diapocynin (B158019) being the putative active compound.[7][8]
The proposed mechanism of action involves the inhibition of NOX complex assembly by preventing the translocation of the cytosolic subunit p47phox to the cell membrane.[7][9][10] However, the action of apocynin is a subject of controversy. Its efficacy as a NOX inhibitor is debated, particularly in non-phagocytic cells that lack sufficient MPO activity.[7][11] Some studies suggest that in such environments, apocynin may act as an antioxidant or even a pro-oxidant rather than a specific NOX inhibitor.[7][12][13]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported experimental data for this compound and apocynin to facilitate a direct comparison.
Table 1: General Characteristics of this compound and Apocynin
| Feature | This compound | Apocynin |
| Type of Molecule | Chimeric Peptide[2] | Naturally Occurring Methoxy-Substituted Catechol[1][7] |
| Primary Target | NADPH Oxidase 2 (Nox2)[2][14] | NADPH Oxidase (broad, with controversy)[8][15] |
| Mechanism | Competitive inhibitor of Nox2 assembly (blocks p47phox-gp91phox interaction)[2][6] | Prevents translocation of cytosolic subunits (e.g., p47phox) to the membrane[7][10][13] |
| Mode of Action | Direct Inhibitor[2] | Prodrug; requires peroxidase-mediated activation to diapocynin[8][9] |
| Specificity | High for Nox2[2][5][16] | Debated; potential off-target antioxidant/pro-oxidant effects[7][11][17] |
| Negative Control | Scrambled peptide (scramb-tat)[2][6] | Vehicle (e.g., DMSO)[18] |
Table 2: Comparative Efficacy and Off-Target Effects
| Parameter | This compound | Apocynin |
| Reported IC₅₀ | Not typically reported in molar concentrations due to its mechanism as a competitive peptide inhibitor. Effective concentrations in vitro are in the low micromolar range (e.g., 5 µM).[5][14] | ~10 µM in activated human neutrophils[9][15] |
| Isoform Specificity | Primarily targets Nox2.[5][14] May also inhibit other p47phox-dependent isoforms like Nox1.[19] | Non-specific. Its requirement for MPO suggests higher activity in phagocytic cells (rich in MPO and Nox2).[7][11] Effects on other isoforms like Nox1 and Nox4 are debated.[11][13] |
| Known Off-Target Effects | The Tat peptide moiety can have independent biological effects, such as inducing inflammatory cytokines.[6] High concentrations may lead to non-specific cellular responses or cytotoxicity.[6] | Can act as a radical scavenger (antioxidant) independent of NOX inhibition.[7][8] May exhibit pro-oxidant effects in cells with low peroxidase activity.[7][12] Potential to impact mitochondrial function.[12] |
| Key Advantage | High specificity for dissecting the role of Nox2.[2][16] | Orally active and cell-permeable small molecule.[15] |
| Key Disadvantage | Peptide nature presents challenges for systemic therapeutic use (e.g., poor oral bioavailability).[5][16] | Mechanism is controversial and cell-type dependent.[7][11] Lack of specificity can confound data interpretation.[13][17] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these inhibitors and a typical experimental approach for their evaluation, the following diagrams are provided.
Caption: this compound competitively inhibits Nox2 assembly.
Caption: Apocynin requires activation to inhibit p47phox translocation.
Caption: Workflow for comparing NOX inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of NOX inhibitors. Below are protocols for key experiments cited in the literature.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods to measure superoxide production from cell lysates or tissue homogenates.[2][4][16]
-
Objective: To quantify NADPH-dependent superoxide production and assess the inhibitory efficacy of this compound or apocynin.
-
Materials:
-
Cell or tissue homogenates
-
Lysis/Homogenization Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose, and protease inhibitors)[2][4]
-
96-well white opaque plates
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
-
-
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in ice-cold lysis buffer. Determine the protein concentration of the lysates.[2][16]
-
Assay Setup: In a 96-well white plate, add a specific amount of protein homogenate (e.g., 20-50 µg) to each well.[2][4]
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound, scramb-tat, apocynin, or vehicle for 15-30 minutes at 37°C.[16]
-
Reagent Addition: Add assay buffer containing lucigenin to a final concentration of 5 µM.[2]
-
Reaction Initiation: Place the plate in a luminometer. To initiate the reaction, inject NADPH to a final concentration of 100-200 µM.[2][16]
-
Measurement: Immediately measure chemiluminescence at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).[2][4]
-
-
Data Analysis:
In Vivo Administration of Inhibitors
This protocol provides a general framework for administering this compound or apocynin in animal models, such as mice.
-
Objective: To evaluate the effect of NOX inhibition on a physiological or pathological outcome in a living organism.
-
Protocol for this compound:
-
Dosing Solution: Dissolve lyophilized this compound and scramb-tat peptides in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose).[2][21]
-
Administration: Administer the solution via intraperitoneal (i.p.) injection or through osmotic minipumps for continuous infusion.[2][21]
-
Control Groups: Administer the control peptide (scramb-tat) or vehicle (sterile saline) to separate groups of animals following the same schedule.[2]
-
-
Protocol for Apocynin:
-
Monitoring and Endpoint Analysis:
-
Monitor animals for any adverse effects throughout the experiment.
-
At the designated endpoint, harvest tissues for further analysis, such as measuring NOX activity, ROS levels (e.g., via dihydroethidium (B1670597) staining), or expression of inflammatory markers.[2][21]
-
Conclusion and Recommendations
This compound and apocynin represent two fundamentally different approaches to inhibiting NADPH oxidase activity.
This compound stands out as an invaluable research tool due to its rationally designed mechanism and high specificity for Nox2.[2][16] It is the inhibitor of choice for studies aiming to specifically dissect the contribution of the Nox2 isoform to cellular signaling and disease, thereby avoiding the confounding off-target effects common to many small molecule inhibitors.[5][16] The mandatory use of a scrambled peptide control further strengthens the validity of the experimental findings.[6] Its primary limitation is its peptide nature, which poses challenges for its use as a systemic therapeutic.[16]
Apocynin , while widely used, must be approached with caution. Its efficacy is highly dependent on the cellular context, specifically the presence of peroxidases for its activation.[7][11] In many experimental systems, particularly in vitro studies with non-phagocytic cells, its observed effects may be attributable to antioxidant properties rather than direct NOX inhibition.[7][13][17] Researchers using apocynin should be aware of its controversial mechanism and potential for off-target effects, and results should be interpreted carefully.
For drug development professionals and scientists seeking to precisely target Nox2-derived oxidative stress, This compound offers a more reliable and specific approach . For broader, less specific inhibition of oxidative stress in vivo, particularly in inflammatory models where peroxidases are abundant, apocynin may still have utility, provided its limitations are acknowledged.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. immune-system-research.com [immune-system-research.com]
- 16. benchchem.com [benchchem.com]
- 17. Apocynin reduces dihydroethidium fluorescence in naked mole-rat cortex independently of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 21. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Gp91ds-tat and DPI as Nox inhibitors.
A Guide for Researchers and Drug Development Professionals
In the study of oxidative stress-related pathologies, the selective inhibition of NADPH oxidase (Nox) enzymes is crucial for dissecting their roles in cellular signaling and disease progression. Among the various inhibitors available, the peptide-based Gp91ds-tat and the small molecule Diphenyleneiodonium (B1195379) (DPI) are widely used. This guide provides an objective, data-supported comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and DPI lies in their mechanism of action and specificity.
This compound: The Specific Disruptor of Nox2 Assembly
This compound is a rationally designed chimeric peptide that offers high specificity for the Nox2 isoform.[1] Its structure is twofold:
-
A nine-amino acid sequence from the gp91phox (also known as Nox2) subunit, which mimics the docking site for the cytosolic regulatory subunit p47phox.[2][3]
-
A nine-amino acid sequence from the HIV trans-activator of transcription (Tat) protein, which acts as a cell-penetrating moiety, enabling the peptide to enter cells.[2][4][5]
This compound exerts its inhibitory effect by competitively preventing the translocation and binding of p47phox to the membrane-bound gp91phox.[2][4] This action blocks the assembly of the functional Nox2 enzyme complex, thereby inhibiting the production of superoxide (B77818) (O₂⁻).[2][6] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is often used as a negative control to ensure the observed effects are due to specific Nox2 inhibition.[4][7]
Diphenyleneiodonium (DPI): The Broad-Spectrum Flavoenzyme Inhibitor
DPI is a well-known inhibitor of flavoenzymes, a class of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[8][9] Because all Nox isoforms are flavoenzymes, DPI acts as a pan-Nox inhibitor.[1][8] However, its lack of specificity is a significant drawback. DPI also inhibits other critical flavoenzymes, including:
-
Nitric oxide synthases (NOS)[1]
-
Mitochondrial respiratory chain enzymes (e.g., Complex I)[9][10]
-
Xanthine (B1682287) oxidase[1][9]
This broad activity means that effects observed following DPI treatment cannot be exclusively attributed to Nox inhibition without further validation.[9]
Comparative Overview: this compound vs. DPI
The key characteristics of each inhibitor are summarized below for a direct comparison.
| Feature | This compound | Diphenyleneiodonium (DPI) |
| Target | Nox2 (gp91phox)[2][4] | All flavoenzymes (Pan-Nox inhibitor)[1][8] |
| Mechanism | Competitively inhibits p47phox binding to gp91phox, preventing Nox2 assembly.[2][4][6] | Binds to the flavin center, inhibiting electron flow.[9] |
| Specificity | High for Nox2.[1][4] No effect on Nox1, Nox4, or xanthine oxidase.[1][2][11] | Low. Inhibits all Nox isoforms, NOS, mitochondrial enzymes, and xanthine oxidase.[1][9] |
| Cell Permeability | Yes, facilitated by the HIV-Tat peptide sequence.[4][5][12] | Yes.[13] |
| Key Advantage | High specificity allows for targeted investigation of Nox2's role.[1][4] | Potent, broad-spectrum Nox inhibition. |
| Key Disadvantage | Specific to only one Nox isoform (Nox2). | Significant off-target effects confound data interpretation.[1][9] Can be toxic and induce apoptosis.[14] |
| Negative Control | Scrambled peptide (scramb-tat) is available and essential for validating specificity.[4][7] | No direct negative control available. |
Potency and Efficacy: A Quantitative Look
The potency of an inhibitor is typically defined by its half-maximal inhibitory concentration (IC50). The data below, compiled from various studies, highlights the different potency profiles of this compound and DPI.
| Inhibitor | Target/System | IC50 Value | Reference |
| Gp91ds (non-tat) | Reconstituted Nox2 (cell-free) | 0.74 µM | [1] |
| This compound | Ang II-induced superoxide in mouse aorta | 50 µmol/L (complete inhibition) | [1] |
| This compound | Used in vivo in mice | 10 mg/kg/day | [15] |
| DPI | Intracellular ROS (human neutrophils) | ~0.007 µM (7 nM) | [16] |
| DPI | Extracellular ROS (human neutrophils) | ~0.237 µM (237 nM) | [16] |
| DPI | Cell shortening (rat cardiac myocytes) | ~0.17 µM | [10] |
| DPI | L-type Ca2+ current (rat cardiac myocytes) | ~40.3 µM | [10] |
| DPI | H₂O₂ generation (thyroid cells) | 1-4 µM | [17] |
Note: IC50 values can vary significantly based on the experimental system (cell-free, cell type, tissue), substrate concentrations, and assay conditions.
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key assays used to evaluate Nox inhibitor performance.
Protocol 1: Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This protocol is adapted from established methods to measure superoxide production in cell or tissue homogenates.[4][6]
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose)
-
Lucigenin (B191737) (5 µM final concentration)
-
NADPH (100-200 µM final concentration)[4]
-
Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)[4]
-
Luminometer
-
96-well white, flat-bottom plates
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in ice-cold Homogenization Buffer. Determine the protein concentration of the homogenates using a standard assay (e.g., BCA).[1][4]
-
Assay Setup: In a 96-well white plate, add 10-50 µg of protein homogenate to each well.[1][4]
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound, scramb-tat, DPI, or vehicle for 15-30 minutes at 37°C.[1]
-
Reagent Addition: Add Assay Buffer containing lucigenin (to a final concentration of 5 µM) to each well.[1][4]
-
Equilibration & Background Reading: Place the plate in a luminometer and allow it to equilibrate to 37°C. Measure background chemiluminescence for 2-5 minutes.[1]
-
Initiation of Reaction: Initiate the reaction by injecting NADPH to a final concentration of 100-200 µM.[4]
-
Measurement: Immediately measure chemiluminescence at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[4][6]
-
Data Analysis: Calculate the rate of superoxide production (Relative Light Units/min) and normalize it to the protein concentration. Compare the rates between control, stimulated, and inhibitor-treated samples.[1][6]
Protocol 2: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is specific for the detection of intracellular superoxide.[7][18]
Materials:
-
Cultured cells
-
This compound, scramb-tat, DPI, or vehicle control
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed cells in an appropriate format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound, scramb-tat, DPI, or vehicle for the appropriate time (e.g., 1-2 hours) in culture medium.[7]
-
Stimulation (Optional): If the experimental model requires it, induce ROS production with a stimulus (e.g., Angiotensin II, PMA).[7]
-
DHE Loading: Wash the cells once with pre-warmed HBSS. Incubate the cells with DHE (typically 2-10 µM in HBSS) for 15-30 minutes at 37°C, protected from light.[7]
-
Wash: Gently wash the cells twice with HBSS to remove excess DHE probe.[7]
-
Detection: Immediately measure the fluorescence using a fluorescence microscope or a plate reader (Excitation ~518 nm, Emission ~606 nm).
-
Quantification: Quantify the mean fluorescence intensity in the different treatment groups. Normalize to the vehicle control.
Concluding Remarks: Selecting the Right Inhibitor
The choice between this compound and DPI depends entirely on the research question.
-
This compound is the superior choice for studies aiming to specifically investigate the role of Nox2 . Its targeted mechanism of action and the availability of a scrambled peptide control allow for clear, interpretable results regarding the function of this specific isoform in various pathologies, from neurodegenerative diseases to cardiovascular conditions.[1][19]
Ultimately, a multi-faceted approach, combining specific inhibitors with genetic tools, will yield the most robust and reliable data in the complex field of redox biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Diamphidia toxin, a Bushman arrow poison, on ionic permeability in nucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Diphenyleneiodonium, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gp91ds-tat and VAS2870 Specificity in NADPH Oxidase Inhibition
For researchers, scientists, and drug development professionals, the precise selection of inhibitors is paramount for elucidating the roles of specific enzyme isoforms in physiological and pathological processes. This guide provides a detailed, data-driven comparison of two commonly used NADPH oxidase (NOX) inhibitors: the peptide-based Gp91ds-tat and the small molecule VAS2870. The focus of this comparison is their specificity towards different NOX isoforms, a critical factor in the interpretation of experimental results.
This document summarizes quantitative data on inhibitor potency, details the experimental protocols for specificity assessment, and visualizes the key mechanisms and workflows to aid in the informed selection of the appropriate inhibitor for your research needs.
Mechanism of Action and Specificity Profile
This compound is a chimeric peptide designed for high-specificity targeting of the NOX2 isoform.[1][2][3] It consists of a sequence from the B-loop of Gp91phox (the catalytic subunit of NOX2) and a cell-penetrating peptide sequence from the HIV-1 TAT protein.[1][4] This design allows this compound to competitively inhibit the assembly of the NOX2 complex by preventing the crucial interaction between the membrane-bound gp91phox and the cytosolic regulatory subunit p47phox.[1][4][5] This targeted disruption of complex assembly is the basis for its high specificity.
In contrast, VAS2870 is a small molecule inhibitor with a broader spectrum of activity.[6] While its precise mechanism of action is not fully elucidated, it is believed to prevent the formation of a functional enzyme complex.[3] However, studies have revealed that VAS2870 is a pan-NOX inhibitor, demonstrating activity against multiple NOX isoforms, including NOX1, NOX2, and NOX4.[3][7] Furthermore, research has indicated potential off-target effects, including thiol alkylation and NOX-independent inhibition of platelet aggregation, which should be considered during experimental design and data interpretation.[4][8][9]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and VAS2870 against various NOX isoforms, providing a quantitative measure of their specificity.
| Inhibitor | Target NOX Isoform | IC50 Value | Other Affected Isoforms | Key Off-Target Effects |
| This compound | NOX2 | ~0.74 µM[3] | Reported to have no effect on NOX1 or NOX4[3] | Potential biological effects of the Tat peptide moiety.[1] |
| VAS2870 | Pan-NOX | NOX1: ~10 µM[3] NOX2: ~0.7 µM[10][11] NOX4: ~12.3 µM[8] | NOX5[10] | Thiol alkylation[4]; NOX-independent inhibition of platelet aggregation.[8][9] |
Experimental Protocols
Accurate determination of inhibitor specificity is crucial. Below are detailed methodologies for key experiments used to characterize the specificity of this compound and VAS2870.
Cell-Free NADPH Oxidase Activity Assay
This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of specific NOX isoforms in a reconstituted system, minimizing confounding cellular factors.
Objective: To determine the IC50 values of this compound and VAS2870 against specific NOX isoforms.
Materials:
-
Membrane fractions from cells overexpressing a specific NOX isoform (e.g., NOX1, NOX2, NOX4).
-
Recombinant cytosolic subunits (e.g., p47phox, p67phox for NOX2).
-
NADPH (substrate).
-
Lucigenin or cytochrome c (for superoxide (B77818) detection).
-
Assay buffer (e.g., phosphate-buffered saline).
-
This compound and VAS2870.
-
96-well microplate luminometer or spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the membrane fraction, cytosolic subunits (if required for the specific isoform), and the detection probe (lucigenin or cytochrome c) in the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or VAS2870) or vehicle control to the reaction mixture.
-
Incubate the mixture for a predetermined time at 37°C.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence (with lucigenin) or absorbance (with cytochrome c) over time.
-
Calculate the rate of superoxide production.
-
Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring ROS production in intact cells.
Objective: To evaluate the ability of this compound and VAS2870 to inhibit endogenous or stimulated NOX activity in a cellular environment.
Materials:
-
Cell line of interest (e.g., neutrophils for NOX2, vascular smooth muscle cells for NOX1/4).
-
Cell culture medium and supplements.
-
ROS-sensitive fluorescent probe (e.g., dihydroethidium (B1670597) - DHE, or Amplex Red).
-
NOX activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).
-
This compound and VAS2870.
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of the inhibitor (this compound or VAS2870) or vehicle control for a specified duration.
-
Load the cells with the ROS-sensitive fluorescent probe.
-
Stimulate the cells with a NOX activator (e.g., PMA) to induce ROS production.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Quantify the change in fluorescence as an indicator of ROS production and determine the inhibitory effect of the compounds.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of NOX2 inhibition by this compound and a typical experimental workflow for comparing inhibitor specificity.
Conclusion
The choice between this compound and VAS2870 fundamentally depends on the specific research question. This compound is the preferred inhibitor for studies aiming to specifically investigate the role of NOX2, due to its high isoform specificity. The use of a scrambled peptide control is essential to account for any potential non-specific effects of the Tat peptide.
VAS2870, as a pan-NOX inhibitor, can be useful for investigating the overall contribution of multiple NOX isoforms to a biological process. However, researchers must be cautious of its broader inhibitory profile and potential off-target effects. When using VAS2870, it is advisable to employ complementary approaches, such as genetic knockdown or knockout models, to validate the specific involvement of a particular NOX isoform.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gp91ds-tat's Inhibitory Effect: A Comparative Guide for Nox2 Researchers
For Immediate Release
This guide provides a comprehensive comparison of Gp91ds-tat, a widely used Nox2 inhibitor, against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in studies where precise inhibition of the Nox2 enzyme is critical. This document outlines the validation of this compound's specificity using Nox2 knockout models, presents detailed experimental protocols, and offers a comparative analysis of alternative inhibitors.
This compound: A Highly Specific Inhibitor of Nox2
This compound is a chimeric peptide designed to specifically inhibit the NADPH oxidase 2 (Nox2) enzyme complex. Its mechanism of action involves a nine-amino acid sequence from the gp91phox subunit (the catalytic core of Nox2) linked to a nine-amino acid sequence from the HIV-tat protein. The gp91phox portion competitively blocks the docking of the cytosolic subunit p47phox to the membrane-bound gp91phox, thereby preventing the assembly and activation of the Nox2 complex. The HIV-tat sequence facilitates the peptide's entry into cells. This targeted approach ensures high specificity for Nox2-mediated reactive oxygen species (ROS) production.
Validating Specificity in Nox2 Knockout Models
The most rigorous method to validate the specificity of a Nox2 inhibitor is to test its effect in cells or animals lacking the Nox2 enzyme (Nox2 knockout, Nox2-/-, or Cybb-/-). In such a model, a truly specific inhibitor should have no effect on ROS production that is otherwise observed in wild-type cells.
One key study demonstrated that in a mouse model overexpressing the amyloid precursor protein, the increase in ROS production was blocked by the NADPH oxidase inhibitor this compound.[1] Crucially, this increase in ROS was not observed in mice that were both transgenic for APP and deficient in Nox2 (Tg2576/Nox2−/−), confirming that the ROS production was Nox2-dependent.[1]
Quantitative Data from Validation Studies
The following table summarizes the expected outcomes when using this compound in wild-type versus Nox2 knockout cells, based on published findings.
| Cell/Animal Model | Treatment | Expected Outcome on ROS Production | Reference |
| Wild-Type (WT) | Stimulant (e.g., Angiotensin II, PMA) | Significant increase in ROS levels | [2] |
| Wild-Type (WT) | Stimulant + this compound | Inhibition of stimulant-induced ROS production | [1][2] |
| Nox2 Knockout (Nox2-/-) | Stimulant | No significant increase in Nox2-dependent ROS | [1] |
| Nox2 Knockout (Nox2-/-) | Stimulant + this compound | No further reduction in ROS levels | [1] |
Comparison with Alternative Nox Inhibitors
While this compound offers high specificity, other inhibitors are available, each with distinct characteristics.
| Inhibitor | Mechanism of Action | Specificity | Reported IC50 | Key Considerations |
| This compound | Peptide inhibitor of Nox2 assembly | Highly specific for Nox2 | ~0.74 µM for Nox2 | High specificity makes it ideal for validating the role of Nox2. Peptide nature may limit in vivo applications. |
| Apocynin | Prevents translocation of cytosolic subunits (p47phox and p67phox) | Broad spectrum, efficacy is debated, particularly in non-phagocytic cells. Can also act as an antioxidant. | Highly variable, dependent on cell type and presence of peroxidases. | Widely used but results should be interpreted with caution due to potential off-target effects and controversial mechanism. |
| VAS2870 | Small molecule inhibitor, thought to prevent functional enzyme complex formation | Pan-Nox inhibitor, affects Nox1, Nox2, and Nox4 | ~10.6 µM for Nox2 in a cell-free system | A useful tool for studying the overall role of Nox enzymes, but lacks isoform specificity. |
Experimental Protocols
Accurate validation of this compound's inhibitory effect relies on robust experimental design and precise measurement of Nox2 activity. Below are detailed protocols for key assays.
Measurement of NADPH Oxidase Activity using Lucigenin (B191737) Chemiluminescence
This assay measures superoxide (B77818) production in cell or tissue homogenates.
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose)
-
Lucigenin (5 µM final concentration)
-
NADPH (100-200 µM final concentration)
-
This compound or other inhibitors
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates on ice.
-
Determine protein concentration using a standard method (e.g., BCA or Bradford assay).
-
In a 96-well white plate, add 50 µL of homogenate (containing 10-20 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound (or a scrambled peptide control) for 15-30 minutes at 37°C.
-
Add 50 µL of assay buffer containing lucigenin to each well.
-
Place the plate in a luminometer and allow it to equilibrate to 37°C.
-
Measure background chemiluminescence for 5 minutes.
-
Initiate the reaction by injecting NADPH into each well.
-
Immediately begin measuring chemiluminescence kinetically for at least 10-15 minutes.
-
The rate of superoxide production is determined from the slope of the chemiluminescence signal over time and normalized to the protein concentration.
Detection of Intracellular ROS using Dihydroethidium (DHE) Staining
This method uses a fluorescent probe to detect superoxide in intact cells.
Materials:
-
Adherent or suspension cells
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium or PBS
-
Fluorescence microscope or plate reader
Procedure for Adherent Cells:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with the experimental stimulant and/or this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add fresh medium or PBS containing DHE (typically 5-10 µM) to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess DHE.
-
Add fresh PBS or medium to the wells.
-
Immediately measure fluorescence using a fluorescence microscope or plate reader (excitation ~518 nm, emission ~606 nm).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Nox2 signaling pathway and a typical experimental workflow for validating this compound.
Caption: Nox2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound specificity using knockout cells.
References
Gp91ds-tat: A Highly Specific Inhibitor of Nox2 with Minimal Cross-Reactivity to Nox1 and Nox4
For researchers in pharmacology, cell biology, and drug development, the selective inhibition of NADPH oxidase (Nox) isoforms is critical for dissecting their distinct roles in pathophysiology. This guide provides a comprehensive comparison of the specificity of Gp91ds-tat, a widely used peptide inhibitor, for Nox2 over its closely related homologs, Nox1 and Nox4. The data presented here, compiled from multiple studies, demonstrates the superior selectivity of this compound for Nox2, making it an invaluable tool for targeted research.
This compound is a chimeric peptide composed of a nine-amino acid sequence from the gp91phox subunit (also known as Nox2) and a nine-amino acid cell-penetrating peptide from the HIV trans-activator of transcription (Tat) protein.[1] This design allows this compound to specifically interfere with the assembly of the active Nox2 enzyme complex.[1]
Mechanism of Action: Targeted Disruption of Nox2 Assembly
The inhibitory action of this compound is rooted in its ability to prevent the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (Nox2).[1][2] Under stimulatory conditions, p47phox is phosphorylated and translocates to the membrane to bind with gp91phox, a critical step for the activation of the Nox2 complex.[3] this compound competitively inhibits this binding, thereby preventing the assembly of the functional enzyme and subsequent production of superoxide (B77818) radicals.[1][4] This mechanism is highly specific to Nox2, as Nox1 and Nox4 have different assembly and activation requirements.[5] A scrambled version of the gp91phox sequence linked to the Tat peptide is often used as a negative control in experiments to demonstrate the sequence-specific effects of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of NOX2 reduces locomotor impairment, inflammation, and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to validate the on-target effects of Gp91ds-tat in a new model system.
For researchers pioneering new model systems, rigorous validation of tool compounds is paramount. This guide provides a comprehensive framework for validating the on-target effects of Gp91ds-tat, a widely used peptide inhibitor of NADPH oxidase 2 (NOX2). We offer a comparative analysis of this compound against other common NOX inhibitors, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Specificity of this compound
This compound is a chimeric peptide designed for specific inhibition of NOX2.[1] It consists of a nine-amino acid sequence from the gp91phox subunit (NOX2), which is the docking site for the cytosolic regulatory subunit p47phox.[1] This sequence is linked to a cell-penetrating peptide from the HIV trans-activator of transcription (Tat) protein, facilitating its entry into cells.[1] By mimicking the p47phox docking site, this compound competitively inhibits the assembly and activation of the NOX2 enzyme complex, thereby blocking the production of superoxide (B77818).[1][2] A scrambled version of the gp91phox sequence linked to the Tat peptide (scrambled-tat) serves as an essential negative control to distinguish the specific inhibitory effects from any non-specific effects of the peptide itself.[1]
Quantitative Comparison of NOX Inhibitors
The selection of a suitable inhibitor requires careful consideration of its potency and specificity. The following table summarizes the inhibitory constants (IC50/Ki) of this compound and other commonly used NOX inhibitors against various NOX isoforms. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target(s) | NOX1 | NOX2 | NOX4 | NOX5 | Off-Target Effects/Notes |
| This compound | NOX2 assembly | No effect[3] | 0.74 µM (IC50) [3] | No effect[3] | - | Highly specific for NOX2. The Tat peptide moiety may have independent biological effects, necessitating the use of a scrambled-tat control.[4] |
| Apocynin | Pan-NOX (disputed) | - | ~10 µM (IC50) [5] | - | - | Acts as a pro-drug requiring enzymatic activation.[5] Exhibits antioxidant and ROS-scavenging properties.[5] Its specificity as a direct NOX inhibitor is controversial.[5] |
| Diphenyleneiodonium (DPI) | General Flavoprotein | 0.24 µM (IC50) | 0.10 µM (IC50) | 0.09 µM (IC50) | 0.02 µM (IC50) | Highly non-specific; inhibits other flavoenzymes like nitric oxide synthases (NOS), mitochondrial respiratory chain enzymes, and xanthine (B1682287) oxidase.[6] |
| VAS2870 | Pan-NOX | ~10 µM (IC50) | 0.7 - 10.6 µM (IC50) [6][7] | ~10 µM (IC50) | Inhibits | Lacks clear isoform specificity. Can cause off-target effects through thiol alkylation.[7] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | 140 nM (Ki) | 1750 nM (Ki) | 110 nM (Ki) | 410 nM (Ki) | Dual NOX1/NOX4 inhibitor with significantly lower potency against NOX2.[6] |
Experimental Protocols for On-Target Validation
Robust validation of this compound's on-target effects in a new model system requires a multi-pronged experimental approach. Below are detailed protocols for key validation assays.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This assay directly measures the production of superoxide by NADPH oxidase in cell or tissue homogenates.
Materials:
-
Cell or tissue homogenates
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)
-
Lucigenin
-
NADPH
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates in ice-cold Lysis Buffer.
-
Determine the protein concentration of the homogenates.
-
In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).
-
Pre-incubate the homogenate with this compound (e.g., 1-10 µM) or scrambled-tat control for 15-30 minutes at 37°C.
-
Add the assay buffer containing 5 µM lucigenin.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[1]
-
Immediately measure chemiluminescence in a luminometer at regular intervals for 10-30 minutes.
-
Express the results as relative light units (RLU) per µg of protein and compare the values between treatment groups.
In Situ Detection of Superoxide (Dihydroethidium - DHE Staining)
DHE staining allows for the visualization and semi-quantification of superoxide production in cells or tissue sections.
Materials:
-
Cells or frozen tissue sections
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips or prepare frozen tissue sections.
-
Pre-treat cells or tissue sections with this compound or scrambled-tat control for the desired time (e.g., 1-2 hours).[4]
-
Wash with pre-warmed HBSS or PBS.
-
Incubate with DHE (typically 2-10 µM) in HBSS or PBS for 15-30 minutes at 37°C, protected from light.[4]
-
Wash to remove excess DHE.
-
Immediately visualize and capture images using a fluorescence microscope with appropriate filters.
-
Quantify the fluorescence intensity of multiple random fields per sample.
Co-Immunoprecipitation of p47phox and gp91phox
This technique directly assesses the inhibitory effect of this compound on the interaction between the cytosolic p47phox and the membrane-bound gp91phox subunits of the NOX2 complex.
Materials:
-
Cell lysates
-
Co-Immunoprecipitation Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Antibody against gp91phox or p47phox
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with a stimulus to induce NOX2 activation in the presence or absence of this compound or scrambled-tat.
-
Lyse the cells in Co-IP Lysis Buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-gp91phox) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-p47phox). A decrease in the co-immunoprecipitated p47phox in the this compound treated sample indicates successful inhibition of the interaction.
Western Blot Analysis of Downstream Signaling
This compound-mediated inhibition of NOX2 can impact downstream signaling pathways. Western blotting can be used to assess changes in the phosphorylation or expression of key signaling molecules.
Materials:
-
Cell or tissue lysates
-
Primary antibodies against phosphorylated and total forms of downstream targets (e.g., p38 MAPK, NF-κB pathway components)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with or without this compound and/or a stimulus.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Path to Validation
To further clarify the experimental logic and biological context, the following diagrams illustrate the this compound mechanism, the validation workflow, and the comparative landscape of NOX inhibitors.
Mechanism of this compound Inhibition
Experimental Workflow for this compound Validation
Comparative Overview of NOX Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Gp91ds-tat and Small Molecule Nox Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide inhibitor Gp91ds-tat with three prominent small molecule NADPH oxidase (Nox) inhibitors: ML171, VAS2870, and GKT137831. The information presented is curated from experimental data to assist in the selection of the most suitable inhibitor for specific research applications.
Introduction to NADPH Oxidase Inhibitors
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] Dysregulation of Nox activity is implicated in a multitude of pathologies, including cardiovascular and neurodegenerative diseases, making them a key therapeutic target.[1] This guide focuses on a comparative analysis of four distinct Nox inhibitors, evaluating their mechanisms of action, specificity, and efficacy.
This compound: A cell-permeable chimeric peptide designed to specifically inhibit the assembly of the Nox2 complex. It consists of a sequence from the gp91phox subunit (Nox2) linked to a cell-penetrating peptide from the HIV-1 Tat protein.[2]
ML171: A potent and selective small molecule inhibitor of Nox1.[3]
VAS2870: A small molecule that acts as a pan-Nox inhibitor, though it exhibits some selectivity for Nox2 in certain experimental contexts.[1]
GKT137831 (Setanaxib): A dual inhibitor of Nox1 and Nox4.[1]
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀) of this compound and the selected small molecule inhibitors against various Nox isoforms. Lower IC₅₀ values indicate greater potency.
| Inhibitor | Target Nox Isoform(s) | IC₅₀ (Nox1) | IC₅₀ (Nox2) | IC₅₀ (Nox4) | Other Notable IC₅₀/Ki |
| This compound | Nox2[2] | No significant inhibition[4] | ~0.74 - 3 µM[2][4] | No significant inhibition[4] | |
| ML171 | Nox1[3] | ~129 - 250 nM[3] | > 3 µM[3] | > 3 µM[3] | Nox3: > 3 µM[3] |
| VAS2870 | Pan-Nox[1] | ~12 µM (in Caco-2 cells)[4] | ~2 - 10.6 µM[4] | ~12.3 µM[5] | |
| GKT137831 | Nox1/Nox4[1] | Ki: ~110 nM | Ki: ~1750 nM | Ki: ~140 nM | Nox5: Ki: ~410 nM |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for each inhibitor within the Nox signaling pathways.
Experimental Protocols
Measurement of NADPH Oxidase Activity by Lucigenin (B191737) Chemiluminescence
This protocol quantifies superoxide production from cell lysates or tissue homogenates.
Materials:
-
Cell or tissue homogenates
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose, with protease inhibitors)
-
Lucigenin (5 µM final concentration)
-
NADPH (100 µM final concentration)
-
This compound, ML171, VAS2870, GKT137831, and appropriate controls (e.g., scrambled-tat peptide, vehicle)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates on ice and determine the protein concentration.
-
In a 96-well white plate, add 50 µL of homogenate (10-20 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the homogenate with the desired concentration of the inhibitor or control for 15-30 minutes at 37°C.
-
Add 50 µL of assay buffer containing lucigenin (final concentration 5 µM) to each well.
-
Equilibrate the plate in a luminometer at 37°C and measure background chemiluminescence for 5 minutes.
-
Initiate the reaction by injecting 100 µL of NADPH (final concentration 100 µM) into each well.
-
Immediately measure chemiluminescence continuously or at regular intervals for 10-30 minutes.
Data Analysis:
-
Calculate the rate of superoxide production (slope of the chemiluminescence signal over time).
-
Normalize the rate to the protein concentration.
-
Compare the rates between control, stimulated, and inhibitor-treated samples to determine the percent inhibition and IC₅₀ values.
Western Blot Analysis of Nox Isoform Expression
This protocol is for assessing the protein levels of Nox isoforms in response to inhibitor treatment.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Nox1, Nox2, Nox4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells or animals with the desired Nox inhibitor or vehicle control for the specified duration.
-
Lyse cells or tissues in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
Data Analysis:
-
Quantify the band intensity for each Nox isoform and the loading control.
-
Normalize the Nox isoform band intensity to the loading control.
-
Compare the relative protein expression levels between different treatment groups.
Objective Comparison and Limitations
This compound:
-
Advantages: Highly specific for Nox2, making it an excellent tool for elucidating the specific roles of this isoform.[2] Its mechanism of directly inhibiting protein-protein interaction is well-defined.
-
Limitations: As a peptide, it has limited oral bioavailability and may have a shorter half-life in vivo compared to small molecules.[6] The Tat peptide moiety itself could potentially have off-target effects, necessitating the use of a scrambled-tat peptide control.[7]
ML171:
-
Advantages: A potent and highly selective inhibitor of Nox1.[3] It has been shown to be effective in cellular and in vivo models.[8][9]
-
Limitations: May interfere with luminol-based chemiluminescence assays.
VAS2870:
-
Advantages: A broad-spectrum Nox inhibitor, useful for studies where the specific Nox isoform is unknown or when targeting multiple isoforms is desired.
-
Limitations: Lacks clear isoform specificity.[1] It has been reported to have significant off-target effects, including the alkylation of cysteine thiols, which can mimic the effects of ROS.[10] It can also interfere with luminol-based assays.
GKT137831:
-
Advantages: A potent dual inhibitor of Nox1 and Nox4 with good oral bioavailability, making it suitable for in vivo studies.[11] It has shown promise in preclinical and clinical trials for various diseases.
-
Limitations: As a dual inhibitor, it cannot be used to dissect the individual contributions of Nox1 versus Nox4.
Conclusion
The choice of a Nox inhibitor should be guided by the specific research question. This compound is the preferred choice for specifically investigating the role of Nox2. ML171 is ideal for studies focused on Nox1. GKT137831 is a valuable tool for examining the combined roles of Nox1 and Nox4, particularly in in vivo settings. VAS2870, while useful as a pan-Nox inhibitor, should be used with caution due to its lack of specificity and potential for off-target effects. For all inhibitor studies, the use of appropriate controls and multiple experimental approaches is crucial for robust and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NOX1 Inhibition Attenuates Kidney Ischemia-Reperfusion Injury via Inhibition of ROS-Mediated ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Dose Toxicity Study on ML171, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Gp91ds-tat: A Comparative Guide to its Cross-reactivity with Other Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gp91ds-tat's performance and specificity against other cellular oxidases, supported by experimental data and detailed methodologies. This compound is a well-established and highly specific inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex, playing a crucial role in dissecting the pathways of reactive oxygen species (ROS) generation.
Mechanism of Action
This compound is a chimeric peptide composed of two functional domains: a nine-amino-acid sequence from the gp91phox subunit of Nox2 and a nine-amino-acid cell-penetrating peptide from the HIV trans-activator of transcription (Tat) protein. The gp91phox-derived sequence acts as a competitive inhibitor, mimicking the docking site for the regulatory subunit p47phox. By preventing the association of p47phox with gp91phox, this compound effectively blocks the assembly and subsequent activation of the Nox2 enzyme complex, thereby inhibiting superoxide (B77818) production. A scrambled version of the gp91ds sequence linked to the Tat peptide is commonly used as a negative control to ensure the observed effects are specific to the inhibition of Nox2 assembly.
Cross-reactivity Profile
Experimental evidence strongly indicates a high degree of specificity of this compound for the Nox2 isoform of NADPH oxidase. Its inhibitory action is not broadly applicable to other enzymatic sources of superoxide.
Summary of this compound Specificity
| Oxidase Target | This compound Effect | Supporting Evidence |
| NADPH Oxidase 2 (Nox2) | Potent Inhibition | Competitively inhibits the binding of p47phox to gp91phox, preventing enzyme assembly. |
| NADPH Oxidase 1 (Nox1) | No Inhibition | Studies have shown this compound does not inhibit Nox1. |
| NADPH Oxidase 4 (Nox4) | No Inhibition | Research indicates a lack of inhibitory effect on Nox4. |
| Xanthine (B1682287) Oxidase | No Effect | This compound does not affect superoxide generation by xanthine oxidase, demonstrating its inability to directly scavenge superoxide or inhibit this enzyme. |
| Mitochondrial Oxidases | Indirect Attenuation | This compound can reduce mitochondrial ROS production in certain pathological conditions. This is considered an indirect effect, where the inhibition of Nox2-derived ROS prevents the subsequent induction of mitochondrial ROS (a phenomenon known as "ROS-induced ROS release"). It does not directly inhibit the mitochondrial electron transport chain complexes. |
Experimental Protocols
To rigorously assess the specificity and efficacy of this compound, a series of well-defined experimental protocols are essential.
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This assay quantifies superoxide production from cell lysates or tissue homogenates.
Objective: To determine the inhibitory effect of this compound on NADPH oxidase activity.
Materials:
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, with 1 mM EGTA and protease inhibitors)
-
Lucigenin (B191737) (5 mM stock solution)
-
NADPH (10 mM stock solution)
-
This compound and scrambled-tat control peptide
-
Luminometer
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Assay Setup: In a luminometer tube, add 20-50 µg of protein homogenate.
-
Inhibitor Pre-incubation: Add this compound or scrambled-tat at the desired concentration and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add lucigenin to a final concentration of 5 µM, followed by the addition of NADPH to a final concentration of 100 µM to start the reaction.
-
Measurement: Immediately measure chemiluminescence in a luminometer, with readings taken at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
-
Data Analysis: Calculate the rate of superoxide production and normalize it to the protein concentration. Compare the rates between control, stimulated, and inhibitor-treated samples.
In Situ Superoxide Detection (Dihydroethidium Staining)
This method allows for the visualization of superoxide production within intact cells or tissue sections.
Objective: To visually assess the effect of this compound on intracellular superoxide levels.
Materials:
-
Dihydroethidium (DHE)
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
This compound and scrambled-tat control peptide
-
Fluorescence microscope
Procedure:
-
Cell/Tissue Preparation: Culture cells on coverslips or prepare cryosections of tissue.
-
Pre-treatment: Pre-incubate the cells or tissues with this compound or scrambled-tat for 30-60 minutes.
-
Stimulation (if applicable): Induce superoxide production with a relevant stimulus (e.g., Angiotensin II).
-
DHE Staining: Incubate with DHE (typically 2-10 µM) for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash with buffer to remove excess DHE.
-
Imaging: Immediately visualize and capture images using a fluorescence microscope.
-
Quantification: Analyze the fluorescence intensity to compare superoxide levels between different treatment groups.
Western Blot Analysis for Nox2 Subunit Translocation
This technique can be used to confirm that this compound prevents the assembly of the Nox2 complex.
Objective: To determine if this compound inhibits the translocation of cytosolic Nox2 subunits (e.g., p47phox) to the membrane.
Procedure:
-
Cell Treatment and Fractionation: Treat cells with a stimulus in the presence or absence of this compound. Subsequently, perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p47phox and a membrane marker (e.g., Na+/K+-ATPase).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Quantify the band intensities to determine the amount of p47phox in the membrane fraction relative to the cytosolic fraction.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the targeted signaling pathway, the following diagrams are provided.
Caption: Mechanism of this compound competitive inhibition of Nox2 assembly.
Caption: General experimental workflow for assessing this compound specificity.
A Comparative Guide to Nox2 Inhibition: Genetic Knockout versus the Pharmacological Inhibitor Gp91ds-tat
For researchers, scientists, and drug development professionals investigating the role of NADPH oxidase 2 (Nox2) in physiology and disease, the choice between genetic and pharmacological inhibition is a critical experimental design consideration. This guide provides an objective comparison of these two approaches, focusing on Nox2 knockout mouse models (genetic inhibition) and the use of the specific peptide inhibitor Gp91ds-tat (pharmacological inhibition), supported by experimental data and detailed protocols.
At a Glance: Genetic vs. Pharmacological Nox2 Inhibition
| Feature | Genetic Inhibition (Nox2 Knockout) | Pharmacological Inhibition (this compound) |
| Principle | Complete and lifelong absence of a functional Nox2 protein. | Acute, transient, and competitive inhibition of Nox2 complex assembly.[1][2] |
| Specificity | Highly specific to the Nox2 gene (Cybb). | Highly specific for Nox2-dependent ROS production.[2][3] |
| Temporal Control | No temporal control; gene is absent from development. | Allows for acute and timed inhibition of Nox2 activity. |
| Potential Issues | Developmental compensation; potential for truncated, inactive protein expression.[4][5] | Bioavailability, peptide stability, and delivery to target tissue.[6] |
| Common Use | Studying the lifelong consequences of Nox2 absence in disease models.[7][8] | Investigating the acute role of Nox2 in signaling and pathology.[9][10] |
| Control | Wild-type littermates. | Scrambled peptide (scramb-tat) to control for non-specific peptide effects.[1][11] |
Quantitative Data Summary
The following tables summarize experimental data comparing the effects of genetic and pharmacological inhibition of Nox2 in various models.
Table 1: Effects on Reactive Oxygen Species (ROS) Production
| Model | Method of Inhibition | Key Findings | Reference |
| Mouse Model of Epilepsy | This compound (5 µM in vitro) | Significantly reduced epileptiform activity-induced ROS production from ~5-fold to ~1.8-fold. | [9] |
| Mouse Model of Spinal Cord Injury | This compound | Significantly reduced carbonylated proteins (a marker of oxidative stress) at 24h post-injury. | [10] |
| Mouse Model of Spinal Cord Injury | Nox2 Knockout | Significantly reduced protein carbonylation at 7 and 28 days post-injury.[7][12] | [7] |
| Endothelial Cells from Diabetic Patients | This compound | Reduced superoxide (B77818) generation in SVECs from diabetic patients. | [13] |
Table 2: Effects on Functional Outcomes in Disease Models
| Disease Model | Method of Inhibition | Key Findings | Reference |
| Spinal Cord Injury (Mouse) | This compound | Significantly improved locomotor function (BMS score) at 14 and 28 days post-injury.[10] | [10] |
| Spinal Cord Injury (Mouse) | Nox2 Knockout | Significantly improved locomotor function (BMS score) at 7, 14, and 28 days post-injury.[7][12] | [7][14] |
| Insulin (B600854) Resistance-Related Atherosclerosis (Mouse) | This compound | Reduced lipid deposition in the thoraco-abdominal aorta. | [13] |
| Insulin Resistance-Related Atherosclerosis (Mouse) | Nox2 Knockout | Reduced endothelial cell superoxide generation and improved aortic relaxation. | [13] |
| Chronic Epilepsy (Rat) | This compound | Significantly reduced seizure frequency and total number of seizures. | [9] |
Signaling Pathways and Mechanisms of Inhibition
The primary function of Nox2 is the production of superoxide (O₂⁻) through the transfer of electrons from NADPH to molecular oxygen.[15] This process is tightly regulated and involves the assembly of a multi-protein complex.
Nox2 Activation Signaling Pathway
Stimuli such as cytokines or microbial products trigger the phosphorylation of the cytosolic subunit p47phox.[1] This leads to its translocation to the cell membrane along with other subunits (p67phox, p40phox) and the small GTPase Rac, where they assemble with the membrane-bound catalytic subunit gp91phox (Nox2) and p22phox to form the active enzyme complex.[16]
Nox2 Activation Signaling Pathway.
Mechanism of this compound Inhibition
This compound is a chimeric peptide consisting of a nine-amino acid sequence from the gp91phox subunit linked to a cell-penetrating peptide from the HIV trans-activator of transcription (Tat) protein.[1] The gp91phox sequence mimics the docking site for p47phox. By competitively binding to p47phox, this compound prevents its interaction with the membrane-bound gp91phox, thereby inhibiting the assembly and activation of the Nox2 enzyme complex.[2]
Mechanism of this compound Inhibition.
Experimental Protocols
In Vivo Administration of this compound
Objective: To inhibit Nox2 activity in a live animal model.
Materials:
-
This compound peptide (lyophilized)
-
Scrambled control peptide (scramb-tat)
-
Sterile saline
-
Animal model (e.g., C57BL/6 mice)
-
Administration equipment (e.g., syringes for intraperitoneal injection, osmotic minipumps for continuous infusion)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound and scramb-tat peptides in sterile saline to the desired stock concentration. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dosing Calculation: Calculate the required dose based on the animal's body weight (e.g., 10 mg/kg).[17] Prepare the final dosing solution in sterile saline to a volume suitable for the chosen administration route (e.g., 100-200 µL for intraperitoneal injection in a mouse).
-
Animal Groups: Divide animals into at least two groups: a treatment group receiving this compound and a control group receiving the scramb-tat peptide at the same dose and volume.[1] A vehicle-only (saline) group can also be included.
-
Administration: Administer the peptide solution according to the experimental design. This could be a single injection, repeated injections (e.g., daily or every other day), or continuous infusion via a subcutaneously implanted osmotic minipump.[2][17] The route of administration (e.g., intraperitoneal, intravenous, intracerebroventricular) will depend on the target tissue and experimental question.[9]
-
Monitoring and Endpoint Analysis: Monitor the animals for any adverse effects. At the predetermined experimental endpoint, collect tissues for downstream analysis (e.g., measurement of Nox activity, oxidative stress markers, or functional outcomes).
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
Objective: To quantify Nox-dependent superoxide production in tissue homogenates or cell lysates.
Materials:
-
Tissue or cell samples
-
Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose, and protease inhibitors)
-
Lucigenin (B191737) (5 µM final concentration)
-
NADPH (100 µM final concentration)
-
Luminometer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay to ensure equal loading.
-
Assay Setup: In a 96-well white plate, add a standardized amount of protein from each sample. Add Lysis Buffer to reach the final volume.
-
Background Reading: Add lucigenin to each well. Measure baseline chemiluminescence in a luminometer for 5-10 minutes.
-
Initiate Reaction: Add NADPH to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin measuring chemiluminescence kinetically over a period of 20-30 minutes. The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
-
Data Analysis: Calculate the NADPH-dependent superoxide production by subtracting the baseline reading from the reading after NADPH addition. Normalize the activity to the protein concentration. Compare the activity between experimental groups (e.g., wild-type vs. Nox2 knockout, or scramb-tat vs. This compound treated).
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing genetic and pharmacological Nox2 inhibition in a disease model.
Comparative Experimental Workflow.
Conclusion and Recommendations
Both genetic and pharmacological inhibition of Nox2 are powerful tools for elucidating its role in health and disease.
-
Genetic inhibition using Nox2 knockout animals is the gold standard for studying the long-term, systemic consequences of Nox2 absence. However, researchers must be mindful of potential developmental compensatory mechanisms and the reported expression of truncated, non-functional proteins in some knockout models.[4][5]
-
Pharmacological inhibition with this compound offers excellent temporal control, making it ideal for investigating the acute effects of Nox2 inhibition.[9][10] Its high specificity is a major advantage over less specific small molecule inhibitors.[1] The critical use of a scrambled peptide control is mandatory to ensure the observed effects are specific to Nox2 inhibition and not an artifact of the peptide or its delivery moiety.[6][11]
The optimal approach depends on the specific research question. For studies on developmental processes or the lifelong impact of Nox2 deficiency, the genetic approach is more appropriate. For investigating the role of Nox2 in acute pathological events or as a potential therapeutic strategy with a defined treatment window, pharmacological inhibition with this compound is the preferred method. In many cases, using both approaches can provide complementary and more robust evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NOX2ko Mice Show Largely Increased Expression of a Mutated NOX2 mRNA Encoding an Inactive NOX2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NOX2 reduces locomotor impairment, inflammation, and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury | PLOS One [journals.plos.org]
- 13. Divergent effects of genetic and pharmacological inhibition of Nox2 NADPH oxidase on insulin resistance-related vascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NOX2 signaling limits pain-related behavior and improves motor function in male mice after spinal cord injury: participation of IL-10/miR-155 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Gp91ds-tat
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Gp91ds-tat are critical for ensuring laboratory safety and environmental responsibility. Given that the full toxicological properties of many novel peptides are not extensively documented, a cautious and structured approach to waste management is essential. This guide provides detailed procedures for the safe disposal of this compound, in line with established laboratory safety practices for peptide handling.
Immediate Safety and Handling Precautions
While a comprehensive hazard profile for this compound has not been fully established, it is recommended to handle all chemicals with caution.[1] Standard laboratory safety protocols should be strictly followed. When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles to protect from accidental eye contact.
-
Chemical-resistant gloves.
-
A laboratory coat.
Work should be conducted in a well-ventilated area, and for powdered substances, a local exhaust ventilation system may be necessary to prevent inhalation of particulates.[1] In case of exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by treating it as laboratory chemical waste.[2] Proper segregation of waste at the source is crucial for safe and compliant disposal.
-
Waste Segregation : At the point of generation, separate this compound waste into three distinct streams:
-
Solid Waste : This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
-
Liquid Waste : This comprises unused or expired this compound solutions and contaminated buffers.
-
Sharps Waste : Needles, syringes, and any other contaminated items that could cause punctures must be collected separately.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally appropriate. The container should remain closed unless waste is being added.
-
Liquid Waste : Accumulate in a designated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container material is compatible with the solvents used in the peptide solution (e.g., DMSO, water).
-
Sharps Waste : Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
-
Decontamination of Labware and Surfaces :
-
For laboratory equipment and surfaces contaminated with this compound, decontamination is a critical step to prevent cross-contamination and unintentional exposure.[3]
-
Enzymatic Detergents : Potent enzymatic detergents, such as SBCleaner, are effective for decontaminating labware and equipment.[3][4] These detergents work by breaking down the peptide structure.
-
Sodium Hypochlorite (B82951) (Bleach) : A solution of sodium hypochlorite can also be used for decontamination.[3][5]
-
Following decontamination, a thorough rinse with purified water is recommended.[3]
-
-
Final Disposal :
-
All collected waste containers must be sealed and disposed of in accordance with institutional and local regulations for chemical waste. Never pour this compound solutions down the sink.[2]
-
Quantitative Data for Decontamination
For effective decontamination of surfaces and equipment, the following solutions and conditions are recommended:
| Decontaminant | Concentration | Application | Reference |
| Enzymatic Detergent (e.g., SBCleaner) | 1% (m/v) in water | Soaking, scrubbing, or use in an ultrasonic cleaner for labware and equipment.[3][4] | [3][4] |
| Sodium Hypochlorite (Bleach) | 6% (m/v) | Recommended as a subsequent step after cleaning with an enzymatic detergent for thorough decontamination.[3][5] | [3][5] |
Experimental Protocols: Decontamination Efficacy
Studies have evaluated the effectiveness of various decontamination methods on peptides. For instance, the efficacy of enzymatic detergents and sodium hypochlorite has been assessed by observing changes in the secondary and primary structure of peptides using techniques like circular dichroism (CD) spectroscopy and mass spectrometry (MS).[5] Treatment with 1% (m/v) enzymatic detergent has been shown to significantly decrease the α-helical content and cause partial peptide digestion.[5] Similarly, 6% sodium hypochlorite treatment resulted in a substantial decrease in α-helical content and complete peptide digestion.[5]
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Mechanism of Action: A Consideration for Handling
This compound is a peptide inhibitor of NADPH oxidase 2 (Nox2), a key enzyme in the production of reactive oxygen species (ROS).[6][7][8] Its mechanism involves disrupting the assembly of the Nox2 enzyme complex. The "tat" portion of the peptide facilitates its entry into cells.[7] Understanding this biological activity underscores the importance of preventing accidental exposure, as the peptide is designed to be biologically active.
Caption: this compound inhibits ROS production by preventing Nox2 complex assembly.
References
- 1. eurogentec.com [eurogentec.com]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 8. gp91 ds-tat | NOX2 inhibitor | TargetMol [targetmol.com]
Personal protective equipment for handling Gp91ds-tat
Essential Safety and Handling Guide for Gp91ds-tat
For researchers, scientists, and drug development professionals working with this compound, a potent and specific inhibitor of NADPH oxidase 2 (Nox2), adherence to strict safety protocols is paramount.[1][2][3] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended that all chemicals be handled with caution.[4] The full toxicological properties of this peptide may not have been thoroughly investigated.[4] Therefore, the following standard PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times to protect from splashes. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable. Change frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and clothing. |
Safe Handling and Storage
This compound is typically supplied as a lyophilized powder and should be stored at -20°C in a tightly sealed container in a dry, well-ventilated area.[4][5] Before use, allow the vial to warm to room temperature to prevent condensation.[5] When preparing solutions, it is recommended to work in a laminar flow hood to maintain sterility, especially for cell culture and in vivo experiments. For in vivo studies, the peptide is often dissolved in sterile saline.[1]
Spill and Disposal Procedures
In the event of a spill, absorb the material with an inert absorbent material and dispose of it in a sealed container. The area should then be decontaminated. All waste materials, including empty vials, used gloves, and other contaminated disposables, should be placed in a designated chemical waste container and disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for handling this compound from receipt to experimental use and final disposal. This procedural guidance is designed to minimize risk and ensure the integrity of the experimental results.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
